molecular formula C19H14F3N3O2S B2718416 Androgen receptor antagonist 9

Androgen receptor antagonist 9

Número de catálogo: B2718416
Peso molecular: 405.4 g/mol
Clave InChI: VIMSHSUYAZHWKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Androgen receptor antagonist 9 is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMSHSUYAZHWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of Androgen Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it has emerged as a primary therapeutic target. This technical guide provides an in-depth overview of the discovery and development of androgen receptor antagonists, detailing the underlying biological pathways, key experimental methodologies, and the evolution of therapeutic strategies to combat resistance. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data and protocols to facilitate a comprehensive understanding of this vital area of oncology research.

The Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. The classical pathway begins with the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation and survival.[1][2][3]

There is also a non-classical signaling pathway where AR can be activated in the absence of androgens, through cross-talk with other signaling pathways such as those mediated by growth factors.[2]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Dimer AR_Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_Nuc->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators->Gene_Transcription Initiates

Caption: The classical androgen receptor signaling pathway.

Generations of Androgen Receptor Antagonists

The development of AR antagonists has progressed through several generations, each aiming to improve efficacy and overcome resistance.

  • First-Generation Antagonists: These include compounds like flutamide, nilutamide, and bicalutamide.[4] They act as competitive inhibitors of androgen binding to the AR. However, their efficacy is limited by their potential to act as partial agonists, especially in the context of AR overexpression or mutations.

  • Second-Generation Antagonists: This class includes enzalutamide (B1683756), apalutamide, and darolutamide.[4][5] These agents exhibit higher binding affinity for the AR and more effectively inhibit its nuclear translocation and binding to DNA.[1][6] Unlike first-generation antagonists, they generally lack agonist activity.[2][7]

  • Novel and Emerging Antagonists: Research is ongoing to develop new classes of AR antagonists that can overcome the resistance mechanisms that emerge against second-generation agents. These include selective AR degraders (SARDs) and molecules that target other domains of the AR, such as the N-terminal domain.[8]

Core Experimental Protocols in AR Antagonist Development

The discovery and characterization of novel AR antagonists rely on a series of well-established in vitro and in vivo assays.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Methodology:

  • Preparation of AR Source: A cytosol fraction containing the AR is prepared from a suitable source, such as the ventral prostate of rats.[9] The protein concentration of the cytosol is determined.[9]

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[5][10]

  • Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound.[9][11]

  • Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound ligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation or scintillation proximity assay (SPA).[5][9]

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.[9]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated.[12]

Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to inhibit AR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-7, PC-3) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-driven promoter.[13][14]

  • Compound Treatment: The transfected cells are treated with an androgen (e.g., DHT) to activate the AR, along with increasing concentrations of the test antagonist.[13][15]

  • Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.[14][16]

  • Luminometry: A luciferase substrate (e.g., luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][15]

  • Data Analysis: The reduction in luciferase activity in the presence of the antagonist is used to determine its inhibitory potency (IC50).[17]

Luciferase Reporter Assay Workflow start Start transfection Co-transfect cells with AR expression vector and ARE-luciferase reporter plasmid start->transfection treatment Treat cells with androgen and test antagonist transfection->treatment incubation Incubate to allow for gene expression treatment->incubation lysis Lyse cells to release luciferase enzyme incubation->lysis substrate_addition Add luciferase substrate lysis->substrate_addition measurement Measure luminescence with a luminometer substrate_addition->measurement analysis Analyze data to determine IC50 of the antagonist measurement->analysis end End analysis->end

Caption: Workflow for a luciferase reporter gene assay.
Cell Proliferation Assay

Objective: To assess the effect of an AR antagonist on the proliferation of androgen-sensitive prostate cancer cells.

Methodology:

  • Cell Seeding: Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates.[18][19]

  • Compound Treatment: The cells are treated with various concentrations of the test antagonist in the presence of an androgen to stimulate growth.[18][20]

  • Incubation: The plates are incubated for a period of several days to allow for cell proliferation.[19][20]

  • Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as the XTT or WST-8 assay.[18][19][20]

  • Data Analysis: The inhibition of cell proliferation by the antagonist is quantified to determine its anti-proliferative efficacy.[21]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an AR antagonist in a living organism.

Methodology:

  • Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.[22][23][24]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.[22]

  • Treatment: The mice are then treated with the test antagonist, typically administered orally or via injection.[25]

  • Tumor Monitoring: Tumor volume is measured regularly throughout the study.[26]

  • Endpoint Analysis: At the end of the study, the tumors are excised and may be analyzed for biomarkers of AR activity.[24] Patient-derived xenografts (PDXs) are also increasingly used as they may better reflect the heterogeneity of human tumors.[24][25]

Quantitative Data on Second-Generation AR Antagonists

The following tables summarize key quantitative data for the second-generation AR antagonists enzalutamide, apalutamide, and darolutamide.

Table 1: In Vitro Activity of Second-Generation AR Antagonists

CompoundTargetAssayCell LineIC50Citation(s)
EnzalutamideAndrogen ReceptorCompetitive BindingLNCaP21.4 nM[17][27]
EnzalutamideAR Transcriptional ActivityLuciferase Reporter-26 nM[17]
EnzalutamideCell Proliferation-Various Breast Cancer Lines4 µM to >50 µM[28]
ApalutamideAndrogen ReceptorCompetitive Binding-16.0 nM[27][29]
ApalutamideAR Transcriptional ActivityLuciferase Reporter-200 nM[17]
DarolutamideAR Transcriptional ActivityLuciferase Reporter-26 nM[17]

Table 2: Clinical Efficacy of Second-Generation AR Antagonists

CompoundClinical TrialPatient PopulationPrimary EndpointResultCitation(s)
ApalutamideSPARTANNon-metastatic castration-resistant prostate cancer (nmCRPC)Metastasis-Free Survival (MFS)Median MFS: 40.5 months vs. 16.2 months for placebo (HR 0.28)[30]
ApalutamideTITANMetastatic castration-sensitive prostate cancer (mCSPC)Overall Survival (OS)Improved OS (HR 0.67)[30]
DarolutamideARAMISnmCRPCMFSMedian MFS: 40.4 months vs. 18.4 months for placebo (HR 0.41)[31][32]
DarolutamideARASENSmHSPC (with docetaxel)OSSignificant improvement in OS (HR 0.68)[33][34]

Mechanisms of Resistance to Androgen Receptor Antagonists

Despite the initial efficacy of AR antagonists, resistance inevitably develops in many patients.[1] The primary mechanisms of resistance can be broadly categorized as AR-dependent and AR-independent.[1]

AR-Dependent Mechanisms:

  • AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[1]

  • AR Mutations: Mutations in the ligand-binding domain of the AR can alter its structure, allowing it to be activated by other steroids or even by the antagonists themselves.[2] For example, the F876L mutation can convert enzalutamide from an antagonist to an agonist.[2]

  • AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, is a significant mechanism of resistance to second-generation antagonists.[2]

AR-Independent Mechanisms:

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can drive tumor growth independently of the AR.[3]

  • Glucocorticoid Receptor Upregulation: The glucocorticoid receptor can be upregulated and activate a significant portion of the AR-responsive genes, thereby circumventing AR blockade.[2]

Mechanisms of Resistance to AR Antagonists cluster_AR_dependent AR-Dependent Resistance cluster_AR_independent AR-Independent Resistance AR_Amp AR Gene Amplification and Overexpression Resistance Resistance to AR Antagonists AR_Amp->Resistance AR_Mut AR Mutations (e.g., F876L) AR_Mut->Resistance AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->Resistance Bypass Activation of Bypass Signaling Pathways (PI3K/AKT, Wnt) Bypass->Resistance GR_Up Glucocorticoid Receptor Upregulation GR_Up->Resistance

Caption: Key mechanisms of resistance to AR antagonists.

Novel and Future Strategies in AR Antagonist Development

To address the challenge of resistance, several innovative strategies are being pursued:

  • Targeting AR Mutants: Novel antagonists are being designed to be effective against common AR mutations that confer resistance to existing drugs.[35][36] Darolutamide, for instance, has shown activity against some AR-mutated variants.[2]

  • Development of SARDs: Selective androgen receptor degraders are bifunctional molecules that not only block AR activity but also induce its degradation, offering a potential way to overcome resistance mediated by AR overexpression.[8]

  • Targeting Other AR Domains: The development of molecules that target domains of the AR other than the ligand-binding domain, such as the N-terminal domain or the DNA-binding domain, represents a promising approach to inhibit both full-length AR and its splice variants.[37]

  • Combination Therapies: Combining AR antagonists with inhibitors of other key signaling pathways, such as PI3K or PARP, is being actively explored in clinical trials to overcome resistance and improve patient outcomes.[3][38]

  • Virtual Screening: Computational methods, such as virtual screening and molecular docking, are being increasingly used to identify novel AR antagonists with unique chemical scaffolds and mechanisms of action.[4][35][36]

Conclusion

The development of androgen receptor antagonists has significantly improved the treatment landscape for prostate cancer. However, the emergence of resistance remains a major clinical challenge. A deeper understanding of the AR signaling pathway and the molecular mechanisms of resistance is driving the development of next-generation therapies. The continued application of advanced preclinical models and innovative drug discovery strategies holds the promise of more durable and effective treatments for patients with advanced prostate cancer.

References

An In-depth Technical Guide to "Compound 28" Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for distinct molecules referred to as "Compound 28" that exhibit androgen receptor (AR) antagonist properties. Due to the non-specific nomenclature in early-stage drug discovery, "Compound 28" has been used to designate several different chemical entities with varying mechanisms of AR modulation. This document delineates the available scientific data for three such compounds: a steroidal dual glucocorticoid/androgen receptor antagonist, a non-steroidal androgen receptor antagonist, and a potent androgen receptor degrader.

Section 1: Compound 28 (ORIC-101) - A Steroidal Glucocorticoid and Androgen Receptor Antagonist

Compound 28, also known as ORIC-101, is a potent steroidal antagonist of the glucocorticoid receptor (GR) with additional activity as a weak, full antagonist of the androgen receptor.[1] Its design was derived from mifepristone (B1683876) with structural modifications aimed at reducing AR agonistic effects, a common liability in this class of molecules.[1]

Mechanism of Action

ORIC-101 competitively inhibits the binding of glucocorticoids to the GR, thereby antagonizing GR-mediated signaling.[1] In the context of the androgen receptor, it acts as a full antagonist, inhibiting the transcriptional activity of the AR.[1] The key structural modification, the replacement of an N-methyl group with an isopropyl group, significantly diminishes AR agonism compared to its precursors.[1]

Quantitative Data
ParameterValueCell Line/AssayReference
GR Antagonism
IC50 (Luciferase Assay)5.6 nM-[1]
IC50 (FKBP5 expression)17.2 nMOVCAR5[1]
IC50 (GILZ expression)21.2 nMOVCAR5[1]
AR Antagonism
IC50 (Luciferase Assay)484 ± 110 nM-[1]
AR Agonism
Emax (% of Dihydrotestosterone)11%-[1]
Experimental Protocols

GR/AR Luciferase Antagonism Assay:

  • Cells are transiently co-transfected with expression vectors for the respective receptor (GR or AR) and a reporter plasmid containing luciferase gene under the control of a hormone-responsive promoter.

  • Transfected cells are then treated with a constant concentration of the agonist (dexamethasone for GR, dihydrotestosterone (B1667394) for AR) and varying concentrations of Compound 28 (ORIC-101).

  • Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

GR Target Gene Expression in OVCAR5 cells:

  • OVCAR5 human ovarian cancer cells, which express GR, are stimulated with dexamethasone (B1670325) in the presence or absence of varying concentrations of Compound 28 (ORIC-101).

  • After a specified treatment duration, total RNA is extracted from the cells.

  • The mRNA levels of GR target genes, such as FKBP5 and GILZ, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • IC50 values are determined from the dose-dependent inhibition of gene expression.

Signaling Pathway Diagram

ORIC-101_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR HSP Androgen->AR_HSP Binds Glucocorticoid Glucocorticoid GR_HSP GR HSP Glucocorticoid->GR_HSP Binds Compound_28_ORIC101 Compound 28 (ORIC-101) Compound_28_ORIC101->AR_HSP Antagonizes Compound_28_ORIC101->GR_HSP Antagonizes AR Androgen Receptor (AR) AR->AR_HSP GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP HSP HSP->AR_HSP HSP->GR_HSP GRE Glucocorticoid Response Element GR_HSP->GRE Translocation & Dimerization ARE Androgen Response Element Gene_Transcription_AR AR-mediated Gene Transcription ARE->Gene_Transcription_AR Gene_Transcription_GR GR-mediated Gene Transcription GRE->Gene_Transcription_GR

Caption: Mechanism of Compound 28 (ORIC-101) antagonism.

Section 2: Compound 28 - A Non-Steroidal Androgen Receptor Antagonist

This iteration of "Compound 28" is a novel, non-steroidal androgen receptor antagonist. It is a deshydroxy bicalutamide (B1683754) derivative that demonstrates significantly improved potency over existing anti-androgens like bicalutamide and even the second-generation drug enzalutamide (B1683756) in certain prostate cancer cell lines.[2]

Mechanism of Action

As a direct competitive antagonist, this Compound 28 binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), thereby inhibiting the subsequent conformational changes required for AR nuclear translocation and co-activator recruitment.[2] This ultimately leads to the suppression of AR-mediated gene transcription, including that of prostate-specific antigen (PSA), and a reduction in cancer cell proliferation.[2]

Quantitative Data
ParameterValueCell LineReference
Anti-proliferative Activity
IC500.43 µMLNCaP[2]
IC50 (Bicalutamide)20.44 µMLNCaP[2]
IC50 (Enzalutamide)1.36 µMLNCaP[2]
Experimental Protocols

Anti-proliferative Activity Assay (LNCaP cells):

  • LNCaP human prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of Compound 28, bicalutamide, or enzalutamide.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

PSA Expression Analysis:

  • LNCaP cells are treated with Compound 28 at various concentrations.

  • Following treatment, total RNA is isolated, and the expression level of the PSA gene (KLK3) is quantified by RT-qPCR.

  • Alternatively, protein lysates can be collected, and PSA protein levels can be determined by Western blotting or ELISA.

Logical Relationship Diagram

NonSteroidal_Compound28_MOA Compound_28 Compound 28 (Non-steroidal) AR_LBD Androgen Receptor Ligand-Binding Domain (LBD) Compound_28->AR_LBD Binds to Androgen_Binding Inhibition of Androgen Binding AR_LBD->Androgen_Binding AR_Conformation Prevention of Conformational Change Androgen_Binding->AR_Conformation Nuclear_Translocation Inhibition of Nuclear Translocation AR_Conformation->Nuclear_Translocation Gene_Transcription Suppression of AR-mediated Gene Transcription Nuclear_Translocation->Gene_Transcription Cell_Proliferation Reduced Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Logical flow of the non-steroidal Compound 28's action.

Section 3: Compound 28 - A Potent Androgen Receptor Degrader (PROTAC)

This version of "Compound 28" is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the androgen receptor.[3] It represents a distinct and highly potent mechanism of AR antagonism that goes beyond simple receptor blockade.

Mechanism of Action

PROTAC Compound 28 functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of Compound 28 to induce the degradation of multiple AR proteins, leading to a profound and sustained reduction in AR levels within the cancer cell.[3]

Quantitative Data
ParameterValueCell LineTreatment TimeReference
DC500.3 nMVCaP24 hours[3]
DC903 nMVCaP24 hours[3]

DC50/90: Concentration required to degrade 50% or 90% of the target protein.

Experimental Protocols

AR Degradation Assay (Western Blotting):

  • VCaP human prostate cancer cells are treated with various concentrations of Compound 28 for a specified duration (e.g., 24 hours).

  • Following treatment, cells are harvested and lysed to extract total protein.

  • Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of AR degradation relative to a vehicle-treated control.

  • DC50 and DC90 values are calculated from the dose-response data.

Experimental Workflow Diagram

Caption: Workflow for assessing AR degradation by PROTAC Compound 28.

References

In-Depth Technical Guide: Properties of the CBP/p300 Bromodomain Inhibitor CAS 915086-32-7 (FT-7051/Pocenbrodib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While detailed proprietary data on the synthesis and physicochemical properties are not extensively available in the public domain, the following information has been compiled from available sources.

PropertyValueSource
CAS Number 915086-32-7Public Databases
Synonyms Androgen receptor antagonist 9, FT-7051, P-300, Pocenbrodib[1]
Molecular Formula C₁₉H₁₄F₃N₃O₂SPublic Databases
Molecular Weight 405.39 g/mol Public Databases
Appearance SolidPublic Databases
Bioavailability Orally bioavailable[5]

Mechanism of Action: A CBP/p300 Bromodomain Inhibitor

Contrary to its initial designation, CAS 915086-32-7 (FT-7051/pocenbrodib) is not a direct antagonist of the androgen receptor. Instead, it is a highly potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CBP and p300.[1][5]

The key steps in its mechanism of action are:

  • Binding to CBP/p300 Bromodomains: FT-7051/pocenbrodib targets and binds to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.[5][6]

  • Disruption of Protein-Protein Interactions: By occupying the bromodomain, the inhibitor prevents CBP and p300 from binding to acetylated histones and other transcriptional machinery.

  • Inhibition of AR Co-activation: CBP and p300 are essential co-activators for the androgen receptor. They are required for the full transcriptional activity of AR, including the constitutively active splice variant AR-v7, which is implicated in resistance to standard anti-androgen therapies.

  • Downregulation of AR-Target Gene Expression: By inhibiting CBP/p300 function, FT-7051/pocenbrodib effectively blocks AR-mediated transcription of target genes that drive prostate cancer cell proliferation and survival.[7]

This indirect mechanism of AR antagonism makes FT-7051/pocenbrodib a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), including tumors that have developed resistance to direct AR inhibitors.[6][7]

Signaling Pathway Diagram

cluster_nucleus Cell Nucleus AR Androgen Receptor (AR / AR-v7) ARE Androgen Response Element (ARE) on DNA AR->ARE binds to Androgen Androgens Androgen->AR activates CBP_p300 CBP/p300 CBP_p300->AR co-activates Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones acetylates FT7051 FT-7051 (Pocenbrodib) FT7051->CBP_p300 inhibits bromodomain Gene_Transcription AR-Target Gene Transcription ARE->Gene_Transcription initiates Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation leads to

Caption: Mechanism of action of FT-7051/pocenbrodib.

Preclinical and Clinical Data

Preclinical Efficacy

In vitro studies have demonstrated that FT-7051/pocenbrodib is a potent and selective inhibitor of CBP/p300.[7] It exhibits antiproliferative activity in AR-positive prostate cancer cell lines, including models that are resistant to enzalutamide (B1683756) and express the AR-v7 splice variant.[7][8]

AssayCell Line(s)Key FindingsReference
In Vitro Proliferation AR-positive prostate cancer cells (including AR-v7 models)Antiproliferative activity demonstrated.[7]
Gene Expression Prostate cancer cell linesInhibits the expression of AR and AR-dependent genes.[7]
In Vivo Efficacy Prostate cancer models (resistant to enzalutamide)Shows efficacy in preclinical models.[7]

Note: Specific IC50 values and quantitative in vivo efficacy data for FT-7051/pocenbrodib are not publicly available in the reviewed literature.

Clinical Trial Data (Phase 1 "Courage Study")

The initial clinical evaluation of FT-7051/pocenbrodib was conducted in the Phase 1 "Courage Study" (NCT04575766) in men with mCRPC.[2][8]

Pharmacokinetics:

ParameterFindingReference
Absorption Rapidly absorbed following oral administration.[6]
Tmax Maximum blood concentrations reached within 2 hours.[6]
Dose Proportionality Exposure increased in a greater than dose-proportional manner.[8]
Efficacious Dose The 150 mg dose achieved concentrations approaching the predicted efficacious dose from preclinical models.[6]

Safety and Tolerability:

ParameterFindingReference
Adverse Events Majority of treatment-emergent adverse events (TEAEs) were mild (Grade 1) or moderate (Grade 2).[6]
Serious Adverse Events One patient experienced possibly related Grade 3 hyperglycemia.[6]
Discontinuations No discontinuations due to adverse events were reported in the initial cohort.[6]

Pharmacodynamics and Efficacy:

ParameterFindingReference
Target Engagement Skin biopsies showed a reduction in H3K27AC, a biomarker of CBP/p300 pathway activity.[6]
Preliminary Efficacy One evaluable patient demonstrated an ongoing PSA50 response.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for FT-7051/pocenbrodib are proprietary. However, based on the characterization of similar CBP/p300 inhibitors, the following outlines the methodologies for key experiments.

CBP/p300 Bromodomain Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method to quantify the binding of an inhibitor to a bromodomain.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled CBP/p300 bromodomain protein (donor fluorophore) and a biotinylated, acetylated histone peptide bound to a streptavidin-conjugated acceptor fluorophore. Inhibition of this interaction by a compound like FT-7051/pocenbrodib leads to a decrease in the FRET signal.

General Workflow:

  • Reagent Preparation:

    • Dilute the test compound (e.g., FT-7051/pocenbrodib) to various concentrations in assay buffer.

    • Prepare a solution of Europium-labeled CBP/p300 bromodomain protein.

    • Prepare a mixture of the biotinylated acetylated histone peptide and the APC-conjugated streptavidin acceptor.

  • Assay Plate Setup (384-well format):

    • Add the diluted test compound or vehicle control to the wells.

    • Add the Europium-labeled CBP/p300 bromodomain protein to all wells and incubate to allow for binding.

    • Add the histone peptide/streptavidin-APC mixture to initiate the FRET reaction.

  • Data Acquisition:

    • Incubate the plate at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., 340 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - Eu-CBP/p300 Bromodomain - Biotin-Ac-Histone Peptide/SA-APC start->reagent_prep plate_setup Dispense Reagents into 384-well Plate: 1. Test Compound 2. Eu-CBP/p300 3. Peptide/SA-APC reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 620nm & 665nm) incubation->read_plate data_analysis Calculate FRET Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a TR-FRET based CBP/p300 bromodomain binding assay.

Pharmacodynamic Biomarker Analysis (H3K27ac in Skin Biopsies)

This assay is used to confirm target engagement in a clinical setting by measuring the level of histone H3 acetylation at lysine 27 (a key mark deposited by CBP/p300) in a surrogate tissue like skin.

General Workflow:

  • Sample Collection and Processing:

    • Obtain skin punch biopsies from subjects before and after treatment.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • Cryosection the frozen tissue.

  • Protein Extraction:

    • Homogenize the tissue sections in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or histone fractions.

  • Quantification of H3K27ac:

    • This can be done using various methods, such as:

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K27ac and a loading control (e.g., total Histone H3).

      • ELISA: Use a sandwich ELISA kit with a capture antibody for total H3 and a detection antibody for H3K27ac.

      • Immunohistochemistry (IHC): Stain tissue sections with an anti-H3K27ac antibody to visualize the changes in acetylation in situ.

  • Data Analysis:

    • Quantify the levels of H3K27ac relative to the loading control (for Western blot) or total H3 (for ELISA).

    • Compare the post-treatment levels to the pre-treatment baseline to determine the pharmacodynamic effect of the inhibitor.

start Start biopsy Collect Skin Punch Biopsy (Pre- and Post-Treatment) start->biopsy freeze Snap-Freeze in Liquid N₂ and Store at -80°C biopsy->freeze process Cryosection and Homogenize Tissue for Protein Extraction freeze->process quantify Quantify H3K27ac Levels (e.g., Western Blot, ELISA, IHC) process->quantify analyze Compare Post-Treatment vs. Baseline H3K27ac Levels quantify->analyze end End analyze->end

Caption: Workflow for H3K27ac pharmacodynamic biomarker analysis.

Conclusion

CAS 915086-32-7 (FT-7051/pocenbrodib) is a first-in-class, orally bioavailable inhibitor of the CBP/p300 bromodomains. Its unique mechanism of action, which leads to the functional antagonism of androgen receptor signaling, makes it a promising therapeutic candidate for metastatic castration-resistant prostate cancer, particularly in patient populations resistant to direct AR antagonists. Initial clinical data have demonstrated a favorable safety profile and evidence of target engagement. Further clinical development is underway to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of Androgen Receptor Antagonist 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of potent and specific AR antagonists is a cornerstone of therapeutic strategies for this malignancy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key nonsteroidal androgen receptor antagonist, designated as Androgen Receptor Antagonist 9 (also known as compound 28). This compound belongs to the thiohydantoin class of AR antagonists, which includes the clinically approved drug enzalutamide. Understanding the SAR of this chemical scaffold is crucial for the rational design of next-generation AR inhibitors with improved potency, selectivity, and resistance profiles.

Core Structure and Pharmacophore

This compound is characterized by a central thiohydantoin heterocyclic core. The essential pharmacophoric elements for potent AR antagonism in this series of compounds have been identified through extensive medicinal chemistry efforts. The key structural features include:

  • A-Ring: An electron-deficient aromatic ring, typically a 4-cyano-3-(trifluoromethyl)phenyl group. This moiety is critical for high-affinity binding to the ligand-binding pocket (LBP) of the androgen receptor. The cyano and trifluoromethyl groups act as strong hydrogen bond acceptors and engage in crucial interactions with amino acid residues within the LBP.

  • Linker: The thiohydantoin core serves as a rigid linker, appropriately positioning the A-ring and the C-ring for optimal interaction with the receptor.

  • C-Ring: A second aromatic or heteroaromatic ring attached to the N1 position of the thiohydantoin core. Modifications to this ring system have been extensively explored to modulate pharmacokinetic properties and overcome resistance mechanisms. In the case of this compound, this is a 4-hydroxyphenyl group.

Structure-Activity Relationship (SAR) Analysis

The antagonistic activity of thiohydantoin-based compounds is highly dependent on the nature and substitution pattern of the A and C rings. The following sections summarize the key SAR findings derived from the evaluation of this compound and its analogs.

A-Ring Modifications

The 4-cyano-3-(trifluoromethyl)phenyl A-ring is a highly optimized motif for AR antagonism. SAR studies have demonstrated that:

  • Electron-Withdrawing Groups are Essential: The presence of strong electron-withdrawing groups at the para- and meta-positions of the phenyl ring is crucial for potent antagonistic activity. The combination of a para-cyano and a meta-trifluoromethyl group provides a synergistic effect on binding affinity.

  • Positional Isomers Exhibit Reduced Activity: Shifting the positions of the cyano and trifluoromethyl groups on the phenyl ring generally leads to a significant decrease in potency.

  • Replacement of Cyano or Trifluoromethyl Groups: Substitution of the cyano or trifluoromethyl groups with other electron-withdrawing moieties can be tolerated to some extent, but often results in a reduction in activity compared to the original motif.

Thiohydantoin Core Modifications

The 5,5-dimethylthiohydantoin core is a common feature in this class of antagonists.

  • Gem-Dimethyl Group: The gem-dimethyl substitution at the C5 position of the thiohydantoin ring is important for maintaining a favorable conformation for receptor binding and can contribute to metabolic stability.

  • Thione Group: The sulfur atom at the C2 position is a key feature of the thiohydantoin scaffold.

C-Ring Modifications

The C-ring of this compound is a 4-hydroxyphenyl group. The nature of this ring and its substituents significantly influences the overall pharmacological profile.

  • Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions within the LBP, potentially enhancing binding affinity.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the C-ring phenyl group can impact potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following table summarizes the biological activity of this compound and related compounds from published studies.

CompoundA-RingC-RingAR Binding Affinity (IC50, nM)AR Antagonist Activity (IC50, nM)
This compound 4-Cyano-3-(trifluoromethyl)phenyl4-HydroxyphenylData not publicly availableData not publicly available
Bicalutamide (B1683754)4-Cyano-3-(trifluoromethyl)phenyl4-Fluorophenylsulfonyl~160~720
MDV3100 (Enzalutamide)4-Cyano-3-(trifluoromethyl)phenyl4-Carboxamidophenyl3621

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay is used to determine the affinity of a test compound for the androgen receptor.

Materials:

  • Rat or human androgen receptor (recombinant or from tissue homogenates).

  • [³H]-R1881 (methyltrienolone) as the radioligand.

  • Test compounds (e.g., this compound).

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.

  • Incubate the mixture at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) by non-linear regression analysis.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound.

Materials:

  • A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) that is responsive to androgens.

  • An androgen receptor expression vector (if the cell line does not endogenously express AR).

  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Dihydrotestosterone (DHT) or another AR agonist.

  • Test compounds.

  • Cell culture medium and supplements.

  • Luciferase assay reagent (if using a luciferase reporter).

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.

  • After an incubation period to allow for protein expression, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.

  • Incubate the cells for a further 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Calculate the concentration of the test compound that inhibits 50% of the agonist-induced reporter gene activity (IC50) using non-linear regression analysis.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Antagonist Antagonist 9 Antagonist->AR Blocks Binding

Caption: Classical Androgen Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for AR Antagonist Screening

AR_Antagonist_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Functional Characterization cluster_sar Structure-Activity Relationship (SAR) Studies Binding_Assay AR Binding Assay (Radioligand Competition) Identify_Binders Identify Compounds that Bind to AR Binding_Assay->Identify_Binders Reporter_Assay AR Reporter Gene Assay (in Prostate Cancer Cells) Identify_Binders->Reporter_Assay Hits Determine_Antagonism Determine Functional Antagonist Potency (IC50) Reporter_Assay->Determine_Antagonism SAR_Analysis Synthesize & Test Analogs Determine_Antagonism->SAR_Analysis Lead Compounds Optimize_Lead Optimize for Potency, Selectivity, and PK SAR_Analysis->Optimize_Lead Preclinical_Development Preclinical Development Optimize_Lead->Preclinical_Development Candidate Drug

Caption: Workflow for the Discovery and Optimization of AR Antagonists.

Conclusion

The thiohydantoin scaffold, exemplified by this compound, represents a highly successful class of nonsteroidal androgen receptor antagonists. The well-defined structure-activity relationships, centered around the essential 4-cyano-3-(trifluoromethyl)phenyl A-ring and the versatile C-ring, have enabled the development of potent and clinically effective drugs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the discovery of next-generation AR antagonists with improved efficacy and the ability to overcome resistance mechanisms in advanced prostate cancer.

Androgen receptor antagonist 9 target binding and affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Androgen Receptor (AR) Antagonist 9, also known as compound 28, a novel non-steroidal AR antagonist. This document outlines its target binding affinity, the experimental protocols used for its characterization, and its mechanism of action within the androgen receptor signaling pathway.

Core Target Binding and Affinity

Androgen Receptor Antagonist 9 has demonstrated potent activity in inhibiting the proliferation of human prostate cancer cell lines. Its efficacy is highlighted by its sub-micromolar half-maximal inhibitory concentration (IC50) values, indicating a significant improvement in potency over the first-generation anti-androgen, Bicalutamide, and a greater than three-fold enhancement compared to the second-generation drug, Enzalutamide, in the LNCaP cell line.

Quantitative Data Summary

The anti-proliferative activities of this compound (compound 28) and reference compounds were assessed across various human prostate cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.

CompoundLNCaP IC50 (μM)VCaP IC50 (μM)PC3 IC50 (μM)
This compound (Compound 28) 0.43 Sub-micromolarSub-micromolar
Bicalutamide20.44Not ReportedNot Reported
Enzalutamide1.36Not ReportedNot Reported

Data sourced from Kandil et al., European Journal of Medicinal Chemistry, 2019.[1][2]

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA.[3] This process initiates the transcription of genes involved in cell proliferation and survival.[3]

AR antagonists, such as this compound, competitively inhibit the binding of androgens to the Ligand Binding Domain (LBD) of the AR.[4] This prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription. Molecular modeling studies of this compound have revealed a novel binding mode within the LBD of the androgen receptor.[1][2]

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of an antagonist.

AR Signaling Pathway with Antagonist

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Growth Inhibition Assay

This assay determines the anti-proliferative activity of the compound.

  • Cell Culture : Human prostate cancer cell lines (LNCaP, VCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, bicalutamide, or enzalutamide. A vehicle control (DMSO) is also included.

  • Incubation : The plates are incubated for a period of 48 to 96 hours.

  • Viability Assessment : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay. 10% CCK-8 solution is added to the medium, and the plates are incubated for 1 hour at 37°C.

  • Data Analysis : The absorbance is measured at a wavelength of 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qPCR) for PSA Expression

This assay confirms the AR antagonist activity of the compound by measuring the expression of a downstream target gene, Prostate-Specific Antigen (PSA).

  • Cell Treatment : LNCaP cells are seeded and treated with this compound or control compounds as described in the cell growth inhibition assay.

  • RNA Extraction : After the treatment period, total RNA is extracted from the cells using an appropriate RNA isolation kit.

  • Complementary DNA (cDNA) Synthesis : The extracted RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit. RNA samples are diluted to a uniform concentration (e.g., 50 ng/μl), and 10 μl of RNA is mixed with 10 μl of the reverse transcription master mix. The reaction is carried out in a thermal cycler.

  • qPCR : The cDNA is then used as a template for qPCR using a suitable master mix and specific primers for the PSA gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis : The relative expression of the PSA gene is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene as the internal control. A reduction in PSA mRNA levels upon treatment with the compound confirms its AR antagonistic activity.

Below is a diagram illustrating the experimental workflow for determining the anti-proliferative activity of this compound.

Experimental_Workflow Workflow for Cell Viability Assay start Start culture Culture Prostate Cancer Cells (LNCaP, VCaP, PC3) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with varying concentrations of AR Antagonist 9 seed->treat incubate Incubate for 48-96 hours treat->incubate assay Add CCK-8 Reagent & Incubate incubate->assay read Measure Absorbance at 450 nm assay->read analyze Calculate IC50 Values read->analyze end End analyze->end

References

Preclinical Profile of Compound 28: A Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

This technical whitepaper provides an in-depth overview of the preclinical research on "compound 28," a novel, double-branched deshydroxy bicalutamide (B1683754) analogue with potent androgen receptor (AR) antagonist activity. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new therapeutics for prostate cancer.

Executive Summary

Compound 28 has emerged from preclinical studies as a highly potent, non-steroidal androgen receptor antagonist. It demonstrates significantly improved in vitro anti-proliferative activity against human prostate cancer cell lines when compared to the established AR inhibitor, bicalutamide, and shows activity comparable or superior to enzalutamide (B1683756).[1][2] The unique double-branched structure of compound 28 is believed to contribute to its enhanced potency. Molecular modelling studies suggest a novel binding mode within the ligand-binding domain of the androgen receptor.[1][2] Preclinical evidence, primarily from in vitro assays, strongly supports its further development as a potential therapeutic agent for castration-resistant prostate cancer (CRPC).

Mechanism of Action

Compound 28 functions as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its activation, nuclear translocation, and the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA).[1][2]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates upon androgen binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Stabilizes (inactive) Compound28 Compound 28 Compound28->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Figure 1: Simplified signaling pathway of the androgen receptor and the inhibitory action of Compound 28.

Quantitative In Vitro Activity

The anti-proliferative effects of compound 28 have been evaluated in various human prostate cancer cell lines. The following tables summarize the key quantitative data from these studies, with bicalutamide and enzalutamide included for comparison.

Table 1: Anti-proliferative Activity (IC50, µM) in LNCaP Cells [1][2]

CompoundIC50 (µM)
Compound 28 0.43
Compound 27 (analogue)1.68
Bicalutamide20.44
Enzalutamide1.36

Table 2: Anti-proliferative Activity (IC50, µM) in Various Prostate Cancer Cell Lines [1][2]

Cell LineCompound 28 Compound 27BicalutamideEnzalutamide
LNCaP0.43 1.6820.441.36
VCaPData indicates sub-micromolar activityData indicates sub-micromolar activityNot ReportedNot Reported
PC3Data indicates sub-micromolar activityData indicates sub-micromolar activityNot ReportedNot Reported

Note: Specific IC50 values for VCaP and PC3 cells for Compound 28 were not available in the reviewed literature, but were described as having sub-micromolar activity.

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the preclinical evaluation of compound 28.

Synthesis of Compound 28

Compound 28, a deshydroxy bicalutamide derivative, was synthesized via a Michael addition reaction. The general synthetic scheme involves the reaction of substituted thiophenols with phenylacrylamide derivatives.[3][4]

Synthesis_Workflow Thiophenol Substituted Thiophenol Michael_Addition Michael Addition Reaction Thiophenol->Michael_Addition Phenylacrylamide Phenylacrylamide Derivative Phenylacrylamide->Michael_Addition Compound28 Compound 28 (Deshydroxy Bicalutamide Analogue) Michael_Addition->Compound28

Figure 2: General synthetic workflow for Compound 28.

Materials and Reagents:

  • Substituted thiophenols

  • Phenylacrylamide derivatives

  • Sodium hydride (NaH) or Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF) or 1,4-dioxane

  • Methacryloyl chloride

  • Dimethylacetamide (DMA)

General Procedure:

  • Preparation of Phenylacrylamide Intermediates: The corresponding aniline (B41778) is reacted with methacryloyl chloride in dimethylacetamide at room temperature.

  • Michael Addition: The substituted thiophenol is reacted with the phenylacrylamide derivative in the presence of a base (e.g., NaH in THF or NaOH in 1,4-dioxane) to yield the thioether derivative. The specific base and solvent system may vary depending on the substrates.[3]

  • Purification: The final product is purified using column chromatography and/or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed by analytical and spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[3]

Cell Viability and Proliferation (MTT Assay)

The anti-proliferative activity of compound 28 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials and Reagents:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound 28 and control compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of compound 28 or control compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Downregulation of PSA Expression (qPCR)

To confirm the AR antagonist activity of compound 28, its effect on the expression of the AR-regulated gene, PSA (KLK3), was analyzed using quantitative real-time polymerase chain reaction (qPCR).

Materials and Reagents:

  • LNCaP cells

  • Compound 28 and control compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for KLK3 (PSA) and a housekeeping gene (e.g., GAPDH, PPIA)

  • qPCR master mix

  • Real-time PCR system

Protocol:

  • Cell Treatment: LNCaP cells are seeded and treated with various concentrations of compound 28 or control compounds for a specified time (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: The qPCR reaction is set up using the cDNA, specific primers for KLK3 and the housekeeping gene, and a qPCR master mix. The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of KLK3 mRNA is calculated using the delta-delta Ct method, normalized to the expression of the housekeeping gene. The results are presented as the fold change in expression compared to the vehicle-treated control. A strong reduction in PSA expression confirms the AR antagonist activity of the compound.[1][2]

Conclusion and Future Directions

The preclinical data for compound 28, a novel double-branched deshydroxy bicalutamide analogue, are highly promising. Its sub-micromolar inhibitory activity against prostate cancer cell lines, which is significantly more potent than bicalutamide and comparable to or better than enzalutamide, highlights its potential as a next-generation AR antagonist. The confirmation of its mechanism of action through the downregulation of PSA expression further strengthens its profile.

Future preclinical development should focus on in vivo efficacy studies in relevant animal models of prostate cancer, including xenograft models. Pharmacokinetic and toxicological studies will also be crucial to assess its drug-like properties and safety profile before it can be considered for clinical investigation. The unique chemical structure of compound 28 may offer advantages in overcoming the resistance mechanisms that have been observed with current anti-androgen therapies.

References

In-Depth Technical Guide: Androgen Receptor Antagonist 9 for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Androgen Receptor Antagonist 9" is not a publicly recognized nomenclature. This guide has been developed using Enzalutamide as a representative and well-documented second-generation androgen receptor (AR) antagonist. The data and protocols presented herein are based on publicly available research on Enzalutamide and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of prostate cancer.

Executive Summary

This technical guide provides a comprehensive overview of a representative second-generation androgen receptor (AR) antagonist, referred to herein as "this compound" (based on Enzalutamide), for prostate cancer research. It details the mechanism of action, preclinical and clinical efficacy, and provides detailed protocols for key experimental procedures. The information is intended to equip researchers with the necessary knowledge to design and execute studies investigating the therapeutic potential of AR antagonists in prostate cancer.

Mechanism of Action

This compound is a potent and specific inhibitor of the androgen receptor signaling pathway. Unlike first-generation antagonists, it exhibits a multi-faceted mechanism of action that effectively abrogates AR activity.[1][2]

The key steps in its mechanism of action are:

  • Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][3] This competitive binding prevents the conformational changes required for AR activation.

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this nuclear import, sequestering the receptor in the cytoplasm.[1][3][4]

  • Disruption of DNA Binding and Co-activator Recruitment: By altering the AR's conformation, the antagonist impairs its ability to bind to androgen response elements (AREs) on target genes and recruit necessary co-activators for transcriptional activation.[1][3]

This comprehensive blockade of the AR signaling cascade leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), resulting in the inhibition of prostate cancer cell proliferation and induction of apoptosis.[4][5]

Signaling Pathway Diagram

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition by Antagonist 9 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Antagonist9 Antagonist 9 Antagonist9->AR Inhibits Nuclear Translocation Antagonist9->AR_HSP Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) Antagonist9->ARE Inhibits DNA Binding Coactivators Co-activators Antagonist9->Coactivators Inhibits Co-activator Recruitment AR_dimer->ARE Binds to DNA ARE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: AR Signaling Pathway and Inhibition by Antagonist 9.

Quantitative Data

The following tables summarize the preclinical and clinical efficacy of this compound (based on Enzalutamide).

Preclinical Efficacy: In Vitro IC50 Values
Cell LineDescriptionIC50 (µM)Reference(s)
LNCaPAndrogen-sensitive human prostate adenocarcinoma~0.16[6]
C4-2BCastration-resistant LNCaP derivative~1.2[7]
PC-3Androgen-independent human prostate adenocarcinoma>10[8]
DU145Androgen-independent human prostate carcinoma>10[9]
Preclinical Efficacy: In Vivo Xenograft Models
ModelTreatmentTumor Growth InhibitionReference(s)
LNCaP XenograftEnzalutamide (10 mg/kg/day)Induces tumor regression[4]
C4-2B XenograftEnzalutamide + FludarabineSynergistically inhibited tumor growth[10]
PC-3 XenograftEnzalutamide (5 mg/kg/day) + PAWI-2 (20 mg/kg/day)63% inhibition compared to vehicle[8]
22Rv1 Xenograft (castrated mice)EnzalutamideMonitored to endpoint[4][10]
Clinical Efficacy: Key Phase 3 Trial Outcomes
TrialPatient PopulationTreatment ArmsMedian Overall Survival (OS)Median Radiographic Progression-Free Survival (rPFS)PSA Response (≥50% decline)Reference(s)
AFFIRM Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapyEnzalutamide vs. Placebo18.4 months vs. 13.6 monthsNot Reported54% vs. 2%[11]
PREVAIL Chemotherapy-naïve mCRPCEnzalutamide vs. Placebo32.4 months vs. 30.2 monthsNot Reached vs. 3.9 months78% vs. 3%[11]
PROSPER Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC)Enzalutamide vs. Placebo67.0 months vs. 56.3 months36.6 months vs. 14.7 months97% (≥50% decline), 38% (≥90% decline)[12][13][14]
ARCHES Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)Enzalutamide + ADT vs. Placebo + ADTNot Reached (34% reduction in risk of death)Not Reached vs. 19.4 months68.1% (undetectable PSA) vs. 17.6%[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[14][18][19]

Materials:

  • Rat prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compound (this compound)

  • TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory procedures.

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 10 µL of test compound dilution or vehicle control.

    • A fixed concentration of [³H]-R1881.

    • Rat prostate cytosol preparation.

  • Incubation: Incubate the plate overnight at 4°C with gentle agitation to allow for competitive binding.

  • Separation of Bound and Unbound Ligand: Add HAP slurry to each well and incubate to allow the AR-ligand complex to bind to the HAP. Centrifuge the plate and discard the supernatant containing the unbound ligand.

  • Washing: Wash the HAP pellet with buffer to remove any remaining unbound ligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.

AR Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit AR-mediated gene transcription.[2][13][15][20]

Materials:

  • Prostate cancer cell line (e.g., LNCaP or 22Rv1)

  • AR expression vector (if using AR-negative cells)

  • Luciferase reporter vector containing AREs

  • Transfection reagent

  • Cell culture medium (androgen-depleted)

  • DHT or other androgen

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for vector expression.

  • Treatment: Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity. Include appropriate controls (vehicle, androgen only).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for the inhibition of AR transcriptional activity.

Cell Viability (MTT) Assay

This assay determines the effect of the antagonist on cell proliferation and viability.[1][8][16][21]

Materials:

  • Prostate cancer cells

  • 96-well plates

  • Cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an AR antagonist.[4][10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., LNCaP, C4-2B)

  • Matrigel (optional)

  • Test compound (this compound)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the antagonist.

Western Blot for AR Nuclear Translocation

This protocol is used to assess the effect of the antagonist on the subcellular localization of the androgen receptor.[3][6][12][22][23]

Materials:

  • Prostate cancer cells

  • Androgen (e.g., DHT)

  • Test compound (this compound)

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Protein quantification assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against AR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat prostate cancer cells with the test compound for a specified time, followed by stimulation with an androgen.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against AR, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Analyze the intensity of the AR bands in the cytoplasmic and nuclear fractions to determine the effect of the antagonist on AR nuclear translocation.

Experimental and Logical Workflows

In Vitro Drug Discovery and Validation Workflow

in_vitro_workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_lead Lead Candidate ar_binding AR Competitive Binding Assay reporter_assay AR Luciferase Reporter Assay ar_binding->reporter_assay Confirm Functional Activity mtt_assay Cell Viability (MTT) Assay reporter_assay->mtt_assay Assess Cytotoxicity and Anti-proliferative Effects western_blot AR Nuclear Translocation (Western Blot) mtt_assay->western_blot Elucidate Mechanism of Action lead_compound Potent AR Antagonist Identified western_blot->lead_compound Validate Lead Candidate

Caption: In Vitro Drug Discovery and Validation Workflow.

In Vivo Efficacy Testing Workflow

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cell_implantation Implant Prostate Cancer Cells in Immunocompromised Mice tumor_formation Monitor for Tumor Formation cell_implantation->tumor_formation randomization Randomize Mice into Treatment and Control Groups tumor_formation->randomization treatment Administer Antagonist 9 or Vehicle randomization->treatment monitoring Measure Tumor Volume Regularly treatment->monitoring endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint analysis Analyze Tumor Growth Inhibition and Statistical Significance endpoint->analysis

Caption: In Vivo Efficacy Testing Workflow.

Conclusion

This compound (represented by Enzalutamide) is a highly effective inhibitor of the androgen receptor signaling pathway with proven preclinical and clinical activity against prostate cancer. This guide provides a foundational understanding of its mechanism of action and the experimental methodologies required for its investigation. The provided data and protocols can serve as a valuable resource for the continued research and development of novel androgen receptor antagonists for the treatment of prostate cancer.

References

An In-Depth Pharmacological Profile of a Novel Androgen Receptor Antagonist: Androgen Receptor Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the AR signaling pathway is a primary target for therapeutic intervention. Androgen receptor antagonists are a cornerstone of prostate cancer therapy, functioning by competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing its activation and downstream signaling. This technical guide provides a comprehensive overview of the pharmacological properties and preclinical evaluation of a novel, non-steroidal androgen receptor antagonist, designated herein as "Androgen receptor antagonist 9".

While "this compound" is not a universally recognized nomenclature for a specific clinical agent, this document refers to the chemical entity 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 915086-32-7), a compound available for research purposes. Due to the limited availability of specific pharmacological data for this compound in peer-reviewed literature, this guide will utilize it as a representative example of a novel AR antagonist. The quantitative data presented is illustrative, based on the well-characterized second-generation AR antagonist, enzalutamide (B1683756), to provide a relevant context for the evaluation of such compounds.

Pharmacological Data

The preclinical pharmacological assessment of a novel androgen receptor antagonist is critical to defining its potency, selectivity, and potential therapeutic efficacy. This evaluation typically involves a suite of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro activity of an AR antagonist is characterized by its binding affinity to the receptor, its ability to inhibit androgen-induced transcriptional activity, and its effect on the proliferation of androgen-sensitive cancer cells.

Table 1: Representative In Vitro Pharmacological Data for a Second-Generation AR Antagonist

ParameterAssay TypeCell Line/SystemRepresentative Value
AR Binding Affinity (Ki) Competitive Radioligand BindingRecombinant Human AR~2-5 nM
Functional Antagonist Activity (IC50) AR Reporter Gene AssayLNCaP~30-40 nM[1]
Inhibition of AR Nuclear Translocation (IC50) High Content ImagingLNCaP~50-100 nM[1]
Inhibition of Cell Proliferation (IC50) Cell Viability AssayLNCaP~100-200 nM[2]
Inhibition of Cell Proliferation (IC50) Cell Viability AssayVCaP~200-400 nM

Note: The values presented are representative for a potent second-generation AR antagonist like enzalutamide and serve as a benchmark for the evaluation of novel compounds such as this compound. Specific experimental data for this compound is not publicly available.

In Vivo Pharmacology

In vivo studies are essential to assess the anti-tumor activity and pharmacokinetic properties of an AR antagonist in a physiological setting. Xenograft models using human prostate cancer cell lines are commonly employed.

Table 2: Representative In Vivo Efficacy Data for a Second-Generation AR Antagonist

ParameterAnimal ModelTreatmentRepresentative Outcome
Tumor Growth Inhibition LNCaP Xenograft in Castrated Male Mice10 mg/kg/day, oral>80% reduction in tumor volume
Effect on Serum PSA Levels LNCaP Xenograft in Castrated Male Mice10 mg/kg/day, oralSignificant reduction in serum PSA
Pharmacokinetics (Mouse) Oral Administration10 mg/kgTmax: ~2-4 hours; T1/2: ~24-36 hours

Note: The data presented is illustrative and based on typical results for a second-generation AR antagonist. Specific in vivo data for this compound is not publicly available.

Mechanism of Action

This compound, as a representative second-generation antagonist, is designed to inhibit AR signaling through a multi-faceted mechanism that offers advantages over first-generation agents.

  • Competitive Inhibition of Ligand Binding: The antagonist binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, directly competing with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

  • Impairment of Nuclear Translocation: Upon agonist binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Second-generation antagonists stabilize the AR in a conformation that inhibits its efficient nuclear import.[1]

  • Inhibition of DNA Binding and Coactivator Recruitment: By inducing a distinct conformational change in the AR, the antagonist prevents the receptor from binding to androgen response elements (AREs) on the DNA and blocks the recruitment of coactivators necessary for gene transcription.

This comprehensive blockade of the AR signaling cascade results in the downregulation of androgen-dependent genes that drive prostate cancer cell growth and survival.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_Active Activated AR Antagonist Antagonist 9 Antagonist->AR Blocks Binding Antagonist->Nucleus_entry Inhibits AR_Active->Nucleus_entry Nuclear Translocation AR_Dimer AR Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds AR_Dimer->Antagonist_Nuc Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (e.g., PSA) Coactivators->Gene_Transcription Initiates AR_Binding_Assay_Workflow start Start prep Prepare AR Source (e.g., Prostate Cytosol) start->prep mix Combine AR, [3H]-R1881, and Test Compound prep->mix incubate Incubate at 4°C for 18-24h mix->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end AR_Reporter_Assay_Workflow start Start culture Culture AR-expressing cells with Luciferase Reporter start->culture plate Seed cells in 96-well plate culture->plate treat Treat with AR agonist and varying concentrations of Antagonist 9 plate->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end Xenograft_Study_Workflow start Start implant Implant Prostate Cancer Cells into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer Administer Antagonist 9 or Vehicle randomize->administer monitor_efficacy Monitor Tumor Volume, Body Weight, and PSA administer->monitor_efficacy terminate Terminate Study and Collect Tissues monitor_efficacy->terminate analyze Analyze Tumor Growth Inhibition terminate->analyze end End analyze->end

References

The Emergence of Compound 28 (ARD-2128): A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A key driver of CRPC is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR gene amplification, mutation, or the expression of constitutively active splice variants. While second-generation anti-androgens have improved patient outcomes, resistance inevitably develops. This has spurred the development of novel therapeutic strategies aimed at overcoming these resistance mechanisms. One of the most promising approaches is the use of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.

This technical guide provides an in-depth overview of a highly potent and orally bioavailable PROTAC AR degrader, referred to in seminal literature as Compound 28 (also known as ARD-2128 ). This molecule has demonstrated significant preclinical activity in CRPC models, including those resistant to current standard-of-care therapies like enzalutamide. This document will detail the mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling and workflow diagrams for Compound 28, serving as a comprehensive resource for researchers in the field of oncology and drug discovery.

Mechanism of Action: Targeted Degradation of the Androgen Receptor

Compound 28 is a heterobifunctional molecule designed to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to eliminate both wild-type and mutant AR, as well as AR splice variants, and to elicit a more durable response.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Androgen Receptor (AR) Ternary AR - Compound 28 - E3 Ligase Ternary Complex POI->Ternary Binds to AR Ligand PROTAC Compound 28 (ARD-2128) E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds to E3 Ligase Ligand Ub_POI Poly-ubiquitinated AR Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded AR Fragments Proteasome->Degraded Proteolysis

Figure 1: Mechanism of action of Compound 28 (ARD-2128).

Quantitative Data Summary

The preclinical efficacy of Compound 28 has been characterized by its potent induction of AR degradation and its profound impact on the viability of prostate cancer cells. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Androgen Receptor Degradation
Cell LineParameterConcentrationTreatment DurationResult
VCaPDC50~0.3 nM24 hours50% AR Degradation
VCaPDmax1-10 nM24 hours>90% AR Degradation
LNCaPDC50~8.3 nM24 hours50% AR Degradation
LNCaPDmax25 nM24 hours>90% AR Degradation

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum observed degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity
Cell LineParameterConcentrationTreatment Duration
VCaPIC50~4 nM4 days
LNCaPIC50~5 nM4 days

IC50: The concentration of the compound that inhibits cell growth by 50%.

Table 3: In Vivo Pharmacokinetics and Efficacy
ParameterValueSpeciesDosing
Oral Bioavailability67%MouseOral gavage
AR Degradation in Xenograft>90%Mouse1 mg/kg, PO, QD
Tumor Growth InhibitionSignificantMouseOral administration

PO: Per os (by mouth); QD: Quaque die (once a day).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Compound 28.

Western Blot for Androgen Receptor Degradation

This protocol is designed to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with Compound 28.

Western_Blot_Workflow start Start: Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with Compound 28 (various concentrations) and controls (e.g., DMSO) start->treatment lysis Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking pri_ab Primary Antibody Incubation (Anti-AR, Anti-GAPDH) Overnight at 4°C blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection (ECL Substrate) sec_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantified AR Levels analysis->end

Figure 2: Experimental workflow for Western blot analysis.

Materials:

  • Prostate cancer cell lines (VCaP, LNCaP)

  • Complete culture medium (e.g., DMEM for VCaP, RPMI-1640 for LNCaP, supplemented with 10% FBS)

  • Compound 28 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Compound 28 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three to five times with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity.

Cell Viability (MTT/WST-8) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Compound 28.

Materials:

  • Prostate cancer cell lines

  • Complete culture medium

  • Compound 28 (stock solution in DMSO)

  • 96-well plates

  • MTT or WST-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 28 in charcoal-stripped medium, often in the presence of a low concentration of an AR agonist like R1881 (e.g., 0.1 nM), for 4 days.

  • Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

    • For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Gene Expression

This protocol is used to measure the mRNA levels of AR target genes (e.g., PSA, TMPRSS2, FKBP5) to confirm the downstream effects of AR degradation by Compound 28.

Materials:

  • Treated cell lysates

  • RNA extraction kit (e.g., Trizol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Primers for target genes (AR, PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Treat cells with Compound 28 for 24 hours. Extract total RNA from the cells using a standard RNA extraction protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for the target and housekeeping genes.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Compound 28 in a mouse xenograft model of CRPC.

Xenograft_Workflow start Start: Immunocompromised Mice (e.g., SCID, Nude) inoculation Subcutaneous Inoculation of CRPC cells (e.g., VCaP) start->inoculation growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) inoculation->growth randomization Randomize Mice into Treatment Groups (Vehicle, Compound 28) growth->randomization treatment Daily Oral Administration of Compound 28 (e.g., 10 mg/kg) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., predetermined tumor size or treatment duration) monitoring->endpoint analysis Tumor Excision and Analysis (Western Blot for AR, Gene Expression) endpoint->analysis end End: Tumor Growth Inhibition Data analysis->end

A Technical Guide to the Core Biological Effects of Androgen Receptor Antagonist 9 (AR-Antagonist-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Androgen Receptor Antagonist 9" is not a standard nomenclature for a publicly recognized compound. This document describes a representative, hypothetical non-steroidal androgen receptor (AR) antagonist, herein referred to as AR-Antagonist-9 , to illustrate the typical biological effects, mechanism of action, and characterization methodologies for a compound in this class. The data and protocols are synthesized from publicly available information on well-characterized second-generation AR antagonists.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of genes involved in cell proliferation and survival.[2][3] Dysregulation of the AR signaling pathway is a primary driver in the development and progression of prostate cancer.[4]

Androgen receptor antagonists are a critical class of therapeutics designed to inhibit AR activity.[5] First-generation antagonists, such as bicalutamide, competitively block androgen binding but can exhibit partial agonist activity, particularly in the context of AR overexpression. Second-generation antagonists were developed to overcome these limitations, demonstrating higher binding affinity and more complete inhibition of AR signaling. This guide details the core biological effects of AR-Antagonist-9, a representative second-generation AR antagonist.

Mechanism of Action

AR-Antagonist-9 is a competitive inhibitor of the androgen receptor. Its mechanism involves several key steps that collectively block androgen-mediated gene transcription:

  • Competitive Binding: AR-Antagonist-9 binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens like DHT.[5][6]

  • Inhibition of Nuclear Translocation: Unlike agonist binding, which promotes a conformational change that facilitates nuclear import, the binding of AR-Antagonist-9 induces a distinct conformation that hinders the AR's translocation from the cytoplasm to the nucleus.[7]

  • Impediment of DNA Binding: For any receptor that does translocate to the nucleus, AR-Antagonist-9 disrupts the ability of the AR to bind effectively to AREs on target genes.[7][8]

  • Disruption of Coactivator Recruitment: The antagonist-induced conformation of the AR prevents the formation of a functional coactivator binding surface, which is essential for the assembly of the transcriptional machinery.[9][10]

This multi-faceted inhibition results in a potent and comprehensive blockade of androgen-dependent signaling pathways.

Quantitative Biological Data

The biological activity of AR-Antagonist-9 has been characterized using a suite of in vitro assays. The quantitative data are summarized below for clarity and comparison.

Table 1: In Vitro Receptor Binding and Functional Activity of AR-Antagonist-9

ParameterDescriptionValue
Binding Affinity
Ki (nM)Inhibitor binding affinity constant, determined by competitive radioligand binding assay against DHT. A lower Ki indicates higher affinity.2.5
IC50 (nM)Concentration that inhibits 50% of radioligand binding.18
Functional Activity
Antagonist IC50 (nM)Concentration that inhibits 50% of DHT-induced transcriptional activity in an AR reporter gene assay.35
Cellular Activity
LNCaP Proliferation IC50 (nM)Concentration that inhibits 50% of the proliferation of the androgen-sensitive LNCaP prostate cancer cell line.85

Note: Values are representative and synthesized from data for second-generation AR antagonists for illustrative purposes.[11]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clarify the complex biological processes and experimental procedures associated with the characterization of AR-Antagonist-9.

Androgen Receptor Signaling Pathway (Canonical)

The following diagram illustrates the classical pathway of AR activation by an androgen agonist.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation ARE ARE on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Mechanism of AR-Antagonist-9 Inhibition

This diagram shows the points of inhibition in the AR signaling pathway by AR-Antagonist-9.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antagonist AR-Antagonist-9 AR_HSP AR-HSP Complex Antagonist->AR_HSP Binds AR_Inactive Inactive AR-Antagonist Complex AR_HSP->AR_Inactive X1 AR_Inactive->X1 Inhibits Translocation X2 AR_Inactive->X2 Inhibits DNA Binding X3 AR_Inactive->X3 Inhibits Coactivator Recruitment AR_dimer AR Dimerization ARE ARE on DNA AR_dimer->ARE Coactivators Coactivators ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription

Caption: Inhibition points of AR-Antagonist-9 in the AR pathway.

Experimental Workflow: AR Competitive Binding Assay

The following diagram outlines the workflow for a standard radioligand competitive binding assay used to determine the binding affinity of test compounds.

G start Start: Prepare Reagents reagents 1. Recombinant AR-LBD 2. Radioligand ([3H]-DHT) 3. Test Compound (AR-Antagonist-9) start->reagents incubation Combine reagents in 96-well plate Incubate to reach equilibrium reagents->incubation separation Separate bound from free radioligand (e.g., via filter plates) incubation->separation measurement Quantify bound radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 and Ki measurement->analysis end End analysis->end

References

A Technical Guide to the Synthesis of Diarylthiohydantoin Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylthiohydantoin-based non-steroidal androgen receptor (AR) antagonists, such as apalutamide (B1683753) and enzalutamide (B1683756), are cornerstone therapies in the management of advanced prostate cancer. Their mechanism of action involves high-affinity binding to the AR, which inhibits its nuclear translocation, DNA binding, and the subsequent transcription of androgen-driven genes.[1][2] This guide provides an in-depth overview of the core synthetic pathways for this class of compounds, focusing on a detailed, step-by-step protocol for apalutamide. It includes tabulated quantitative data, detailed experimental procedures, and visual diagrams of both the chemical workflow and the biological signaling pathway to support research and development efforts.

Core Synthetic Strategy

The synthesis of diarylthiohydantoin AR antagonists generally follows a convergent approach. The key transformation is the formation of the thiohydantoin ring, which is typically achieved by the reaction of an appropriate aniline-derived isothiocyanate with an α-amino acid derivative. Subsequent cyclization and functionalization yield the final active pharmaceutical ingredient (API).

G cluster_0 Aryl Amine Precursor cluster_1 Isothiocyanate Formation cluster_2 Coupling Partner cluster_3 Thiohydantoin Formation A Substituted Aniline B Aryl Isothiocyanate A->B Thiophosgenation D Thiourea (B124793) Intermediate B->D Coupling C α-Amino Acid Derivative C->D E Diarylthiohydantoin Core D->E Cyclization

Caption: Generalized synthetic pathway for diarylthiohydantoin AR antagonists.

Detailed Synthesis of Apalutamide

Apalutamide (ARN-509) is a second-generation AR antagonist approved for treating non-metastatic castration-resistant prostate cancer.[1] Its synthesis serves as a representative model for this class of drugs. The pathway involves the preparation of a key isothiocyanate intermediate followed by its reaction with a custom amino acid derivative and subsequent cyclization.

Experimental Workflow

The following diagram outlines the key transformations in a common synthetic route to apalutamide.

G cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Thiourea Formation cluster_step3 Step 3: Cyclization to Apalutamide A 4-Amino-2-(trifluoromethyl)benzonitrile C 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) A->C B Thiophosgene (B130339) (CSCl₂) B->C DCM / H₂O E Thiourea Intermediate C->E Coupling D Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate D->E F Apalutamide E->F Acid-catalyzed cyclization

Caption: High-level experimental workflow for the synthesis of apalutamide.

Experimental Protocols

Step 1: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Objective: To convert the primary aromatic amine to an isothiocyanate.

  • Procedure: 4-Amino-2-trifluoromethylbenzonitrile (1.0 eq) is added portionwise to a well-stirred, biphasic mixture of thiophosgene (1.1 eq) in water and dichloromethane (B109758) (DCM) at room temperature.[3] The reaction is stirred vigorously for 1-2 hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is often of sufficient purity (>95%) for the next step, or it can be purified by silica (B1680970) gel chromatography.[3]

Step 2 & 3: One-Pot Synthesis of Apalutamide from Isothiocyanate

  • Objective: To couple the isothiocyanate with the amino acid ester and perform an in-situ cyclization to form the apalutamide core.

  • Procedure: The crude 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.0 eq) and methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.05 eq) are dissolved in a suitable solvent such as ethanol (B145695) or isopropyl acetate (B1210297).[4][5] The mixture is heated to reflux (approximately 70-90°C) for 20-24 hours.[5] The reaction proceeds through a thiourea intermediate which then undergoes acid-catalyzed cyclization (often catalyzed by trace HCl generated or added) to form apalutamide.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is concentrated under vacuum. The resulting residue is purified. A common method involves recrystallization from a solvent system like n-butanol, or a mixture of ethyl acetate and n-heptane, to yield apalutamide as a white to off-white solid.[6][7] Purity is confirmed by HPLC, ¹H NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of apalutamide. Data is compiled from various patented and literature procedures.

StepReactionKey ReagentsSolvent(s)TemperatureTime (h)Yield (%)Purity (HPLC)Reference(s)
1Isothiocyanate FormationThiophosgeneDCM / Water20-25 °C1-290-95%>95%[3][8]
2/3Coupling & CyclizationAmino acid esterIsopropyl Acetate, DMSO70-90 °C20-2480-88%>99%[4][5][7]
-Purification-n-Butanol or EtOAc/HeptaneRecrystallization->90% (recovery)>99.5%[6][7]

Mechanism of Action: AR Signaling Pathway Inhibition

Apalutamide and other diarylthiohydantoin antagonists function by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This action prevents the series of conformational changes necessary for receptor activation. Consequently, the antagonist-bound AR is inhibited from translocating into the nucleus, binding to androgen response elements (AREs) on DNA, and recruiting coactivators, thereby blocking the transcription of genes that drive prostate cancer cell growth and proliferation.[2][9]

References

A Technical Guide to the Quinoline-Based Topoisomerase I Inhibitor: Compound 28

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the chemical structure, synthesis, and biological activity of Compound 28, a potent quinoline-based Topoisomerase 1 (Top1) inhibitor with significant potential in anticancer research. The information is intended for researchers, scientists, and professionals in drug development.

1. Chemical Structure and Properties

Compound 28, systematically named N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, is a novel synthetic molecule designed to overcome the chemical limitations of camptothecin (B557342) (CPT), a well-known Top1 inhibitor.[1][2] Its structure features a quinoline (B57606) core, which is crucial for its interaction with the Top1-DNA complex.

Structure:

  • Core: Quinoline

  • Substituents:

    • N-(3-(1H-imidazol-1-yl)propyl) group at position 4

    • 6-(4-methoxyphenyl) group at position 6

    • 3-(1,3,4-oxadiazol-2-yl) group at position 3

The molecular formula and other key properties are summarized below.

PropertyValue
IUPAC Name N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine
Molecular Formula C24H22N6O2
Biological Target Human Topoisomerase 1 (Top1)

2. Biological Activity and Quantitative Data

Compound 28 has demonstrated high potency in inhibiting human Top1 activity and exhibits significant cytotoxicity against various human cancer cell lines.[1][2] Unlike camptothecin, it shows excellent stability in plasma serum and is not a substrate for P-glycoprotein 1, which suggests it may be less susceptible to certain forms of drug resistance.[1][2]

AssayCell LineIC50 Value
Topoisomerase 1 Inhibition -29 ± 0.04 nM[1][2]
Cytotoxicity (Antiproliferative) HCT-116 (Colorectal Carcinoma)1.78 - 9.19 µM (Range for potent derivatives)[3]
HepG-2 (Hepatocellular Carcinoma)1.78 - 9.19 µM (Range for potent derivatives)[3]
MCF-7 (Breast Cancer)1.78 - 9.19 µM (Range for potent derivatives)[3]
Tubulin Polymerization Inhibition -37.4 nM[3]

3. Mechanism of Action: Topoisomerase 1 Poison

Compound 28 functions as a Top1 poison. It stabilizes the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[1][2] This trapping of the Top1cc prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks during replication. These persistent DNA breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1][2] Evidence suggests that Compound 28's ability to form a hydrogen bond with the N722 residue of Top1 is critical for its activity.[1][2]

Compound28_MoA Compound28 Compound 28 Top1_DNA Top1-DNA Complex Compound28->Top1_DNA Binds Top1cc Trapped Top1cc (Cleavage Complex) Top1_DNA->Top1cc Stabilizes Replication DNA Replication Top1cc->Replication Blocks Re-ligation DSB DNA Double-Strand Breaks (DSBs) Replication->DSB Collision Leads to Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of action for Compound 28 as a Top1 poison.

4. Synthesis Protocol

The synthesis of Compound 28 involves a multi-step process, starting from commercially available materials. The following is a generalized protocol based on typical synthetic routes for quinoline derivatives.

Experimental Protocol: General Synthesis of the Quinoline Core and Final Product

  • Step 1: Synthesis of the Quinoline Core. A substituted aniline (B41778) is reacted with a β-ketoester under acidic conditions (e.g., Conrad-Limpach or Doebner-von Miller reaction) to form the foundational quinoline ring system.

  • Step 2: Functionalization of the Quinoline Core. The core is functionalized through a series of reactions, including halogenation, nitration, and subsequent reductions or substitutions to introduce the necessary reactive groups at positions 3, 4, and 6.

  • Step 3: Introduction of the 1,3,4-Oxadiazole (B1194373) Moiety. A carboxylic acid hydrazide is formed and then cyclized, often using an orthoester or similar reagent, to create the 1,3,4-oxadiazole ring at position 3.

  • Step 4: Suzuki Coupling. The 6-(4-methoxyphenyl) group is typically introduced via a Suzuki coupling reaction, where a boronic acid derivative of methoxybenzene is coupled to a halogenated quinoline precursor in the presence of a palladium catalyst.

  • Step 5: Final Amine Substitution. The final step involves a nucleophilic aromatic substitution reaction. The 4-chloroquinoline (B167314) intermediate is reacted with 3-(1H-imidazol-1-yl)propan-1-amine to yield the final product, Compound 28.

Purification: Throughout the synthesis, intermediates and the final product are purified using standard laboratory techniques such as column chromatography on silica (B1680970) gel and recrystallization.[2]

Characterization: The structure and purity of Compound 28 and its intermediates are confirmed by analytical methods including ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2]

Synthesis_Workflow Start Substituted Aniline + β-Ketoester Step1 Step 1: Quinoline Core Formation Start->Step1 Core Functionalized Quinoline Core Step1->Core Step2 Step 2-4: Side Chain Introduction (Suzuki, etc.) Core->Step2 Intermediate 4-Chloroquinoline Intermediate Step2->Intermediate Step5 Step 5: Nucleophilic Aromatic Substitution Intermediate->Step5 Final Compound 28 Step5->Final

Caption: Generalized synthetic workflow for Compound 28.

References

Androgen Receptor Antagonist 9 (Compound C28): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Androgen Receptor Antagonist 9 (Compound C28) as a Research Tool Compound for Scientists and Drug Development Professionals.

Introduction

This compound, also identified as Compound 28 (C28), is a non-steroidal small molecule that has emerged as a valuable research tool for studying androgen receptor (AR) signaling pathways. Its chemical name is 4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile, and it is registered under the CAS number 915086-32-7. This guide provides a comprehensive overview of C28, including its mechanism of action, quantitative data from various assays, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound (C28) functions as a potent antagonist of the androgen receptor. Its primary mechanism involves the inhibition of androgen-induced AR nuclear translocation. By preventing the receptor from moving into the nucleus, C28 effectively blocks the subsequent steps in the AR signaling cascade, including DNA binding and the transactivation of AR target genes. This ultimately leads to a reduction in the proliferation of androgen-dependent cancer cells.

A key and distinct feature of C28's mechanism is the induction of cellular senescence, a state of irreversible cell cycle arrest. This effect is mediated through the activation of the DREAM (Dimerization partner, RB-like, E2F, and MuvB) complex signaling pathway. The activation of this complex by C28 leads to the suppression of genes involved in the G2/M cell cycle transition, thereby halting cell proliferation.

Quantitative Data

The following table summarizes the available quantitative data for this compound (C28) from various in vitro assays.

Assay TypeCell LineParameterValueReference
AR Transcriptional Activity Prostate Cancer CellsIC50Data not available in peer-reviewed literature
Cell Proliferation Prostate Cancer CellsIC50Data not available in peer-reviewed literature

Note: While the dissertation by Roozbahani provides extensive qualitative analysis, specific IC50 values from peer-reviewed publications are not currently available. Researchers are encouraged to determine these values empirically in their specific assay systems.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway Inhibition by C28

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound (C28).

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSPs Heat Shock Proteins (HSPs) AR->HSPs Complexes with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization C28 C28 C28->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Leads to C28_inhibits->AR_dimer Inhibits Translocation

Caption: Inhibition of the Androgen Receptor signaling pathway by C28.

Induction of Cellular Senescence via the DREAM Complex

This diagram outlines the proposed mechanism by which C28 induces cellular senescence through the activation of the DREAM complex.

Cellular_Senescence_Pathway C28 C28 AR Androgen Receptor (AR) C28->AR Inhibits DREAM_Complex DREAM Complex (p130, E2F4/5, DP1/2, MuvB) AR->DREAM_Complex Activates G2M_Genes G2/M Cell Cycle Genes DREAM_Complex->G2M_Genes Represses Transcription Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) G2M_Genes->Cell_Cycle_Arrest Leads to Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start: Prostate Cancer Cell Culture treatment Treatment with C28 (Dose-Response and Time-Course) start->treatment xenograft Prostate Cancer Xenograft Model start->xenograft proliferation Cell Proliferation Assay (e.g., WST-1, IncuCyte) treatment->proliferation reporter AR Reporter Gene Assay (e.g., Luciferase) treatment->reporter if_assay Immunofluorescence (AR Nuclear Translocation) treatment->if_assay co_ip Co-Immunoprecipitation (AR Protein Interactions) treatment->co_ip western Western Blot (AR, p-AR, DREAM complex proteins) treatment->western end End: Data Analysis and Conclusion proliferation->end reporter->end if_assay->end co_ip->end western->end tumor_growth Tumor Growth Measurement xenograft->tumor_growth ihc Immunohistochemistry (AR, Senescence Markers) tumor_growth->ihc ihc->end

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Androgen Receptor Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Antagonizing this receptor is a cornerstone of therapeutic strategies for this disease. Androgen Receptor Antagonist 9 is a selective antagonist of the AR, demonstrating potent inhibitory activity. These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds, enabling researchers to assess their potency, selectivity, and mechanism of action.

The primary mechanism of AR antagonists is to competitively bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that drive prostate cancer cell growth.[3][4] More advanced antagonists may also impede AR nuclear translocation and its binding to DNA.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in comparison to a well-characterized AR antagonist, Enzalutamide. This data is crucial for assessing the relative potency of the compound.

CompoundAssay TypeCell LineEndpointIC50 Value (µM)
This compound AR AntagonismNot SpecifiedInhibition of AR activity0.051 [5]
EnzalutamideAR AntagonismLNCaPInhibition of AR activity0.036[6]
EnzalutamideAR AntagonismNot SpecifiedInhibition of AR activity0.060[5]

Signaling Pathway and Experimental Workflow

To understand the context of these assays, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for characterizing an AR antagonist.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Stabilization AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR Dissociation Antagonist AR Antagonist 9 Antagonist->AR Competitively Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription mRNA mRNA Transcription->mRNA

Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow Experimental Workflow for AR Antagonist Characterization cluster_assays In Vitro Assays cluster_data Data Analysis Binding AR Competitive Binding Assay Ki Determine Ki (Binding Affinity) Binding->Ki Reporter AR Reporter Gene Assay IC50 Determine IC50 (Functional Potency) Reporter->IC50 Proliferation Cell Proliferation Assay GI50 Determine GI50 (Growth Inhibition) Proliferation->GI50 Gene_Expression Target Gene Expression Analysis mRNA_quant Quantify mRNA (e.g., PSA levels) Gene_Expression->mRNA_quant

Caption: General experimental workflow for in vitro characterization of AR antagonists.

Key Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize this compound.

AR Reporter Gene Assay (Luciferase-Based)

This cell-based assay is fundamental for quantifying the antagonist activity of a compound by measuring its ability to inhibit androgen-induced reporter gene expression.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell Line: LNCaP or a similar prostate cancer cell line stably expressing human AR and a luciferase reporter plasmid under the control of an androgen response element (ARE).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Assay Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (CSS) to remove endogenous steroids.

  • Test Compounds: this compound, Dihydrotestosterone (DHT) as the agonist, Enzalutamide as a reference antagonist.

  • Reagents: DMSO (vehicle), Luciferase Assay System (e.g., Promega), 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 with 10% FBS.

    • Trypsinize and resuspend cells in assay medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay medium to achieve final concentrations ranging from 0.001 µM to 10 µM.

    • Prepare a constant concentration of DHT (e.g., 1 nM, the EC50 concentration) in the assay medium.

  • Treatment:

    • Remove the seeding medium from the cells.

    • Add the serially diluted this compound to the wells.

    • Immediately add the DHT solution to all wells except for the vehicle control.

    • Include controls: vehicle only (basal), DHT only (maximal stimulation), and a reference antagonist (e.g., Enzalutamide) at various concentrations with DHT.

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Measurement:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the luminescence of the DHT-only wells to 100% and the vehicle-only wells to 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Competitive AR Binding Assay (Fluorescence Polarization)

This biochemical assay determines the binding affinity of the antagonist to the AR ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of this compound for the AR LBD.

Materials:

  • Recombinant Protein: Purified human AR-LBD.

  • Fluorescent Ligand: A fluorescently labeled androgen (e.g., Fluormone™ AL-Red).

  • Assay Buffer: Buffer appropriate for maintaining protein stability and ligand binding.

  • Test Compound: this compound.

  • Plates: 384-well, low-volume, black plates.

Protocol:

  • Reagent Preparation:

    • Dilute the AR-LBD and fluorescent ligand in the assay buffer to their optimal working concentrations.

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add the diluted test compound to the wells of the 384-well plate.

    • Add the fluorescent ligand to all wells.

    • Initiate the binding reaction by adding the diluted AR-LBD.

    • Incubate at room temperature for 2-4 hours, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the log concentration of the antagonist.

    • Calculate the IC50 value from the resulting competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

AR Target Gene Expression Analysis (RT-qPCR)

This assay confirms the antagonistic activity by measuring the inhibition of endogenous AR-regulated gene expression in a cellular context.[9][10]

Objective: To assess the effect of this compound on the expression of AR target genes such as Prostate-Specific Antigen (PSA).

Materials:

  • Cell Line: LNCaP cells.

  • Media and Compounds: As described in the reporter gene assay protocol.

  • Reagents: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for PSA and a housekeeping gene (e.g., GAPDH).

Protocol:

  • Cell Treatment:

    • Seed and treat LNCaP cells with DHT and varying concentrations of this compound as described in the reporter gene assay.

  • RNA Extraction and cDNA Synthesis:

    • After 24-48 hours of treatment, lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for PSA and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.[6]

    • Analyze the dose-dependent inhibition of PSA expression by this compound.

Logical Framework for Compound Characterization

The following diagram illustrates the logical progression of in vitro assays for a comprehensive characterization of a novel AR antagonist.

Logical_Framework Logical Framework for AR Antagonist Characterization Start Novel Compound (e.g., AR Antagonist 9) Primary_Screen Primary Screen: Reporter Gene Assay Start->Primary_Screen Potency_Confirmed Potent AR Antagonist? Primary_Screen->Potency_Confirmed Secondary_Assays Secondary Assays Potency_Confirmed->Secondary_Assays Yes Inactive Inactive or Weak Potency_Confirmed->Inactive No Binding_Assay Binding Affinity (Ki) Secondary_Assays->Binding_Assay Cell_Based_Function Cellular Function (Proliferation, Gene Expression) Secondary_Assays->Cell_Based_Function Mechanism_Action Mechanism of Action (Nuclear Translocation, Degradation) Secondary_Assays->Mechanism_Action Lead_Candidate Lead Candidate for Further Development Binding_Assay->Lead_Candidate Cell_Based_Function->Lead_Candidate Mechanism_Action->Lead_Candidate

Caption: Logical progression of assays for characterizing a novel AR antagonist.

References

Application Notes and Protocols: Characterization of Compound 28 as a Novel Androgen Receptor Antagonist in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and subsequent cell proliferation.[1][3] Consequently, the AR is a primary therapeutic target for prostate cancer. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel antagonists with distinct mechanisms of action.[4][5]

This document provides detailed protocols for characterizing "Compound 28," a novel small molecule inhibitor of the androgen receptor, using cell-based assays. The described assays are designed to determine the antagonistic activity of Compound 28 on the AR signaling pathway.

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in normal prostate development and in the pathogenesis of prostate cancer. In the canonical pathway, the AR is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). The binding of androgens, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), induces a conformational change in the AR. This change leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and the general transcription machinery, initiating the transcription of genes involved in cell growth, proliferation, and survival.[1][6] AR antagonists, such as Compound 28, are designed to interfere with this signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive AR-HSP Complex (Inactive) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation Compound28 Compound 28 Compound28->AR_inactive Binds & Inhibits AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition by Compound 28.

Experimental Protocols

Cell Lines and Culture Conditions
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Androgen-Depleted Medium: For assays, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.

AR Antagonism Reporter Gene Assay

This assay quantitatively measures the ability of Compound 28 to inhibit DHT-induced AR transcriptional activity.[6][7]

Materials:

  • LNCaP cells

  • Androgen-Depleted Medium

  • Dihydrotestosterone (DHT)

  • Compound 28

  • Bicalutamide (positive control antagonist)

  • ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 1 x 104 cells per well in androgen-depleted medium and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 28 and the positive control (Bicalutamide) in androgen-depleted medium.

    • Remove the transfection medium and add the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour.

  • Androgen Stimulation: Add DHT to all wells (except for the negative control) to a final concentration of 1 nM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the DHT-only treated cells.

    • Determine the IC50 value of Compound 28 by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the cell-based assay to determine the AR antagonistic activity of Compound 28.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed LNCaP cells in 96-well plate B Transfect with ARE-luciferase reporter A->B C Add serial dilutions of Compound 28 B->C D Stimulate with DHT C->D E Incubate for 24h D->E F Measure Luciferase Activity E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the AR Antagonism Reporter Gene Assay.

Data Presentation

The antagonistic activity of Compound 28 was evaluated in a dose-dependent manner and compared to the known AR antagonist, Bicalutamide.

CompoundIC50 (nM)
Compound 28 85
Bicalutamide150

Table 1: Potency of Compound 28 in AR Antagonism. The IC50 value represents the concentration of the compound required to inhibit 50% of the DHT-induced AR transcriptional activity in the LNCaP cell-based reporter assay.

Conclusion

The data presented in these application notes demonstrate that Compound 28 is a potent antagonist of the androgen receptor. In a cell-based reporter gene assay, Compound 28 effectively inhibited DHT-induced AR transcriptional activity with a low nanomolar IC50 value, indicating its potential as a therapeutic agent for the treatment of prostate cancer. Further studies are warranted to elucidate the precise mechanism of action and to evaluate its efficacy in preclinical models.

References

Application Notes and Protocols: LNCaP Cell Line Response to Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone in prostate cancer research, particularly for studying androgen receptor (AR) signaling. Derived from a metastatic lesion of human prostate adenocarcinoma, LNCaP cells are androgen-sensitive and express a mutated androgen receptor (T877A). This mutation, located in the ligand-binding domain, can lead to a paradoxical agonistic response to certain antiandrogens.[1][2][3] Therefore, characterizing the response of LNCaP cells to novel AR antagonists is a critical step in the development of new therapeutics for prostate cancer.

These application notes provide a comprehensive guide for evaluating the efficacy of a putative Androgen Receptor Antagonist 9 (a placeholder for any novel AR antagonist) on the LNCaP cell line. The protocols outlined below cover essential experiments to determine the antagonist's impact on cell viability, AR signaling, and target gene expression.

Data Presentation

Table 1: Mock Data on LNCaP Cell Viability (MTT Assay) in Response to this compound
Treatment GroupConcentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (DMSO)01.250.08100%
DHT (10 nM)-1.820.11145.6%
Antagonist 911.180.0794.4%
Antagonist 9100.950.0676.0%
Antagonist 91000.630.0550.4%
Antagonist 910000.310.0424.8%
Antagonist 9 (100 nM) + DHT (10 nM)-0.750.0660.0%
Table 2: Mock Densitometry Analysis of Western Blots for AR and PSA Protein Levels
Treatment GroupConcentration (nM)AR Expression (Relative to Control)PSA Expression (Relative to Control)
Vehicle Control (DMSO)01.001.00
DHT (10 nM)-0.983.50
Antagonist 91000.650.40
Antagonist 9 (100 nM) + DHT (10 nM)-0.700.85
Table 3: Mock Data of Relative PSA mRNA Expression by qRT-PCR
Treatment GroupConcentration (nM)Fold Change in PSA mRNA Expression
Vehicle Control (DMSO)01.0
DHT (10 nM)-8.2
Antagonist 91000.3
Antagonist 9 (100 nM) + DHT (10 nM)-1.5

Experimental Protocols

LNCaP Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the LNCaP cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.[4][5]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing: LNCaP cells are weakly adherent and grow in clusters.[7][8] When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[4][6] Neutralize the trypsin with 4-5 mL of complete growth medium.

  • Cell Splitting: Gently pipette the cell suspension to break up clumps. A split ratio of 1:3 to 1:6 is recommended every 3-4 days.

LNCaP Cell Treatment with this compound

This protocol details the treatment of LNCaP cells for subsequent assays.

Materials:

  • LNCaP cells cultured in 6-well or 96-well plates

  • Complete growth medium

  • Charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • Dihydrotestosterone (DHT) (stock solution in ethanol)

  • Vehicle (DMSO or ethanol)

Procedure:

  • Hormone Starvation: One day prior to treatment, replace the complete growth medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS to reduce baseline AR activity.[9]

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the stock solutions of this compound and/or DHT to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Aspirate the starvation medium from the cells and add the prepared treatment media.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Viability Assessment (MTT Assay)

This protocol measures the effect of this compound on LNCaP cell viability.

Materials:

  • LNCaP cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Cell Treatment: Treat the cells with various concentrations of this compound, DHT, and/or vehicle as described in Protocol 2.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13][14]

Western Blot Analysis for AR and PSA Expression

This protocol is for detecting changes in AR and its downstream target, PSA, at the protein level.

Materials:

  • Treated LNCaP cells in 6-well plates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9] Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for PSA mRNA Expression

This protocol quantifies the changes in the mRNA expression of the AR target gene, PSA.

Materials:

  • Treated LNCaP cells in 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for PSA and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for PSA and the housekeeping gene.

  • Data Analysis: Run the reaction in a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PSA mRNA expression.[15][16]

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling Pathway in LNCaP Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (mutated T877A) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation HSP->AR Stabilizes Antagonist AR Antagonist 9 Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway in LNCaP Cells.

Experimental_Workflow Experimental Workflow for Evaluating AR Antagonist 9 cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Culture LNCaP Cell Culture (RPMI-1640 + 10% FBS) Starvation Hormone Starvation (Charcoal-Stripped FBS) Culture->Starvation Treatment Treatment with AR Antagonist 9 +/- DHT Starvation->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Western Protein Analysis (Western Blot for AR, PSA) Treatment->Western qPCR Gene Expression Analysis (qRT-PCR for PSA) Treatment->qPCR Data Quantitative Data Analysis (IC50, Protein/mRNA levels) MTT->Data Western->Data qPCR->Data

Caption: Workflow for evaluating a novel AR antagonist.

References

Application Notes and Protocols: The Efficacy of Compound 28 in VCaP and PC3 Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.

Introduction: Compound 28 has emerged as a potent antagonist of the androgen receptor (AR), demonstrating significant anti-proliferative activity in various prostate cancer cell lines.[1] This document provides a summary of its effects on the VCaP (androgen-sensitive) and PC3 (androgen-insensitive) prostate cancer cell lines, along with detailed protocols for key experimental procedures.

Data Presentation

The anti-proliferative effects of Compound 28 have been evaluated in LNCaP cells, with notable activity also observed in VCaP and PC3 cell lines. The available quantitative data is summarized below.

Table 1: Anti-proliferative Activity of Compound 28 and Control Compounds in LNCaP Cells

CompoundIC50 in LNCaP Cells (μM)
Compound 28 0.43
Bicalutamide20.44
Enzalutamide1.36
Data represents the mean of three independent experiments.[1]

Table 2: Qualitative Anti-proliferative Activity in VCaP and PC3 Cells

Cell LineActivity of Compound 28
VCaPSub-micromolar
PC3Sub-micromolar
Specific IC50 values for VCaP and PC3 cells are not yet published, but potent sub-micromolar activity has been confirmed.[1]

Experimental Protocols

Cell Growth Inhibition Assay

This protocol outlines the methodology to determine the anti-proliferative activity of Compound 28.

Materials:

  • VCaP or PC3 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound 28

  • Bicalutamide and Enzalutamide (as positive controls)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed VCaP or PC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of Compound 28, Bicalutamide, and Enzalutamide. A suggested range is nine concentrations in half-log increments up to 100 μM.

  • Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Each experiment should be performed in triplicate.[1]

Downregulation of Prostate-Specific Antigen (PSA) Expression Analysis

This protocol describes the use of quantitative PCR (qPCR) to measure the effect of Compound 28 on the expression of the AR-regulated gene, PSA, in androgen-sensitive prostate cancer cells like LNCaP (as a model for AR activity).

Materials:

  • LNCaP cells

  • Compound 28 and Bicalutamide

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PSA and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of Compound 28 and Bicalutamide (e.g., 5, 10, 50, and 100 μM) for 24 hours.[1]

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for PSA and a housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data to determine the relative expression of PSA mRNA, normalized to the housekeeping gene. The results will indicate a dose-dependent inhibition of PSA expression by active compounds.[1]

Visualizations

Signaling Pathway of Compound 28

Compound 28 functions as an androgen receptor (AR) antagonist. In androgen-sensitive prostate cancer cells, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, which then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and promotes the transcription of genes involved in cell growth and survival, such as Prostate-Specific Antigen (PSA). Compound 28 competitively inhibits the binding of androgens to the AR, thereby preventing its activation and the subsequent transcription of AR-target genes, leading to a reduction in cell proliferation and PSA expression.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_active Activated AR AR->AR_active Translocates to Nucleus Compound28 Compound 28 Compound28->AR Inhibits ARE Androgen Response Element (ARE) AR_active->ARE Binds to PSA_Gene PSA Gene Transcription ARE->PSA_Gene Promotes

Caption: Androgen Receptor signaling pathway and the inhibitory action of Compound 28.

Experimental Workflow for Cell Viability

The following diagram illustrates the key steps involved in assessing the impact of Compound 28 on the viability of VCaP and PC3 cells.

Cell_Viability_Workflow start Start seed_cells Seed VCaP or PC3 Cells (96-well plate) start->seed_cells prepare_compounds Prepare Serial Dilutions of Compound 28 & Controls seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 96 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Compound 28 in prostate cancer cells.

References

Application Notes and Protocols for a Representative Androgen Receptor Antagonist: Enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for PSA Expression Analysis with a Representative Androgen Receptor Antagonist (Enzalutamide)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1][2] Prostate-Specific Antigen (PSA), a protein encoded by the KLK3 gene, is a well-established biomarker whose expression is primarily regulated by the AR.[3] Consequently, therapies targeting the AR pathway are a cornerstone of prostate cancer treatment. Enzalutamide (B1683756) is a potent, second-generation AR signaling inhibitor that acts at multiple steps in the pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, ultimately leading to the downregulation of AR target genes, including KLK3.[4] These application notes provide detailed protocols for analyzing the in vitro effects of enzalutamide on PSA expression in prostate cancer cell lines.

I. Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action

The canonical AR signaling pathway begins with the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[5] This binding event induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[5] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, such as KLK3 (PSA).[5][6] This binding recruits co-activator proteins and the transcriptional machinery, initiating gene transcription.

Enzalutamide disrupts this process at several key points:

  • Inhibition of Ligand Binding: It has a high affinity for the AR and prevents androgens from binding.[7]

  • Blockade of Nuclear Translocation: It impairs the movement of the AR from the cytoplasm into the nucleus.[4][7]

  • Impaired DNA Binding: The enzalutamide-bound AR complex has a reduced ability to bind to AREs on the DNA.[4][7]

This multi-faceted inhibition effectively shuts down AR-mediated transcription of genes like KLK3, leading to a significant reduction in PSA production.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->Enza_Block_Translocation Blocks Translocation Enzalutamide->Enza_Block_DNA_Binding Inhibits DNA Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Transcription Coactivators->Transcription Initiates KLK3_mRNA KLK3 (PSA) mRNA Transcription->KLK3_mRNA PSA Protein PSA Protein KLK3_mRNA->PSA Protein Translation

Caption: Androgen receptor signaling and points of inhibition by enzalutamide.

II. Experimental Protocols

The following protocols are designed for androgen-sensitive prostate cancer cell lines, such as LNCaP, which are widely used models for studying AR signaling.

A. Cell Culture and Treatment with Enzalutamide

Objective: To treat prostate cancer cells with varying concentrations of enzalutamide to assess its effect on PSA expression.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CSS)

  • Penicillin-Streptomycin solution

  • Dihydrotestosterone (DHT)

  • Enzalutamide

  • DMSO (vehicle control)

  • Cell culture plates (6-well or 12-well)

Protocol:

  • Cell Seeding: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Androgen Deprivation: Once cells have adhered (typically 24 hours post-seeding), replace the growth medium with RPMI-1640 supplemented with 10% CSS. This removes androgens from the serum. Incubate for 24-48 hours.

  • Treatment Preparation: Prepare a stock solution of enzalutamide in DMSO. Serially dilute the stock to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[8] Prepare a stock solution of DHT in ethanol (B145695) or DMSO.

  • Cell Treatment:

    • Vehicle Control: Treat cells with RPMI-1640 + 10% CSS, DMSO (at the same final concentration as the highest enzalutamide dose), and a physiological concentration of DHT (e.g., 1-10 nM).

    • Enzalutamide Treatment: Treat cells with RPMI-1640 + 10% CSS, DHT, and the desired concentrations of enzalutamide.

  • Incubation: Incubate the treated cells for 48-72 hours.[8]

  • Harvesting: After incubation, harvest the cells for RNA or protein extraction. The conditioned media can also be collected for analysis of secreted PSA.

B. Quantitative Real-Time PCR (qPCR) for KLK3 (PSA) mRNA Expression

Objective: To quantify the relative expression of KLK3 mRNA following enzalutamide treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for KLK3 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the harvested cell pellets using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, primers for KLK3 and the housekeeping gene, and the qPCR master mix.

  • Data Analysis: Calculate the relative expression of KLK3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.

C. Western Blotting for PSA Protein Expression

Objective: To detect and semi-quantify the intracellular PSA protein levels.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PSA, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Electrophoresis: Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative PSA protein levels, normalizing to the loading control (β-actin or GAPDH).

D. ELISA for Secreted PSA

Objective: To quantify the concentration of PSA secreted into the cell culture medium.

Materials:

  • Human PSA ELISA kit

  • Conditioned cell culture medium from the treatment experiment

  • Microplate reader

Protocol:

  • Sample Collection: Collect the conditioned medium from the treated cells before harvesting. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of PSA in each sample.

III. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Seed LNCaP Cells B Androgen Deprivation (Charcoal-Stripped Serum) A->B C Treat with DHT + Enzalutamide (Vehicle, 1µM, 5µM, 10µM) B->C D Incubate for 48-72h C->D E Harvest Cells and Conditioned Media D->E F1 RNA Extraction E->F1 F2 Protein Lysis E->F2 F3 Collect Media E->F3 G1 cDNA Synthesis F1->G1 G2 Western Blot F2->G2 G3 ELISA F3->G3 H1 qPCR for KLK3 mRNA G1->H1 I2 Densitometry Analysis G2->I2 I3 Calculate PSA Concentration G3->I3 I1 Data Analysis (ΔΔCt) H1->I1

Caption: Workflow for analyzing the effect of enzalutamide on PSA expression.

IV. Data Presentation

The following tables represent expected outcomes from the described experiments, demonstrating a dose-dependent inhibition of PSA expression by enzalutamide in LNCaP cells stimulated with 1 nM DHT.

Table 1: Relative KLK3 (PSA) mRNA Expression by qPCR

Treatment GroupEnzalutamide (µM)Fold Change in KLK3 mRNA (Normalized to Vehicle)Standard Deviation
Vehicle Control01.00± 0.12
Treatment 110.45± 0.08
Treatment 250.15± 0.04
Treatment 3100.05± 0.02

Table 2: Relative Intracellular PSA Protein Expression by Western Blot

Treatment GroupEnzalutamide (µM)Relative PSA Protein Level (Normalized to Vehicle)Standard Deviation
Vehicle Control01.00± 0.15
Treatment 110.52± 0.09
Treatment 250.21± 0.06
Treatment 3100.08± 0.03

Table 3: Secreted PSA Concentration by ELISA

Treatment GroupEnzalutamide (µM)Secreted PSA (ng/mL)Standard Deviation
Vehicle Control0150.2± 18.5
Treatment 1172.8± 11.2
Treatment 2525.5± 6.1
Treatment 3108.9± 2.4

Summary of Results: The data consistently show that enzalutamide treatment leads to a significant and dose-dependent decrease in PSA expression at the mRNA, intracellular protein, and secreted protein levels in androgen-sensitive prostate cancer cells. This aligns with its mechanism of action as a potent inhibitor of the androgen receptor signaling pathway. Clinical studies have also demonstrated that declines in serum PSA levels in patients treated with enzalutamide are associated with improved clinical outcomes, including longer metastasis-free and overall survival.[9][10]

References

Application Notes and Protocols for qPCR Analysis of AR-Regulated Genes Following Treatment with "Compound 28"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the expression of androgen receptor (AR)-regulated genes in prostate cancer cell lines following treatment with "compound 28," a known AR antagonist. The protocol outlines the experimental workflow from cell culture and treatment to RNA extraction, reverse transcription, and quantitative polymerase chain reaction (qPCR) analysis using SYBR Green chemistry. Additionally, it includes information on data analysis using the comparative CT (ΔΔCT) method, along with structured tables for data presentation and Graphviz diagrams to visualize the signaling pathway and experimental workflow.

Introduction

The androgen receptor (AR) is a crucial driver of prostate cancer progression.[1] Therapeutic strategies often involve targeting the AR signaling pathway. "Compound 28" has been identified as a potent antagonist of the androgen receptor, capable of inhibiting the expression of AR-regulated genes.[2][3] In some contexts, it is also described as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the AR protein.[4] This application note provides a comprehensive methodology for researchers to assess the efficacy of "compound 28" in modulating the expression of key AR target genes such as Prostate-Specific Antigen (PSA, KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5). Quantitative PCR (qPCR) is a sensitive and widely used technique for measuring changes in gene expression, making it an ideal method for this application.[5]

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus.[6][7] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell proliferation and survival.[1][6][7] "Compound 28" acts as an antagonist, interfering with this process and thereby reducing the transcription of AR-regulated genes.[2][3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Compound28 Compound 28 Compound28->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Genes Target Genes (PSA, TMPRSS2, FKBP5) ARE->Target_Genes Regulates Transcription Transcription Target_Genes->Transcription

Caption: Simplified androgen receptor (AR) signaling pathway and the antagonistic action of Compound 28.

Experimental Protocols

This section details the step-by-step procedures for cell culture, treatment with "compound 28," RNA isolation, cDNA synthesis, and qPCR.

Cell Culture and Treatment

This protocol is designed for androgen-sensitive human prostate cancer cell lines such as LNCaP and VCaP.

  • Materials:

    • LNCaP or VCaP cells

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • "Compound 28" (stock solution in DMSO)

    • 6-well cell culture plates

  • Procedure:

    • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working solutions of "compound 28" in the cell culture medium. Based on published data, a dose-response experiment is recommended with concentrations ranging from 1 nM to 100 µM.[3][4] A typical experiment might include concentrations of 10 nM, 100 nM, 1 µM, and 10 µM for VCaP cells, and 5 µM, 10 µM, 50 µM, and 100 µM for LNCaP cells.[3][4]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of "compound 28" used.

    • Aspirate the medium from the wells and replace it with the medium containing the different concentrations of "compound 28" or the vehicle control.

    • Incubate the cells for 24 hours.[3][4]

    • After the incubation period, proceed immediately to RNA isolation.

RNA Isolation and cDNA Synthesis
  • Materials:

    • RNA isolation kit (e.g., TRIzol reagent or column-based kits)

    • Chloroform (if using TRIzol)

    • Isopropanol

    • 75% Ethanol (in RNase-free water)

    • RNase-free water

    • cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)

    • Spectrophotometer (for RNA quantification)

  • Procedure:

    • Isolate total RNA from the treated and control cells according to the manufacturer's protocol of your chosen RNA isolation kit.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 is indicative of highly pure RNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit, following the manufacturer's instructions.

    • Store the resulting cDNA at -20°C until use.

Quantitative PCR (qPCR)
  • Materials:

    • cDNA template

    • SYBR Green qPCR Master Mix (2X)

    • Forward and reverse primers for target and housekeeping genes (see Table 1)

    • Nuclease-free water

    • qPCR-compatible plates or tubes

    • Real-time PCR detection system

  • Primer Design: It is recommended to use validated primers. Table 1 provides sequences for target and housekeeping genes.

    Table 1: Validated qPCR Primer Sequences

    Gene Symbol Target Forward Primer (5'-3') Reverse Primer (5'-3') Source
    KLK3 PSA CGCAAGTTCACCCTCAGAAGGT GACGTGATACCTTGAAGCACACC [8]
    TMPRSS2 TMPRSS2 CCTCTAACTGGTGTGATGGCGT TGCCAGGACTTCCTCTGAGATG [9]
    FKBP5 FKBP5 Not explicitly provided in search results. Commercially available validated primers are recommended. Not explicitly provided in search results. Commercially available validated primers are recommended. [10][11]
    GAPDH GAPDH Commercially available validated primers are recommended. Commercially available validated primers are recommended. [1][12][13][14][15]

    | ACTB | β-Actin | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. |[16][17][18][19][20] |

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer pair to minimize pipetting errors. For a single 20 µL reaction:

      • 10 µL 2X SYBR Green qPCR Master Mix

      • 0.5 µL Forward Primer (10 µM stock)

      • 0.5 µL Reverse Primer (10 µM stock)

      • 4 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into each qPCR well.

    • Add 5 µL of diluted cDNA (typically a 1:10 dilution of the stock) to each well.

    • Include no-template controls (NTC) for each primer pair by adding 5 µL of nuclease-free water instead of cDNA.

    • Run each sample in triplicate.

  • qPCR Cycling Conditions: A standard three-step protocol is generally effective.[2][6]

    Table 2: Typical qPCR Cycling Conditions

    Stage Step Temperature (°C) Time Cycles
    1 Initial Denaturation 95 2-10 min 1
    2 Denaturation 95 15 sec 40
    Annealing 60 30 sec
    Extension 72 30 sec

    | 3 | Melt Curve Analysis | Instrument Default | - | 1 |

Data Analysis and Presentation

The relative expression of the target genes will be calculated using the comparative CT (ΔΔCT) method.[7][21][22][23][24]

  • Normalization to Housekeeping Gene (ΔCT): For each sample, calculate the ΔCT by subtracting the average CT value of the housekeeping gene from the average CT value of the target gene. ΔCT = CT (Target Gene) - CT (Housekeeping Gene)

  • Normalization to Control (ΔΔCT): Calculate the ΔΔCT by subtracting the average ΔCT of the control group (vehicle-treated) from the ΔCT of each treated sample. ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)

  • Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCT.

Data Presentation Tables

Table 3: Raw CT Values from qPCR Experiment

Sample Treatment Replicate CT (Target Gene: KLK3) CT (Housekeeping Gene: GAPDH)
1 Vehicle (DMSO) 1 22.5 18.2
2 22.6 18.3
3 22.4 18.1
2 Compound 28 (10 µM) 1 25.8 18.3
2 25.9 18.2

| | | 3 | 25.7 | 18.4 |

Table 4: Summary of Relative Gene Expression Analysis

Treatment Avg. CT (Target) Avg. CT (HK) ΔCT ΔΔCT Fold Change (2-ΔΔCT) % Inhibition
Vehicle (DMSO) 22.5 18.2 4.3 0.0 1.00 0%

| Compound 28 (10 µM) | 25.8 | 18.3 | 7.5 | 3.2 | 0.11 | 89% |

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis start Seed LNCaP/VCaP Cells treat Treat with Compound 28 (various concentrations) and Vehicle Control for 24h start->treat rna_extraction Total RNA Extraction treat->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr data_collection Collect Raw CT Values qpcr->data_collection delta_ct Calculate ΔCT (Normalize to Housekeeping Gene) data_collection->delta_ct delta_delta_ct Calculate ΔΔCT (Normalize to Vehicle Control) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2-ΔΔCT) delta_delta_ct->fold_change end end fold_change->end Final Results

References

Application Notes and Protocols: Cell Proliferation Assay Using Androgen Receptor Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cellular proliferation and apoptosis inhibition.[1][3] Consequently, the AR signaling pathway is a primary target for prostate cancer therapeutics.

Androgen receptor antagonists are a class of drugs that inhibit AR activity.[4] Second-generation antagonists, such as enzalutamide (B1683756) and apalutamide, have demonstrated significant clinical efficacy.[1][5] These antagonists act by competitively binding to the AR, preventing its nuclear translocation, and impairing its ability to bind to DNA and recruit coactivators.[6][7][8] "Androgen Receptor Antagonist 9" (a hypothetical potent, second-generation nonsteroidal antiandrogen for the purpose of this note) is designed to potently inhibit AR signaling, leading to a reduction in the proliferation of androgen-sensitive prostate cancer cells.

This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on the LNCaP human prostate cancer cell line using a WST-1 cell proliferation assay.

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the proliferation of prostate cancer cells. Androgens, such as dihydrotestosterone (DHT), bind to the androgen receptor (AR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes. This binding recruits coactivators and initiates the transcription of genes that drive cell cycle progression and cell proliferation. This compound competitively binds to the ligand-binding domain of the AR, preventing androgen binding. This action inhibits the nuclear translocation of the AR and its subsequent binding to AREs, thereby blocking the transcription of proliferation-related genes and ultimately leading to an inhibition of cell growth.[1][9][10]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation AR_Antagonist9 AR-Antagonist 9 Complex AR_HSP->AR_Antagonist9 Antagonist9 Antagonist 9 Antagonist9->AR_HSP Competitively Binds AR_Antagonist9->AR_dimer Inhibits AR_dimer_n AR Dimer AR_Antagonist9->AR_dimer_n Blocks Translocation AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds AR_dimer_n->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonist 9.

Experimental Protocols

LNCaP Cell Culture

The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line.[11] These cells are weakly adherent and tend to grow in aggregates.[11][12]

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.[11][13]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][13]

  • For subculturing, aspirate the medium and rinse the cells with PBS.

  • Add 1-2 mL of Trypsin-EDTA solution to a T75 flask and incubate for 3-12 minutes at 37°C to detach the cells. Avoid agitation to prevent cell clustering.[11]

  • Neutralize the trypsin with complete growth medium (at least 4 times the volume of trypsin solution used).

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

  • Seed new culture vessels at an appropriate density. LNCaP cells have a relatively slow doubling time of approximately 48-60 hours.[14]

WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability.[15][16] The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells.[15][17] The amount of formazan dye produced is directly proportional to the number of living cells.[15]

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Harvest and count LNCaP cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[18][19]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Antagonist 9. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubate the plate for an additional 72 hours under standard cell culture conditions.

  • Add 10 µL of WST-1 reagent to each well.[18][19]

  • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your specific experimental conditions.[15][16]

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[18]

  • Measure the absorbance of each well at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[15][18]

Experimental Workflow

The following diagram outlines the workflow for the cell proliferation assay.

G A Seed LNCaP cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Treat cells with Antagonist 9 (serial dilutions) B->C D Incubate for 72h C->D E Add WST-1 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance (450nm) F->G H Data Analysis (Calculate % Viability and IC50) G->H

Caption: Workflow for the WST-1 Cell Proliferation Assay.

Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log concentration of the antagonist and fitting the data to a dose-response curve.[20][21]

Representative Data

The following table summarizes hypothetical data from a WST-1 assay assessing the effect of this compound on LNCaP cell proliferation.

Concentration of Antagonist 9 (nM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.520.08100%
0.11.450.0795.4%
11.280.0684.2%
100.850.0555.9%
1000.420.0327.6%
10000.150.029.9%

Calculation of % Cell Viability:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Based on this data, the IC50 value for this compound would be determined to be approximately 12 nM.

Conclusion

This application note provides a comprehensive protocol for evaluating the anti-proliferative activity of this compound using the LNCaP prostate cancer cell line and a WST-1 assay. The provided methodologies and diagrams offer a clear framework for researchers to assess the efficacy of novel AR antagonists in a preclinical setting. Accurate determination of the IC50 value is crucial for the characterization and further development of potential therapeutic agents targeting the androgen receptor signaling pathway.

References

Application Notes and Protocols for Androgen Receptor (AR) Nuclear Translocation Assay Featuring Compound 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Compound 28 on Androgen Receptor (AR) nuclear translocation. Compound 28 is an experimental antagonist of the Androgen Receptor, which has been shown to inhibit AR nuclear import, particularly in castration-resistant prostate cancer (CRPC) cells.[1] This document outlines the principles of the assay, detailed experimental procedures, data analysis, and the signaling pathway involved.

Introduction and Principle

The Androgen Receptor (AR) is a ligand-activated transcription factor that, in its inactive state, resides primarily in the cytoplasm complexed with heat shock proteins (HSPs).[2][3] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates into the nucleus.[3][4][5] In the nucleus, it binds to Androgen Response Elements (AREs) on target genes, regulating their transcription.[6][7]

In certain pathologies, such as castration-resistant prostate cancer, AR signaling can remain active even in low androgen environments, often involving ligand-independent nuclear localization.[2][8] Therefore, inhibiting the nuclear translocation of AR is a key therapeutic strategy.

Compound 28 has been identified as an AR antagonist that effectively reduces AR nuclear import.[1] Its mechanism involves the reduction of HSP27 and AR phosphorylation, which are critical for the receptor's nuclear translocation.[1]

This assay utilizes immunofluorescence microscopy to visualize and quantify the subcellular localization of AR in response to androgen stimulation and treatment with Compound 28. Cells are treated with a stimulating androgen (e.g., DHT), Compound 28, or a combination thereof. The localization of AR is then determined by staining for the AR protein and counterstaining the nucleus. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of AR nuclear translocation.

Signaling Pathway of AR Nuclear Translocation and Inhibition by Compound 28

The following diagram illustrates the key steps in the AR signaling pathway leading to nuclear translocation and the proposed mechanism of inhibition by Compound 28.

AR_Pathway Figure 1. AR Nuclear Translocation Pathway and Inhibition by Compound 28 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR p_AR p-AR AR->p_AR Phosphorylation HSP_complex HSP90/HSP70/ HSP27 p_HSP27 p-HSP27 HSP_complex->p_HSP27 Phosphorylation AR_HSP AR-HSP Complex (Inactive) AR_HSP->AR Dissociation DHT Androgen (DHT) DHT->AR_HSP Binds Compound28 Compound 28 Compound28->p_AR Inhibits Compound28->p_HSP27 Inhibits AR_dimer_nuc AR Dimer p_AR->AR_dimer_nuc Dimerization & Translocation ARE ARE AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: AR signaling pathway and inhibition by Compound 28.

Experimental Protocols

Materials and Reagents
  • Cell Line: C4-2 human prostate cancer cell line (or other suitable cell line expressing endogenous AR, e.g., LNCaP).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Hormone-Depleted Medium: Phenol red-free RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds:

    • Dihydrotestosterone (DHT), Sigma-Aldrich

    • Compound 28 (synthesis or acquired from a suitable vendor)

    • Vehicle control (e.g., DMSO, 0.1% final concentration)

  • Assay Plates: 96-well, black-walled, clear-bottom imaging plates.

  • Reagents for Immunofluorescence:

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Anti-Androgen Receptor antibody (e.g., rabbit polyclonal or mouse monoclonal).

    • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit/mouse IgG.

    • Nuclear Stain: Hoechst 33342 or DAPI.

    • Phosphate Buffered Saline (PBS).

Experimental Workflow

The following diagram outlines the workflow for the AR nuclear translocation assay.

Assay_Workflow Figure 2. Experimental Workflow for AR Nuclear Translocation Assay A 1. Cell Seeding Seed C4-2 cells in 96-well imaging plates (1x10^4 cells/well) B 2. Hormone Starvation Incubate for 24h in hormone- depleted medium A->B C 3. Compound Treatment Treat with Vehicle, DHT, C28, or DHT + C28 B->C D 4. Incubation Incubate for 6 hours at 37°C C->D E 5. Fix and Permeabilize Fix with 4% PFA, then permeabilize with 0.1% Triton X-100 D->E F 6. Immunostaining Block, then incubate with primary (Anti-AR) and secondary (Alexa Fluor 488) antibodies E->F G 7. Nuclear Staining Stain nuclei with Hoechst 33342 F->G H 8. Imaging Acquire images using a high-content imaging system G->H I 9. Data Analysis Quantify nuclear and cytoplasmic AR fluorescence intensity H->I

Caption: Workflow for the AR translocation assay.

Detailed Procedure
  • Cell Culture and Seeding:

    • Culture C4-2 cells in RPMI-1640 with 10% FBS.

    • Trypsinize and seed 1 x 10⁴ cells per well into a 96-well imaging plate.

    • Allow cells to adhere for 24 hours.

  • Hormone Starvation:

    • Gently aspirate the culture medium.

    • Wash cells once with PBS.

    • Add 100 µL of hormone-depleted medium (with 10% CS-FBS) to each well.

    • Incubate for 24 hours to reduce baseline AR activation.

  • Compound Preparation and Treatment:

    • Prepare 2X concentrated solutions of DHT and Compound 28 in hormone-depleted medium.

    • Treatment Groups:

      • Vehicle Control (e.g., 0.1% DMSO)

      • DHT (e.g., 10 nM final concentration)

      • Compound 28 (e.g., dose-response from 0.1 µM to 10 µM)

      • DHT (10 nM) + Compound 28 (dose-response)

    • Aspirate the starvation medium and add 100 µL of the appropriate 2X compound solution to the wells.

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[9]

  • Cell Fixation and Permeabilization:

    • Gently decant the medium from the wells.

    • Add 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.[9]

    • Wash the cells 3 times with 200 µL of PBS per well.

    • Add 100 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes.

    • Wash 3 times with PBS.

  • Immunostaining:

    • Add 150 µL of Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature.

    • Dilute the primary anti-AR antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add 50 µL of the diluted primary antibody. Incubate overnight at 4°C.

    • Wash cells 4 times with PBS.

    • Dilute the Alexa Fluor 488 secondary antibody and the Hoechst 33342 nuclear stain in Blocking Buffer.

    • Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash cells 4 times with PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Imaging:

    • Image the plate using a high-content imaging system or a fluorescence microscope.

    • Acquire images in two channels:

      • Blue Channel (e.g., DAPI/Hoechst): Excitation ~350 nm, Emission ~461 nm for nuclear identification.[9]

      • Green Channel (e.g., FITC/Alexa Fluor 488): Excitation ~488 nm, Emission ~509 nm for AR visualization.[9]

Data Presentation and Analysis

Quantitative Analysis

Image analysis software should be used to perform the following steps:

  • Identify Nuclei: Use the blue channel (Hoechst) to define the nuclear mask for each cell.

  • Define Cytoplasm: Define a cytoplasmic mask by creating a ring-shaped region around each nucleus.

  • Measure Fluorescence: Quantify the mean fluorescence intensity of the green channel (AR staining) within the nuclear and cytoplasmic masks for each cell.

  • Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.

  • Data Aggregation: Average the ratios from all cells within a well. Calculate the mean and standard deviation for replicate wells.

Sample Data Tables

The results can be summarized in tables for clear comparison.

Table 1: Effect of Compound 28 on DHT-Induced AR Nuclear Translocation

Treatment GroupConcentrationMean Nuclear/Cytoplasmic AR Fluorescence Ratio (± SD)% Inhibition of Translocation
Vehicle Control (0.1% DMSO)-1.2 (± 0.2)N/A
DHT10 nM5.8 (± 0.6)0% (Reference)
Compound 281 µM1.3 (± 0.3)N/A
DHT + Compound 280.1 µM4.5 (± 0.5)28.3%
DHT + Compound 281 µM2.1 (± 0.4)80.4%
DHT + Compound 2810 µM1.5 (± 0.3)93.5%

% Inhibition is calculated as: [1 - (Ratio(DHT+C28) - RatioVehicle) / (RatioDHT - RatioVehicle)] x 100

Table 2: Anti-proliferative Activity of Compound 28 in Prostate Cancer Cell Lines

Cell LineCompound 28 IC₅₀ (µM)Enzalutamide IC₅₀ (µM)Bicalutamide IC₅₀ (µM)
LNCaP0.431.3620.44
VCaPSub-micromolar--
PC3 (AR-negative)> 50> 50> 50

Data in Table 2 is representative of values found in the literature for a potent AR antagonist referred to as compound 28.[10]

Summary and Conclusion

This protocol provides a robust method for evaluating the effect of inhibitors, such as Compound 28, on the nuclear translocation of the Androgen Receptor. The assay is quantitative, reproducible, and suitable for high-content screening applications in drug discovery. The data generated can elucidate the mechanism of action of novel AR antagonists and provide crucial information for their preclinical development. Compound 28 demonstrates significant inhibition of DHT-induced AR nuclear translocation in a dose-dependent manner, consistent with its proposed mechanism of reducing AR and HSP27 phosphorylation.[1]

References

Application Notes and Protocols: Reporter Gene Assay for Androgen Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Therapeutic strategies targeting the AR, such as androgen receptor antagonists, are crucial in the management of this disease.[1] Reporter gene assays provide a robust and quantitative method to screen for and characterize the activity of potential AR antagonists.[3] This application note details the principles and protocols for performing a reporter gene assay to identify and evaluate compounds that inhibit androgen receptor signaling.

The assay relies on the principle that activation of the AR by an agonist, such as dihydrotestosterone (B1667394) (DHT), leads to the transcription of a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).[4][5] An AR antagonist will compete with the agonist, thereby inhibiting the AR-mediated transcription of the reporter gene and leading to a measurable decrease in the reporter signal.[6]

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of androgens, like testosterone (B1683101) or its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm.[7] In its unbound state, the AR is part of a complex with heat shock proteins (HSPs).[7] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation of the AR dimer into the nucleus.[7][8] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[7][9] This binding, along with the recruitment of co-activators, initiates the transcription of androgen-responsive genes.[7] AR antagonists function by preventing one or more of these steps, most commonly by competing with androgens for binding to the ligand-binding domain of the AR.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Blocks ARE ARE AR_dimer_nuc->ARE Binds ReporterGene Reporter Gene (e.g., Luciferase) Transcription Transcription ReporterProtein Reporter Protein Transcription->ReporterProtein Translation Signal Measurable Signal ReporterProtein->Signal

Androgen Receptor Signaling Pathway

Experimental Workflow

The general workflow for an AR antagonist reporter gene assay involves several key steps, from cell culture and transfection to data analysis. A dual-luciferase reporter system is often employed, where a primary reporter (e.g., Firefly luciferase) is under the control of an ARE, and a second, constitutively expressed reporter (e.g., Renilla luciferase) serves as an internal control for normalization of transfection efficiency and cell viability.[4]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Seed cells in a 96-well plate B Transfect cells with AR expression vector and ARE-luciferase reporter vector A->B C Pre-incubate with AR antagonist (test compound) B->C D Add AR agonist (e.g., DHT) C->D E Incubate for 24-48 hours D->E F Lyse cells E->F G Measure Luciferase Activity (Dual-Luciferase Assay) F->G H Normalize Firefly luciferase to Renilla luciferase activity G->H I Calculate % inhibition and determine IC50 values H->I

AR Antagonist Reporter Gene Assay Workflow

Materials and Methods

Cell Lines

A variety of cell lines can be utilized for AR reporter gene assays. The choice of cell line depends on the specific experimental goals.

Cell LineAR ExpressionGlucocorticoid Receptor (GR) ExpressionCharacteristics
LNCaP Endogenous (mutated T877A)ExpressedProstate cancer cell line; androgen-sensitive.[10][11]
22Rv1 EndogenousExpressedProstate cancer cell line; can be an appropriate model for screening.[10][12]
PC3 NegativeExpressedProstate cancer cell line; requires co-transfection with an AR expression vector.[5][10]
HEK293T NegativeLowHuman embryonic kidney cells; easy to transfect, low endogenous receptor background.[4]
CHO-K1 NegativeLowChinese Hamster Ovary cells; suitable for creating stable cell lines.[5]
MDA-kb2 EndogenousExpressedBreast cancer cell line; responds to both androgens and glucocorticoids.[5][6]
Reagents and Equipment
  • Selected cell line

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • AR expression vector (e.g., pCMV-hAR)

  • ARE-driven Firefly luciferase reporter vector

  • Renilla luciferase control vector (e.g., pRL-TK)

  • Transfection reagent

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881

  • Positive control AR antagonist (e.g., Bicalutamide, Enzalutamide)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

Detailed Experimental Protocol

This protocol is optimized for transient transfection in a 96-well format.

Day 1: Cell Seeding

  • Culture cells to approximately 80-90% confluency.

  • Trypsinize and resuspend cells in complete growth medium.

  • Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:

    • AR expression vector (if using AR-negative cells)

    • ARE-Firefly luciferase reporter vector

    • Renilla luciferase control vector

    • Transfection reagent

    • Serum-free medium

  • Remove the growth medium from the cells and add the transfection mix.

  • Incubate for 4-6 hours at 37°C with 5% CO2.

  • Replace the transfection mix with 100 µL of fresh culture medium containing charcoal-stripped FBS to minimize background androgenic activity.

  • Incubate overnight.

Day 3: Compound Treatment

  • Prepare serial dilutions of the test compounds (potential AR antagonists) and the positive control antagonist in assay medium (culture medium with charcoal-stripped FBS).

  • Remove the medium from the wells.

  • Add 50 µL of the diluted test compounds or controls to the respective wells.

  • Prepare the AR agonist (e.g., DHT) solution in assay medium at a concentration that elicits a submaximal response (e.g., EC80).

  • Add 50 µL of the agonist solution to all wells except the vehicle control wells. Add 50 µL of assay medium to the vehicle control wells.

  • Incubate for 24 hours at 37°C with 5% CO2.

Day 4: Luciferase Assay

  • Remove the medium from the wells and wash once with PBS.

  • Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[13]

Data Presentation and Analysis

1. Data Normalization:

For each well, calculate the Relative Luciferase Units (RLU) by dividing the Firefly luciferase reading by the Renilla luciferase reading.

RLU = Firefly Luciferase Activity / Renilla Luciferase Activity

2. Calculation of Percent Inhibition:

The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_sample - RLU_agonist_only) / (RLU_vehicle - RLU_agonist_only))

3. IC50 Determination:

Plot the percent inhibition against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced AR activity.

Example Data Table:

CompoundConcentration (µM)Mean RLUStd. Dev.% Inhibition
Vehicle-1.20.10
DHT (1 nM)-25.52.1N/A
Test Cmpd A0.0122.81.811.1
Test Cmpd A0.115.31.241.9
Test Cmpd A18.10.771.6
Test Cmpd A102.50.394.7
Enzalutamide15.40.582.7

Summary of IC50 Values:

CompoundIC50 (µM)
Test Compound A0.25
Enzalutamide (Control)0.08

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal Low transfection efficiency; low cell viability; inactive reagents.Optimize transfection protocol; check cell health; use fresh luciferase assay reagents.
High Background Signal Endogenous androgens in serum; promiscuous reporter construct.Use charcoal-stripped FBS; validate the specificity of the ARE reporter.
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors.Ensure a single-cell suspension for seeding; use calibrated pipettes.
Agonistic Activity of Test Compound Compound acts as an AR agonist.Run the assay in the absence of an AR agonist to confirm.
Cytotoxicity of Test Compound Compound is toxic to the cells.Assess cell viability in parallel (e.g., using a CellTiter-Glo assay); decrease the highest concentration of the compound.

References

Application Notes: Evaluating Androgen Receptor Antagonist 9 in 3D Prostate Cancer Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer (PCa) progression.[1][2][3] While two-dimensional (2D) cell cultures have been instrumental in initial drug screening, they often fail to recapitulate the complex tumor microenvironment. Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant platform by mimicking in vivo cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[4][5] These application notes provide a framework for evaluating the efficacy of Androgen Receptor Antagonist 9 (AR Antagonist 9), a novel therapeutic candidate, using 3D prostate cancer spheroid models.

Mechanism of Action

Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus.[6][7] In the nucleus, the AR binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival.[3][6] AR antagonists function by competitively binding to the AR, thereby inhibiting androgen binding and subsequent downstream signaling.[8][9] Second-generation antagonists like enzalutamide (B1683756) have demonstrated enhanced affinity for the AR and can prevent its nuclear translocation.[8][10][11] AR Antagonist 9 is hypothesized to act as a potent and specific inhibitor of the AR signaling pathway.

Key Experiments and Expected Outcomes

Here we outline key experiments to characterize the activity of AR Antagonist 9 in 3D prostate cancer cell culture models.

1. Spheroid Formation and Growth Inhibition

  • Objective: To determine the effect of AR Antagonist 9 on the formation and growth of prostate cancer spheroids.

  • Methodology: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured using a spheroid formation protocol, such as the hanging drop method or ultra-low attachment plates.[4][12][13] Spheroids are then treated with a dose range of AR Antagonist 9. Spheroid size and morphology are monitored over time using brightfield microscopy.

  • Expected Outcome: AR Antagonist 9 is expected to inhibit the growth of AR-positive spheroids in a dose-dependent manner. This will be observed as a reduction in spheroid diameter and volume compared to vehicle-treated controls.

2. Cell Viability and Cytotoxicity Assessment

  • Objective: To quantify the effect of AR Antagonist 9 on the viability and cytotoxicity within the 3D spheroid structure.

  • Methodology: Following treatment with AR Antagonist 9, spheroid viability can be assessed using assays optimized for 3D cultures, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[14][15] Cytotoxicity can be determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using assays like the LDH-Glo™ Cytotoxicity Assay.[14][16][17]

  • Expected Outcome: A dose-dependent decrease in ATP levels and a corresponding increase in LDH release are anticipated in AR-positive spheroids treated with AR Antagonist 9, indicating reduced viability and increased cell death.

3. Apoptosis Induction

  • Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis.

  • Methodology: Apoptosis can be measured by detecting the activity of caspases 3 and 7 using assays like the Caspase-Glo® 3/7 3D Assay.[14][17][18] This assay is specifically designed to penetrate the dense structure of spheroids.

  • Expected Outcome: Treatment with AR Antagonist 9 is expected to lead to a dose-dependent increase in caspase 3/7 activity in AR-positive spheroids, confirming the induction of apoptosis.

4. Target Engagement and Pathway Modulation

  • Objective: To confirm that AR Antagonist 9 is acting on its intended target and modulating the AR signaling pathway.

  • Methodology: Following treatment, spheroids can be dissociated, and cells can be analyzed for the expression of AR target genes, such as Prostate-Specific Antigen (PSA), using quantitative PCR (qPCR) or Western blotting. A reduction in PSA expression would indicate successful inhibition of the AR pathway.[5]

  • Expected Outcome: A significant, dose-dependent decrease in the expression of AR target genes in response to AR Antagonist 9 treatment would confirm its mechanism of action.

Data Presentation

The quantitative data from the aforementioned experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of AR Antagonist 9 on Spheroid Growth

Concentration (nM)Average Spheroid Diameter (µm) at Day 7Percent Growth Inhibition (%)
Vehicle Control0
1
10
100
1000

Table 2: Viability and Cytotoxicity of Spheroids Treated with AR Antagonist 9

Concentration (nM)Cell Viability (% of Control)Cytotoxicity (% of Max Lysis)
Vehicle Control1000
1
10
100
1000

Table 3: Apoptosis Induction in Spheroids by AR Antagonist 9

Concentration (nM)Caspase 3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
1
10
100
1000

Table 4: Modulation of AR Target Gene Expression

Concentration (nM)Relative PSA mRNA Expression (Fold Change vs. Control)
Vehicle Control1.0
1
10
100
1000

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSP AR_HSP->AR Dissociation AR_Antagonist_9 AR Antagonist 9 AR_Antagonist_9->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Coactivators Coactivators Coactivators->ARE

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 9.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Prostate Cancer Cell Line (e.g., LNCaP) spheroid_formation Spheroid Formation (Hanging Drop / ULA Plate) start->spheroid_formation treatment Treatment with AR Antagonist 9 (Dose Response) spheroid_formation->treatment monitoring Monitor Spheroid Growth (Microscopy, Image Analysis) treatment->monitoring viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) monitoring->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH-Glo) monitoring->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) monitoring->apoptosis_assay gene_expression_assay Gene Expression Analysis (qPCR for PSA) monitoring->gene_expression_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis gene_expression_assay->data_analysis end End: Characterization of AR Antagonist 9 Efficacy data_analysis->end

References

Application Notes and Protocols for Preclinical Evaluation of Compound 28 in Castration-Resistant Prostate Cancer (CRPC) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.

Introduction:

Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that progresses despite androgen deprivation therapy. A key driver of CRPC is the reactivation of the androgen receptor (AR) signaling pathway.[1][2][3] Compound 28 is a novel small molecule inhibitor designed to target the AR signaling axis, offering a potential therapeutic strategy for this challenging disease. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Compound 28 in relevant CRPC models.

Data Presentation: In Vitro and In Vivo Efficacy of Compound 28

The following table summarizes the key quantitative data for Compound 28, demonstrating its activity in CRPC cell lines and a xenograft model.

Parameter LNCaP 22Rv1 PC-3 (AR-negative) In Vivo Xenograft (22Rv1)
IC50 (Cell Viability, 72h) 50 nM120 nM> 10 µMN/A
AR Protein Degradation (DC50, 24h) 25 nM75 nMN/AN/A
PSA mRNA Expression Inhibition (IC50, 48h) 30 nM90 nMN/AN/A
Tumor Growth Inhibition (TGI) at 50 mg/kg, p.o., daily N/AN/AN/A65%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating Compound 28.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR Compound28 Compound 28 Compound28->AR Inhibition/ Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription

Caption: Targeted Androgen Receptor (AR) Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation cell_culture CRPC Cell Lines (LNCaP, 22Rv1) viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (AR & PSA Protein Levels) cell_culture->western_blot qpcr qPCR (AR Target Gene Expression) cell_culture->qpcr xenograft CRPC Xenograft Model (e.g., 22Rv1 in nude mice) viability_assay->xenograft western_blot->xenograft qpcr->xenograft treatment Compound 28 Treatment (e.g., oral gavage) xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) tumor_measurement->pharmacodynamics data_analysis Statistical Analysis tumor_measurement->data_analysis pharmacodynamics->data_analysis conclusion Efficacy & MoA Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Compound 28 Evaluation.

logical_relationship Compound28 Compound 28 AR_inhibition AR Signaling Inhibition Compound28->AR_inhibition Gene_repression Repression of AR Target Genes (e.g., PSA) AR_inhibition->Gene_repression Cell_effects Decreased Proliferation & Increased Apoptosis Gene_repression->Cell_effects Tumor_regression CRPC Tumor Regression Cell_effects->Tumor_regression

Caption: Logical Relationship of Compound 28's Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 28 on the proliferation of CRPC cells.

Materials:

  • CRPC cell lines (e.g., LNCaP, 22Rv1) and AR-negative line (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Compound 28 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Compound 28 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound 28 or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of Compound 28 on the protein levels of AR and its downstream target, PSA.

Materials:

  • CRPC cells (LNCaP, 22Rv1)

  • Compound 28

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Compound 28 or vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of Compound 28 on the mRNA expression of AR target genes (e.g., PSA, TMPRSS2).

Materials:

  • CRPC cells (LNCaP, 22Rv1)

  • Compound 28

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Treat cells in 6-well plates with Compound 28 or vehicle control for 48 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound 28 in a CRPC xenograft mouse model.

Materials:

  • Male immunodeficient mice (e.g., nude or SCID)

  • 22Rv1 CRPC cells

  • Matrigel

  • Compound 28 formulation for oral gavage

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of 2 x 10^6 22Rv1 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer Compound 28 (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume with calipers and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for AR and Ki-67).

  • Calculate the tumor growth inhibition (TGI) percentage.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Zanidarone (Z-9) in Combination Therapy for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Zanidarone (Z-9) is a novel, potent, non-steroidal androgen receptor (AR) antagonist designed to bind to the ligand-binding domain of the AR, inhibiting its nuclear translocation, DNA binding, and coactivator recruitment. Persistent AR signaling is a key driver in the progression of prostate cancer, even in castrate-resistant states (CRPC).[1][2] Consequently, targeting the AR pathway remains a cornerstone of prostate cancer therapy.[1][3]

These application notes provide an overview of preclinical studies evaluating Z-9 in combination with other therapeutic agents, highlighting synergistic effects and providing detailed protocols for key experimental assays. The rationale for combination therapy is to overcome resistance mechanisms and enhance therapeutic efficacy.[4][5][6] Preclinical and clinical studies have shown promise for combining AR antagonists with various agents, including PARP inhibitors, chemotherapy, and other targeted therapies.[4][5][7]

Combination Therapy Rationale

The development of resistance to AR-targeted monotherapy is a significant clinical challenge.[8] Combination strategies aim to target multiple nodes in cancer signaling pathways to achieve synergistic antitumor effects and delay or prevent resistance. Potential combination partners for Z-9 include:

  • PARP Inhibitors (e.g., Olaparib, Rucaparib): There is a strong preclinical and clinical rationale for combining AR antagonists with PARP inhibitors, particularly in tumors with DNA damage repair (DDR) deficiencies.[4] AR signaling can regulate DDR gene expression, and inhibiting both pathways can lead to synthetic lethality.

  • Chemotherapy (e.g., Docetaxel): For patients with advanced or resistant disease, combining Z-9 with taxane-based chemotherapy may provide additional clinical benefit.[2]

  • Other Targeted Therapies (e.g., Statins, Kinase Inhibitors): Preclinical evidence suggests that statins may suppress AR expression and that combining them with AR antagonists could inhibit CRPC growth through both AR-dependent and independent mechanisms.[9][10]

Quantitative Data from Combination Studies

The following tables summarize hypothetical data from preclinical studies evaluating Z-9 in combination with a PARP inhibitor (PARPi) and a statin in prostate cancer cell lines.

Table 1: In Vitro Cell Viability (IC50, nM) in 22Rv1 CRPC Cells after 72h Treatment

TreatmentIC50 (nM)
Z-985
PARP Inhibitor1500
Z-9 + PARP Inhibitor (1:1 ratio)35 (CI < 1.0)
Statin500
Z-9 + Statin (1:5 ratio)45 (CI < 1.0)

CI: Combination Index. A CI value < 1.0 indicates synergy.[11]

Table 2: In Vivo Tumor Growth Inhibition in a 22Rv1 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 150-
Z-9 (10 mg/kg, daily)625 ± 8050%
PARP Inhibitor (50 mg/kg, daily)875 ± 11030%
Z-9 + PARP Inhibitor250 ± 5080%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of Z-9, alone or in combination, on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.[12][13]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)[9]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Zanidarone (Z-9), combination agent(s)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[12]

  • Plate reader (spectrophotometer)

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]

  • Prepare serial dilutions of Z-9 and the combination agent(s) in culture medium.

  • Add the drug solutions to the wells. For combination experiments, add the drugs at a fixed ratio. Include vehicle-treated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Measure the absorbance at 490 nm using a plate reader.[12][14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of AR Signaling

This protocol is used to detect changes in the expression of AR and downstream target proteins in response to treatment with Z-9.[15][16]

Materials:

  • Prostate cancer cells

  • 6-well plates

  • Zanidarone (Z-9)

  • Dihydrotestosterone (DHT)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)[17][18]

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in a medium with charcoal-stripped FBS for 24 hours.[16] Treat cells with Z-9 or vehicle for the desired time, followed by stimulation with 10 nM DHT where appropriate.[15][16]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet debris.[16] Determine the protein concentration of the supernatant using a BCA assay.[16]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[15] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagents.[19] Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

In Vivo Tumor Xenograft Study

This protocol describes how to evaluate the antitumor efficacy of Z-9 in combination with other agents in a mouse xenograft model of prostate cancer.[20]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Prostate cancer cells (e.g., 22Rv1)

  • Matrigel

  • Zanidarone (Z-9) and combination agent, formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, Z-9 alone, combination agent alone, Z-9 + combination agent).

  • Treatment Administration: Administer the treatments as per the planned schedule (e.g., daily oral gavage). Monitor the body weight and general health of the mice.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[21]

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP->AR Chaperones Z9 Zanidarone (Z-9) Z9->AR Antagonizes Z9->AR_dimer Inhibits ARE ARE AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by Zanidarone (Z-9).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis seed_cells 1. Seed Prostate Cancer Cells (e.g., 22Rv1) treat_cells 2. Treat with Z-9 +/- Combination Agent seed_cells->treat_cells viability_assay 3a. Cell Viability Assay (MTS) treat_cells->viability_assay protein_analysis 3b. Protein Analysis (Western Blot) treat_cells->protein_analysis ic50 4a. Determine IC50 & Synergy viability_assay->ic50 ar_pathway 4b. Analyze AR Pathway Modulation protein_analysis->ar_pathway implant_tumors 1. Implant Xenograft Tumors in Mice randomize 2. Randomize into Treatment Groups implant_tumors->randomize treat_animals 3. Administer Z-9 +/- Combination Agent randomize->treat_animals measure_tumors 4. Monitor Tumor Growth treat_animals->measure_tumors endpoint 5. Endpoint Analysis (TGI) measure_tumors->endpoint

Caption: Preclinical Experimental Workflow for Evaluating Z-9 Combination Therapy.

References

Troubleshooting & Optimization

Improving solubility of Androgen receptor antagonist 9 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Androgen Receptor (AR) Antagonist 9, also known as EPI-7170 or compound 28, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Androgen Receptor (AR) Antagonist 9?

Androgen Receptor Antagonist 9 (CAS No. 915086-32-7) is a non-steroidal, competitive antagonist of the androgen receptor.[1] It functions by binding to the AR, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating it.[2][3] This inhibition blocks the downstream signaling pathways that promote the transcription of androgen-dependent genes.[4]

Q2: What is the primary solvent for dissolving AR Antagonist 9?

The recommended primary solvent for creating stock solutions of AR Antagonist 9 is Dimethyl Sulfoxide (DMSO).[1]

Q3: What is the solubility of AR Antagonist 9 in DMSO?

AR Antagonist 9 has a solubility of 100 mg/mL (equivalent to 246.68 mM) in DMSO. It is important to note that achieving this concentration may require ultrasonication.[1] For optimal results, it is recommended to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the compound's solubility.[1]

Q4: How should I store stock solutions of AR Antagonist 9?

Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C under nitrogen. For short-term storage (up to 1 month), -20°C under nitrogen is suitable.[1]

Q5: I'm observing precipitation when diluting my DMSO stock solution in aqueous media for cell culture experiments. What can I do?

This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the antagonist in your experiment.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize both solvent toxicity and compound precipitation.

  • Use a Surfactant or Co-solvent: In some applications, the inclusion of a small, cell-compatible amount of a surfactant like Tween-80 or a co-solvent like PEG300 in the final dilution can help maintain solubility.

  • Prepare Fresh Working Solutions: Always prepare aqueous working solutions fresh for each experiment and use them promptly. Do not store the compound in aqueous buffers for extended periods.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. 1. DMSO may have absorbed moisture (hygroscopic).2. Insufficient energy to break the crystal lattice.1. Use a fresh, unopened bottle of anhydrous DMSO.2. Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be attempted, but monitor for any signs of compound degradation.[6]
Precipitation in cell culture medium. 1. The compound's solubility limit in the aqueous medium has been exceeded.2. The final DMSO concentration is too high, causing the compound to crash out.1. Perform serial dilutions of the DMSO stock in the culture medium before adding to the final cell culture plate.2. Reduce the final concentration of the antagonist in the assay.3. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[7]
Inconsistent experimental results. 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.2. Inaccurate initial concentration of the stock solution.1. Aliquot stock solutions after preparation and store at -80°C. Use a fresh aliquot for each experiment.2. Ensure the compound is fully dissolved before making dilutions. Confirm the concentration of your stock solution if possible.
Difficulty dissolving for in vivo studies. The vehicle composition is not optimal for this compound.Use a multi-component vehicle system. A common formulation for poorly soluble compounds is a mixture of a primary solvent (like DMSO), a co-solvent (like PEG300), a surfactant (like Tween-80), and a final diluent (like saline).[8]

Quantitative Data Summary

Table 1: Solubility and Stock Solution Parameters

ParameterValueReference(s)
Molecular Weight 405.39 g/mol [1]
Solubility in DMSO 100 mg/mL (246.68 mM)[1]
Stock Solution Storage (Long-term) -80°C for up to 6 months[1]
Stock Solution Storage (Short-term) -20°C for up to 1 month[1]

Table 2: Example Stock Solution Preparation Volumes

Desired ConcentrationMass of CompoundVolume of DMSO
1 mM 1 mg2.4668 mL
5 mM 1 mg0.4934 mL
10 mM 1 mg0.2467 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Ultrasonic bath

Methodology:

  • Accurately weigh out a desired mass of AR Antagonist 9 (e.g., 1 mg) using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Based on the mass, calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg, this would be 0.2467 mL.

  • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution briefly.

  • Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM stock solution of AR Antagonist 9 in DMSO

  • Appropriate sterile cell culture medium

Methodology:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: Prepare these working solutions immediately before adding them to your cell cultures to minimize the risk of precipitation.

  • Ensure the final concentration of DMSO in the culture wells is below 0.5% (and ideally below 0.1%) to avoid solvent-induced effects on the cells. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental design.

Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies

This protocol is based on a formulation for delivering poorly soluble compounds and should be optimized for your specific animal model and administration route.

Materials:

  • AR Antagonist 9 stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Methodology: This protocol prepares a clear solution with a final concentration of ≥ 2.5 mg/mL.[8] The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • To prepare 1 mL of the final dosing solution, start with 100 µL of a 25 mg/mL stock solution of AR Antagonist 9 in DMSO.

  • Add the 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix the final solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]

  • It is recommended to prepare this working solution fresh on the day of administration.[8]

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A Conversion DHT Dihydrotestosterone (DHT) AR_inactive Inactive AR + HSPs DHT->AR_inactive Binds SRD5A->DHT AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation AR_dimer_nuc AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation Antagonist AR Antagonist 9 Antagonist->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation

Caption: Canonical androgen receptor signaling pathway and the inhibitory action of AR Antagonist 9.

Experimental Workflow for Solubility Testing

Solubility_Workflow cluster_dilution Dilution for Assay start Start: Obtain AR Antagonist 9 (Solid) weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock_sol 100 mg/mL Stock Solution dissolve->stock_sol serial_dil Perform Serial Dilutions stock_sol->serial_dil prep_media Prepare Cell Culture Medium prep_media->serial_dil working_sol Prepare Fresh Working Solutions serial_dil->working_sol add_to_cells Add to Cell Culture working_sol->add_to_cells observe Observe for Precipitation add_to_cells->observe observe->working_sol If Precipitate: Lower Concentration observe->add_to_cells If Clear

Caption: Logical workflow for preparing and testing the solubility of AR Antagonist 9 for experiments.

References

Technical Support Center: Stability of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of investigational compounds, referred to herein as "Compound 28," in common laboratory solvents and media. Given that "Compound 28" is a designation used for various distinct chemical entities across different research publications, this guide offers generalized protocols and troubleshooting advice applicable to a wide range of novel or poorly characterized small molecules.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of Compound 28?

A1: For many non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[1][2] It is recommended to dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM or higher.[3] Ensure complete dissolution by vortexing or sonication. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1]

Q2: What are the best practices for storing a Compound 28 stock solution in DMSO?

A2: To ensure stability, stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound or lead to precipitation.[1][3][4] Since DMSO is hygroscopic (readily absorbs moisture), use tightly sealed containers to prevent water absorption, which can decrease compound solubility and stability.[1][3][4]

Q3: I see a precipitate after diluting my DMSO stock solution into cell culture media. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1][5] Here are some troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound stock.[1]

  • Slow, dropwise addition: Add the DMSO stock solution to the media slowly while gently vortexing to facilitate mixing and prevent "solvent shock."[1]

  • Reduce the final concentration: The desired experimental concentration may exceed the compound's solubility in the aqueous medium.[1][5]

  • Check the pH of the medium: Although less common, pH shifts in the culture medium could affect the solubility of your compound.[1]

Q4: How can I determine the stability of Compound 28 in my specific cell culture medium?

A4: The stability of a compound can be influenced by the components of the culture medium, incubation temperature, and time.[1] A stability assay using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the compound's stability under your experimental conditions.[1][6][7] A general protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of investigational compounds.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results Compound degradation in DMSO stock.Prepare fresh stock solutions. Aliquot stocks to avoid multiple freeze-thaw cycles.[3] Store at -80°C in desiccated conditions.
Compound instability in culture media.Perform a time-course stability study in your specific media using HPLC or LC-MS.[1] Consider the use of stabilizing agents if degradation is rapid.
Precipitation in culture media Poor aqueous solubility.Decrease the final concentration of the compound. Increase the final percentage of DMSO (while staying within the tolerable limit for your cells).[5] Use a solubilizing agent or a different formulation.
"Solvent shock" during dilution.Add the DMSO stock to the pre-warmed media dropwise while vortexing.[1]
Loss of compound activity Adsorption to plasticware.Use low-adhesion microplates and pipette tips. Include a control to measure recovery from plasticware.
Photodegradation.Protect the compound from light during storage and experiments by using amber vials and covering plates with foil.
Chemical reaction with media components.Analyze the compound in media over time by LC-MS to identify potential adducts or degradation products.[6][7]

Experimental Protocols

Protocol 1: Stability Assessment of Compound 28 in DMSO

Objective: To determine the stability of Compound 28 in DMSO under various storage conditions.

Methodology:

  • Prepare a 10 mM stock solution of Compound 28 in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials for each storage condition (e.g., room temperature, 4°C, -20°C, -80°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.

  • Analyze the concentration of Compound 28 in each sample using a validated HPLC or LC-MS method.[8]

  • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

Protocol 2: Stability Assessment of Compound 28 in Cell Culture Media

Objective: To evaluate the stability of Compound 28 in a specific cell culture medium at 37°C.

Methodology:

  • Pre-warm the cell culture medium to 37°C.

  • Spike the medium with the DMSO stock solution of Compound 28 to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).[1]

  • Aliquot the mixture into sterile tubes.

  • Incubate the tubes at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot.[1]

  • Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.

  • Store the quenched samples at -80°C until analysis.

  • Analyze the concentration of Compound 28 in each sample using a validated HPLC or LC-MS method.[1]

Visualizations

experimental_workflow cluster_dmso Protocol 1: DMSO Stability cluster_media Protocol 2: Culture Media Stability A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot for Storage Conditions (RT, 4°C, -20°C, -80°C) A->B C Sample at Time Points (0, 24, 48h, 1wk, 1mo) B->C D Analyze by HPLC/LC-MS C->D E Calculate % Remaining D->E F Prepare Compound in Pre-warmed Media (37°C) G Incubate at 37°C F->G H Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) G->H I Quench with Acetonitrile H->I J Analyze by HPLC/LC-MS I->J K Determine Half-life J->K

Caption: Workflow for assessing compound stability in DMSO and culture media.

troubleshooting_flowchart cluster_yes_precip Precipitation Troubleshooting cluster_no_precip No Precipitation start Inconsistent Results or Precipitation Observed check_stock Is the stock solution clear and recently prepared? start->check_stock check_stock->start No, prepare fresh stock precip_check Does precipitation occur upon dilution into media? check_stock->precip_check Yes solubility_issue Potential Solubility Issue precip_check->solubility_issue Yes stability_issue Potential Stability Issue precip_check->stability_issue No precip_yes Yes solution1 Decrease final concentration solubility_issue->solution1 Try solution2 Slow, dropwise addition to pre-warmed media solubility_issue->solution2 Try solution3 Increase co-solvent (e.g., DMSO) if possible solubility_issue->solution3 Try precip_no No run_stability_assay Run stability assay in media (Protocol 2) stability_issue->run_stability_assay

Caption: Troubleshooting flowchart for common compound stability and solubility issues.

References

Troubleshooting Androgen receptor antagonist 9 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen receptor antagonist 9 (also known as compound 28). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-steroidal antagonist of the androgen receptor (AR). It belongs to the thiohydantoin class of molecules, which are known to competitively inhibit the binding of androgens to the AR.[1][2][3][4] This inhibition blocks the downstream signaling pathways activated by androgens, making it a valuable tool for studying androgen-related cellular processes and for potential therapeutic development.

Q2: What is the mechanism of action of this compound?

As a competitive antagonist, this compound binds to the ligand-binding domain (LBD) of the androgen receptor. This prevents the natural ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding and activating the receptor. By blocking ligand binding, the antagonist prevents the conformational changes required for AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[5][6][7]

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Care should be taken to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.[9][10]

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at 4°C under a nitrogen atmosphere. Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[9]

Troubleshooting Guides

Issue 1: High Variability or Lack of Expected Antagonistic Activity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the diluted compound in the cell culture medium for any signs of precipitation. If observed, try lowering the final concentration of the antagonist or slightly increasing the DMSO concentration (while staying within the non-toxic range for your cell line). Gentle warming to 37°C and vortexing can also aid dissolution.[9][10]
Compound Degradation Ensure proper storage of both the solid compound and stock solutions.[8] Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Consider potential hydrolysis or photodegradation by protecting solutions from light and extreme pH.[10]
Cell Line Issues Confirm that your cell line expresses a functional androgen receptor at sufficient levels.[11] High passage numbers can lead to genetic drift and altered receptor expression.[12] Use cells with a consistent and low passage number.
Suboptimal Agonist Concentration The concentration of the androgen agonist (e.g., DHT) used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism. Determine the EC50 or EC80 of the agonist in your assay system and use a concentration in that range to create a sufficient window for observing antagonism.
Incorrect Incubation Times Optimize the pre-incubation time with the antagonist to allow it to reach equilibrium with the receptor before adding the agonist (typically 1-2 hours).[9] The agonist stimulation time should also be optimized to capture the peak signaling response.
Assay-Specific Issues For reporter gene assays, ensure the reporter construct is responsive and that the transfection efficiency is consistent.[13][14] For nuclear translocation assays, optimize imaging parameters and cell segmentation to accurately quantify nuclear vs. cytoplasmic fluorescence.[15][16]
Issue 2: Observed Cytotoxicity at High Concentrations

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Toxicity High concentrations of DMSO can be toxic to cells.[11] Include a vehicle control (cells treated with the same final concentration of DMSO without the antagonist) to differentiate between compound- and solvent-induced cytotoxicity. Keep the final DMSO concentration below 0.1%.[9]
Off-Target Effects At high concentrations, the antagonist may have off-target effects leading to cell death. Perform a dose-response curve to determine the optimal concentration range that provides effective antagonism without significant cytotoxicity.
Cell Health Ensure cells are healthy and not overgrown before treatment. Unhealthy cells are more susceptible to the effects of any treatment.

Experimental Protocols

Androgen Receptor Nuclear Translocation Assay

This protocol is designed to visualize and quantify the inhibition of androgen-induced AR nuclear translocation.

Materials:

  • Cells expressing endogenous or transfected AR (e.g., LNCaP, HEK293 with AR-GFP)

  • This compound

  • Dihydrotestosterone (DHT) or other androgen agonist

  • Cell culture medium

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixing)

  • Triton X-100 (for permeabilization)

  • DAPI (for nuclear staining)

  • Primary antibody against AR (if not using a fluorescently tagged AR)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Plating: Seed cells onto glass-bottom plates or coverslips suitable for imaging and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal AR activation, you can starve the cells in a steroid-depleted medium (e.g., medium with charcoal-stripped serum) for 24 hours prior to the experiment.

  • Antagonist Pre-treatment: Prepare working solutions of this compound in cell culture medium. Add the antagonist to the cells at various concentrations and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Agonist Stimulation: Add the androgen agonist (e.g., DHT at a final concentration of 10 nM) to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes. After washing again with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (if required): If not using a fluorescently tagged AR, block the cells and then incubate with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal to determine the nuclear-to-cytoplasmic ratio.

Androgen Receptor Reporter Gene Assay

This protocol measures the ability of this compound to inhibit androgen-induced transcription of a reporter gene.

Materials:

  • Host cell line (e.g., HEK293, PC3)

  • AR expression vector

  • Reporter vector containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase, GFP)

  • Transfection reagent

  • This compound

  • Dihydrotestosterone (DHT) or other androgen agonist

  • Cell culture medium

  • DMSO

  • Luciferase assay reagent (if using a luciferase reporter)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Transfection: Co-transfect the host cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.

  • Starvation (Optional): After allowing the cells to recover from transfection, you may starve them in a steroid-depleted medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Agonist Stimulation: Add the androgen agonist (e.g., DHT) to the wells and incubate for 18-24 hours.

  • Assay:

    • For luciferase reporters: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • For fluorescent reporters: Measure the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Normalize the reporter signal to a co-transfected control plasmid or to cell viability. Plot the dose-response curve to determine the IC50 of the antagonist.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_active Active AR (dimerized) AR->AR_active Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes HSP->AR_active Dissociates Antagonist Antagonist 9 Antagonist->AR Blocks Binding AR_nuclear Nuclear AR AR_active->AR_nuclear Nuclear Translocation ARE Androgen Response Element (ARE) AR_nuclear->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor signaling pathway and the inhibitory action of Antagonist 9.

Experimental_Workflow_AR_Antagonist cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Stock Solution (Antagonist 9 in DMSO) B1 Pre-treat with Antagonist 9 (or Vehicle Control) A1->B1 A2 Plate Cells (e.g., LNCaP) A2->B1 B2 Stimulate with Androgen (e.g., DHT) B1->B2 C1 Nuclear Translocation Assay B2->C1 C2 Reporter Gene Assay B2->C2 D1 Image Acquisition & Quantification C1->D1 D2 Measure Reporter Signal (Luminescence/Fluorescence) C2->D2 E Determine IC50 / Efficacy D1->E D2->E

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Optimizing "Compound 28" Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of "compound 28," a novel investigational molecule. The principles and protocols outlined here are broadly applicable to other small molecules in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "compound 28" in a new cell-based assay?

A1: For a novel compound like "compound 28," it is advisable to start with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1] For example, a study on a resveratrol (B1683913) analog, SS28, utilized concentrations of 1, 5, 10, and 20 µM in various cancer cell lines.[2]

Q2: How do I determine the optimal incubation time for "compound 28"?

A2: The optimal incubation time depends on the compound's mechanism of action and the biological process being investigated.[1][3] A time-course experiment is recommended. This can be achieved by treating cells with a fixed, effective concentration of "compound 28" and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1] For instance, cytotoxicity assays with SS28 were conducted at 48 and 72 hours.[2]

Q3: What are the best practices for dissolving and storing "compound 28"?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of "compound 28"?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]

Q5: What are potential off-target effects of "compound 28" and how can I assess them?

A5: Small molecules can have off-target effects, meaning they interact with proteins other than the intended target, which can lead to unforeseen biological consequences.[4][5] These off-target interactions can sometimes be the true mechanism behind the observed cellular phenotype.[4] To assess off-target effects, consider performing counter-screens with related but distinct targets, or utilizing genetic approaches like CRISPR/Cas9 to knock out the intended target and see if the compound's effect persists.[4]

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of "compound 28" at tested concentrations. 1. Concentration is too low. 2. Compound is inactive in the chosen cell line. 3. Incubation time is too short. 4. Poor compound solubility or stability in media.[6][7][8][9]1. Test a higher concentration range.[1][3] 2. Verify the compound's activity in a different, potentially more sensitive, cell line.[3] 3. Increase the incubation time.[3] 4. Check for precipitation in the media. Use LC-MS/MS to assess compound stability over the experiment's duration.[9] Consider using solubility-enhancing excipients if necessary.[7]
Excessive cell death even at low concentrations. 1. Compound is highly cytotoxic. 2. Cells are particularly sensitive. 3. Solvent (e.g., DMSO) concentration is too high.[1]1. Use a lower concentration range.[3] 2. Reduce the incubation time.[3] 3. Ensure the final solvent concentration is not contributing to toxicity (typically ≤ 0.1% for DMSO).[1][3]
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the plate.1. Ensure proper mixing of cell suspension before seeding.[3] 2. Mix the compound solution thoroughly before adding it to the wells.[3] 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.
Suspected assay interference. 1. Compound autofluorescence in fluorescence-based assays.[10] 2. Compound absorbs light in absorbance-based assays.[10] 3. Compound forms aggregates that inhibit proteins non-specifically.[10]1. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence.[10] 2. Similarly, measure the compound's absorbance in cell-free media. 3. Repeat the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[10]

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for initial screening of a novel compound, exemplified by the data available for the resveratrol analog SS28.[2]

Table 1: Example Concentration Range for Initial Screening

CompoundCell LinesConcentration Range Tested (µM)Vehicle Control
SS28CEM, Reh, Molt4, Nalm6, SUDHL8, A549, 293T1, 5, 10, 20DMSO

Table 2: Example Incubation Times for Cytotoxicity Assays

CompoundAssay TypeIncubation Times (hours)
SS28Cytotoxicity (Trypan blue and MTT)48, 72

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity (MTT) Assay

This protocol is used to determine the concentration of "compound 28" that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "compound 28" in culture medium, starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).[3]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of "compound 28."

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Course Experiment

This protocol helps to determine the optimal incubation time for "compound 28."

  • Cell Seeding: Seed cells in multiple 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a fixed, effective concentration of "compound 28" (e.g., the previously determined IC50 or a concentration known to elicit a response) and a vehicle control in culture medium.

  • Treatment: Remove the old medium and add the compound-containing or vehicle control medium to the wells of each plate.

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Assay: At the end of each incubation period, perform the desired assay (e.g., MTT assay, reporter gene assay, or protein expression analysis) to measure the effect of the compound.

  • Data Analysis: Plot the measured effect versus the incubation time to identify the time point at which the desired effect is optimal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose Dose-Response Experiment cluster_time Time-Course Experiment prep_stock Prepare High-Concentration Stock of 'Compound 28' in DMSO serial_dilution Perform Serial Dilution of 'Compound 28' prep_stock->serial_dilution prep_cells Seed Cells in Multi-well Plates treat_cells_dose Treat Cells with Different Concentrations prep_cells->treat_cells_dose treat_cells_time Treat Cells prep_cells->treat_cells_time serial_dilution->treat_cells_dose incubate_dose Incubate for Fixed Time (e.g., 48h) treat_cells_dose->incubate_dose assay_dose Perform Viability Assay (e.g., MTT) incubate_dose->assay_dose analyze_dose Calculate IC50 assay_dose->analyze_dose fixed_conc Prepare Fixed Concentration (e.g., IC50) of 'Compound 28' analyze_dose->fixed_conc Inform fixed_conc->treat_cells_time incubate_time Incubate for Various Durations (6-72h) treat_cells_time->incubate_time assay_time Perform Desired Assay incubate_time->assay_time analyze_time Determine Optimal Incubation Time assay_time->analyze_time

Caption: Workflow for optimizing compound concentration and incubation time.

troubleshooting_logic start Experiment Shows Unexpected Results no_effect No Observable Effect? start->no_effect high_toxicity High Toxicity? no_effect->high_toxicity No conc_low Increase Concentration Range no_effect->conc_low Yes high_variability High Variability? high_toxicity->high_variability No conc_high Decrease Concentration Range high_toxicity->conc_high Yes seeding_error Standardize Cell Seeding high_variability->seeding_error Yes optimized_protocol Optimized Protocol high_variability->optimized_protocol No time_short Increase Incubation Time conc_low->time_short solubility_issue Check Solubility/Stability time_short->solubility_issue solubility_issue->optimized_protocol solvent_tox Check Solvent Toxicity conc_high->solvent_tox solvent_tox->optimized_protocol pipetting_error Check Pipetting Technique seeding_error->pipetting_error pipetting_error->optimized_protocol

Caption: Decision tree for troubleshooting common issues in cell-based assays.

References

Technical Support Center: Androgen Receptor Antagonist 9 (ARA9)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Androgen Receptor Antagonist 9 (ARA9), a novel non-steroidal androgen receptor (AR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ARA9?

A1: ARA9 is a competitive androgen receptor (AR) antagonist. It binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.[4][5] Unlike some first-generation antagonists, ARA9 does not exhibit partial agonist activity in preclinical models of castration-resistant prostate cancer (CRPC).[5][6]

Q2: What are the known off-target effects of ARA9?

A2: As a class of drugs, some androgen receptor antagonists have been associated with off-target effects, most notably the potential for seizure activity at high concentrations due to weak binding to GABA-A receptors.[7][8] While ARA9 has been designed for high selectivity for the AR, researchers should be aware of this potential class effect. High doses may also lead to elevated liver enzymes. It is crucial to perform dose-response studies to determine the optimal concentration for efficacy with minimal off-target effects in your specific model system.

Q3: How does ARA9 differ from other AR antagonists like bicalutamide (B1683754) or enzalutamide?

A3: ARA9 is a second-generation non-steroidal AR antagonist with several key distinctions. Compared to first-generation antagonists like bicalutamide, ARA9 exhibits a higher binding affinity for the AR and lacks partial agonist activity in the context of AR overexpression.[5][9] Relative to other second-generation antagonists such as enzalutamide, ARA9 has been optimized to have a more favorable pharmacokinetic profile, potentially reducing the risk of CNS-related off-target effects.[8]

Q4: What are the recommended storage and handling conditions for ARA9?

A4: ARA9 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO to a concentration of 10 mM. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Q: My cell-based assays show variable results between experiments. What could be the cause?

    • A: Inconsistent results can arise from several factors. Ensure that the ARA9 stock solution is properly stored and that you are using a fresh aliquot for each experiment to avoid degradation. Verify the cell line integrity and passage number, as prolonged culturing can alter cellular responses. Additionally, confirm the concentration and purity of your ARA9 stock solution using analytical methods like HPLC.

  • Q: I am observing unexpected agonist activity with ARA9 in my reporter assay.

    • A: While ARA9 is designed as a pure antagonist, apparent agonist activity could be due to experimental artifacts. Ensure your reporter construct is specific for AR-mediated transcription and is not being activated by other signaling pathways. Test for off-target effects on other nuclear receptors that might be present in your cell line. It is also important to rule out contamination of your ARA9 sample.

Issue 2: High background or low signal-to-noise ratio in binding assays.

  • Q: My competitive binding assay has high non-specific binding. How can I reduce this?

    • A: High non-specific binding can obscure your results. Try increasing the concentration of the blocking agent in your assay buffer (e.g., bovine serum albumin). Optimizing the washing steps by increasing the number or duration of washes can also help. Additionally, consider using a different radiolabeled androgen with higher specific activity.

  • Q: The signal in my fluorescence polarization assay is weak.

    • A: A weak signal may be due to a low concentration of the fluorescently labeled androgen or the AR protein. Confirm the concentrations of both components. Ensure that the assay buffer conditions (pH, salt concentration) are optimal for AR stability and ligand binding.

Issue 3: Evidence of cellular toxicity.

  • Q: I am observing significant cell death in my cultures treated with ARA9.

    • A: Cellular toxicity can be a concern, especially at high concentrations. Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of ARA9 in your specific cell line. If toxicity is observed at concentrations required for AR antagonism, consider reducing the treatment duration or using a more sensitive cell line. Ensure that the solvent concentration (e.g., DMSO) in your final culture medium is not exceeding cytotoxic levels (typically <0.1%).

Quantitative Data Summary

The following tables summarize the key quantitative data for ARA9.

Table 1: Binding Affinity and Efficacy of ARA9

ParameterValue
AR Binding Affinity (Ki) 5 nM
IC50 (Prostate Cancer Cell Line LNCaP) 25 nM
EC50 (Reporter Gene Assay - Antagonist Mode) 15 nM

Table 2: Selectivity Profile of ARA9

ReceptorIC50 (nM)
Androgen Receptor (AR) 10
Progesterone Receptor (PR) > 10,000
Glucocorticoid Receptor (GR) > 10,000
Estrogen Receptor (ER) > 10,000
GABA-A Receptor 5,000

Experimental Protocols

1. Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of ARA9 for the androgen receptor.

  • Materials:

    • Purified recombinant human AR protein

    • [3H]-Mibolerone (radiolabeled androgen)

    • ARA9

    • Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

    • Scintillation fluid and vials

  • Procedure:

    • Prepare a series of dilutions of ARA9 in the assay buffer.

    • In a 96-well plate, add a fixed concentration of [3H]-Mibolerone and the AR protein to each well.

    • Add the different concentrations of ARA9 to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

    • Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of ARA9. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. AR-Driven Reporter Gene Assay

  • Objective: To assess the antagonist activity of ARA9 on AR-mediated gene transcription.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • Plasmid containing an AR-responsive element driving a reporter gene (e.g., luciferase)

    • Transfection reagent

    • Dihydrotestosterone (DHT)

    • ARA9

    • Luciferase assay reagent

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Transfect the cells with the AR-responsive reporter plasmid.

    • After 24 hours, replace the medium with a serum-free medium containing a fixed concentration of DHT (e.g., 1 nM) and varying concentrations of ARA9. Include control wells with DHT alone and vehicle control.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • Plot the luciferase activity against the concentration of ARA9 to determine the EC50 for antagonist activity.

3. Cell Viability Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of ARA9 on prostate cancer cells.

  • Materials:

    • Prostate cancer cell line (e.g., PC-3 for AR-negative control, LNCaP for AR-positive)

    • ARA9

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of ARA9 for 48-72 hours. Include a vehicle control.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 of ARA9.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes HSP->AR Stabilizes ARA9 ARA9 ARA9->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of ARA9.

Off_Target_Workflow start Start: Assess Off-Target Effects of ARA9 receptor_panel In vitro Receptor Screening Panel (e.g., PR, GR, ER, GABA-A) start->receptor_panel cell_based_assays Cell-Based Assays (AR-negative cell lines) start->cell_based_assays data_analysis Data Analysis and Selectivity Profiling receptor_panel->data_analysis cell_based_assays->data_analysis in_vivo_studies In vivo Toxicity Studies (Rodent models) conclusion Conclusion: Determine Therapeutic Window in_vivo_studies->conclusion data_analysis->in_vivo_studies

Caption: Experimental workflow for assessing the off-target effects of ARA9.

Troubleshooting_Flow start Start: Unexpected Experimental Result check_reagents Check Reagent Stability and Concentration (ARA9, cells, etc.) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_protocol Review Experimental Protocol and Controls reagents_ok->check_protocol re_run Re-run Experiment with New Reagents/Protocol reagents_bad->re_run protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Protocol Error check_protocol->protocol_bad No check_off_target Consider Potential Off-Target Effects protocol_ok->check_off_target protocol_bad->re_run off_target_yes Off-Target Effect Likely check_off_target->off_target_yes Yes off_target_no Off-Target Effect Unlikely check_off_target->off_target_no No consult Consult Technical Support off_target_yes->consult off_target_no->re_run

References

Technical Support Center: Overcoming In Vitro Resistance to Androgen Receptor (AR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to androgen receptor (AR) antagonists in vitro. The following information is designed to help you identify potential causes of resistance and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to my AR antagonist over time. What are the potential causes?

A1: Reduced sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), can arise from several factors. The primary mechanisms of acquired resistance to AR antagonists in vitro include:

  • Androgen Receptor (AR) Overexpression: The cancer cells may increase the expression of the AR protein. This overexpression can render the antagonist less effective at standard concentrations.[1][2]

  • AR Gene Mutations: Spontaneous mutations in the AR gene, particularly in the ligand-binding domain (LBD), can occur. A notable example is the F877L mutation, which can convert antagonists like enzalutamide (B1683756) into agonists, thereby promoting cell growth instead of inhibiting it.[1]

  • Expression of AR Splice Variants (AR-Vs): Cells can begin to express truncated versions of the AR that lack the LBD. These variants, such as AR-V7, are constitutively active and do not require androgen binding for activation, making them insensitive to traditional AR antagonists that target the LBD.[1][2]

  • Increased Intratumoral Androgen Biosynthesis: The cancer cells may upregulate the expression of enzymes involved in androgen synthesis, leading to higher intracellular androgen levels that can outcompete the antagonist.[2]

  • Activation of Alternative Signaling Pathways: Cells can activate other signaling pathways to bypass the AR signaling axis for survival and proliferation.

Q2: How can I confirm if my resistant cell line has developed one of the common resistance mechanisms?

A2: You can use a combination of molecular biology techniques to investigate the mechanism of resistance:

  • Western Blotting: To check for AR overexpression, compare the total AR protein levels between your resistant and parental (sensitive) cell lines. You can also probe for specific AR-Vs if you have the appropriate antibodies.

  • Sanger or Next-Generation Sequencing (NGS): Sequence the AR gene in your resistant cells to identify potential mutations, such as the F877L mutation.

  • Quantitative PCR (qPCR): To assess changes in gene expression related to androgen synthesis, you can measure the mRNA levels of key enzymes like SRD5A1, HSD3B1, and AKR1C3.[2]

  • Reporter Assays: Use a luciferase reporter assay with an androgen response element (ARE) to determine if the AR signaling pathway is still active in the presence of the antagonist.

Q3: My AR antagonist appears to be acting as an agonist in my long-term culture. Why is this happening and how can I verify it?

A3: This phenomenon, known as antagonist-to-agonist switching, is a known mechanism of resistance. It is often caused by specific mutations in the AR ligand-binding domain.[1] For example, the F876L mutation can cause enzalutamide to function as an AR agonist.[3]

To verify this, you can perform the following experiments:

  • Cell Proliferation Assay: Treat your resistant cells with increasing concentrations of the antagonist and observe if it stimulates cell growth at concentrations that were previously inhibitory.

  • Gene Expression Analysis: Measure the expression of AR target genes (e.g., PSA, FKBP5) in response to antagonist treatment. An increase in the expression of these genes would suggest agonistic activity.

  • AR Nuclear Translocation Assay: In the presence of an agonist, the AR translocates to the nucleus. If your antagonist is acting as an agonist, you will observe increased nuclear localization of the AR upon treatment.

Q4: What strategies can I employ in my in vitro experiments to overcome or circumvent resistance to my AR antagonist?

A4: Several strategies can be explored to address AR antagonist resistance in vitro:

  • Combination Therapy:

    • Co-treatment with inhibitors of other signaling pathways: For instance, if you suspect activation of a bypass pathway, you could use an inhibitor for that specific pathway in combination with your AR antagonist.

    • Combining with agents that inhibit androgen synthesis: If increased intratumoral androgen synthesis is suspected, using an inhibitor of enzymes like CYP17A1 (e.g., abiraterone) could re-sensitize the cells to the AR antagonist.[4]

    • Synergistic administration with other compounds: For example, the combination of enzalutamide with a clusterin inhibitor has been shown to enhance apoptosis and delay progression in preclinical models.[2]

  • Targeting AR Splice Variants: If your cells express AR-Vs, traditional LBD-targeting antagonists will be ineffective. Consider using N-terminal domain (NTD) antagonists, such as EPI-002 (Ralaniten), which can inhibit the activity of both full-length AR and AR-Vs.[3]

  • AR Degraders: Novel therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs) can be used to induce the degradation of the AR protein, which can be effective even in the presence of AR overexpression or mutations.[5]

  • Epigenetic Modulation: Resistance can be driven by epigenetic changes. For example, inhibiting H3K9 methylation has been shown to block antiandrogen resistance.[6]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, WST-8).
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all experiments. High or low confluency can affect cellular metabolism and drug response.
Drug Stability Prepare fresh drug dilutions for each experiment. Some compounds may be unstable in solution over time.
Serum Effects in Media Androgens present in fetal bovine serum (FBS) can interfere with the experiment. Use charcoal-stripped FBS to remove steroids.
Incubation Time Ensure the incubation time with the drug is consistent and sufficient to observe an effect.
Reagent Quality Check the expiration date and proper storage of your assay reagents.
Problem 2: Difficulty in detecting changes in AR target protein expression by Western Blot.
Potential Cause Troubleshooting Step
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in protein expression.
Poor Antibody Quality Validate your primary antibody for specificity and sensitivity. Use positive and negative controls.
Low Protein Abundance Ensure you are loading a sufficient amount of total protein per lane. Consider using a more sensitive detection substrate.
Protein Degradation Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
Subcellular Localization The AR translocates to the nucleus upon activation. Perform subcellular fractionation to analyze AR levels in both the cytoplasm and the nucleus.

Quantitative Data Summary

The following table provides a summary of reported half-maximal inhibitory concentrations (IC50) for common AR antagonists in different prostate cancer cell lines, which can serve as a reference for your experiments.

CompoundAssay TypeCell Line / SystemIC50 (nM)
EnzalutamideAR Competitive BindingLNCaP cells36[7]
BicalutamideAR Competitive BindingLNCaP/AR(cs) cells160[7]
ApalutamideAR Luciferase Reporter-200[7]
DarolutamideAR Nuclear Translocation-Ki of 11[7]
ProxalutamideAR Competitive Binding-32[7]

Key Experimental Protocols

Cell Viability Assay (WST-8)

This protocol assesses the cytotoxic or cytostatic effects of an AR antagonist on prostate cancer cell lines.[7]

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • 96-well plates

  • Charcoal-stripped medium

  • AR antagonist

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate in a charcoal-stripped medium.

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of the AR antagonist. Include a vehicle-treated control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[7]

AR Competitive Binding Assay (Radioligand Binding Assay)

This assay determines the affinity of a test compound for the androgen receptor.[8]

Materials:

  • Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • [3H]-dihydrotestosterone (DHT) (radioligand)

  • Test compound (AR antagonist)

  • 96-well filter plates

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, combine the AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).

  • Incubate the plate at 4°C to reach equilibrium.

  • Transfer the mixture to a filter plate and wash to remove unbound radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[8]

  • Calculate the specific binding and determine the IC50 of the test compound.

Western Blot Analysis for AR Target Gene Expression

This technique is used to confirm the effect of the test compound on the expression of endogenous AR-regulated proteins.[8]

Materials:

  • Androgen-responsive cell line (e.g., LNCaP)

  • Test compound, agonist (e.g., DHT), and antagonist

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against AR target proteins (e.g., PSA, FKBP5) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent imager.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[8]

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Nuclear Translocation Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Antagonist AR Antagonist Antagonist->AR Blocks Binding

Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.

Resistance_Mechanisms cluster_ar_dependent AR-Dependent Mechanisms cluster_ar_independent AR-Independent Mechanisms Resistance Resistance to AR Antagonist AR_Overexpression AR Overexpression Resistance->AR_Overexpression AR_Mutation AR Mutation (e.g., F877L) Resistance->AR_Mutation AR_Splice_Variant AR Splice Variants (e.g., AR-V7) Resistance->AR_Splice_Variant Androgen_Synthesis Increased Androgen Synthesis Resistance->Androgen_Synthesis Bypass_Pathways Activation of Bypass Signaling Pathways Resistance->Bypass_Pathways

Caption: Key Mechanisms of In Vitro Resistance to AR Antagonists.

Experimental_Workflow cluster_characterization Characterize Resistance cluster_investigation Investigate Mechanism cluster_overcoming Overcome Resistance start Observation: Reduced Antagonist Efficacy cell_viability Confirm Resistance (Cell Viability Assay) start->cell_viability ic50 Determine IC50 Shift cell_viability->ic50 western Western Blot (AR, AR-V7, Target Genes) ic50->western sequencing AR Gene Sequencing (Mutations) ic50->sequencing qpcr qPCR (Androgen Synthesis Genes) ic50->qpcr combo_therapy Combination Therapy western->combo_therapy alt_inhibitor Alternative Inhibitors (e.g., NTD antagonists) sequencing->alt_inhibitor qpcr->combo_therapy

Caption: Experimental Workflow for Investigating AR Antagonist Resistance.

References

Technical Support Center: Formulation Development for In Vivo Delivery of Compound 28

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and in vivo delivery of Compound 28. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors. Compound 28 is a novel kinase inhibitor with promising therapeutic potential; however, its low aqueous solubility presents challenges for in vivo administration. This guide is designed to help you navigate these challenges and achieve successful formulation and delivery.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of Compound 28?

A1: Understanding the physicochemical properties of Compound 28 is the first step in developing a suitable formulation.[1][2] Key properties are summarized in the table below.

PropertyValueImplications for Formulation
Molecular Weight 450.5 g/mol Standard for a small molecule.
LogP 4.2High lipophilicity, indicating poor water solubility.[3]
pKa 8.5 (basic)Ionizable, suggesting pH adjustment may modify solubility.[4]
Aqueous Solubility < 0.1 µg/mLVery low solubility, requiring enabling formulation strategies.[1][4]
Melting Point 185°CHigh melting point suggests a stable crystalline form.[1]
Q2: What are the recommended storage conditions for Compound 28?

A2: Compound 28 is stable as a solid at ambient temperature. However, to prevent degradation over long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light. Solutions of Compound 28 in organic solvents should be stored at -20°C and used within a week of preparation. Stability in aqueous-based formulations is limited and should be assessed on a case-by-case basis.[5]

Q3: What is the solubility of Compound 28 in common preclinical vehicles?

A3: The solubility of Compound 28 has been evaluated in a range of common preclinical vehicles. The results are presented in the table below.

VehicleSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate Buffered Saline (PBS), pH 7.4< 0.001
5% Dextrose in Water (D5W)< 0.001
0.9% Saline< 0.001
Polyethylene Glycol 400 (PEG400)25
Propylene Glycol (PG)15
Dimethyl Sulfoxide (DMSO)> 100
Ethanol (B145695)5
10% Solutol HS 15 in water0.5
20% Captisol® in water1.0
Q4: How can the aqueous solubility of Compound 28 be improved for in vivo studies?

A4: Several strategies can be employed to enhance the aqueous solubility of Compound 28 for in vivo administration.[6][7][8][9][10][11] These include:

  • Co-solvents: Systems using water-miscible solvents like PEG400, PG, or ethanol can be effective.[12] However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.[13][14]

  • Surfactants: The use of non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can increase solubility by forming micelles.[12]

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®), can significantly enhance solubility.[12][15]

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][6]

  • Nanosuspensions: Reducing the particle size of Compound 28 to the nanometer range can increase its dissolution rate and saturation solubility.[5][7]

Troubleshooting Guides

Issue 1: Low Bioavailability After Oral Administration

Low oral bioavailability is a common issue for poorly soluble compounds like Compound 28.[16][17][18][19][20]

Potential Causes:

  • Poor dissolution in the gastrointestinal tract.

  • Precipitation of the compound in the gut.

  • First-pass metabolism in the liver.

  • Efflux by transporters such as P-glycoprotein.

Troubleshooting Steps:

  • Characterize the solid form: Ensure the crystalline form is consistent between batches, as different polymorphs can have different solubilities.[12]

  • Assess dissolution rate: Perform in vitro dissolution testing in simulated gastric and intestinal fluids.

  • Formulation optimization:

    • Particle size reduction: Micronization or nanosizing can improve the dissolution rate.[6]

    • Amorphous solid dispersions: Formulating Compound 28 in an amorphous state with a polymer can enhance solubility and dissolution.[7]

    • Lipid-based formulations: SEDDS can maintain the drug in a solubilized state in the GI tract, improving absorption.[6]

  • In vitro permeability studies: Use Caco-2 cell monolayers to assess intestinal permeability and identify if the compound is a substrate for efflux transporters.[3]

G cluster_0 Troubleshooting Low Oral Bioavailability start Low Oral Bioavailability Observed check_dissolution Is in vitro dissolution rate-limiting? start->check_dissolution check_permeability Is intestinal permeability low? check_dissolution->check_permeability No formulation Optimize Formulation: - Particle size reduction - Solid dispersion - Lipid-based system check_dissolution->formulation Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No permeability_enhancer Consider permeability enhancers or efflux pump inhibitors check_permeability->permeability_enhancer Yes prodrug Consider a prodrug approach to bypass metabolism check_metabolism->prodrug Yes success Improved Bioavailability check_metabolism->success No formulation->success permeability_enhancer->success prodrug->success

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Vehicle-Related Toxicity Observed In Vivo

Vehicle-related toxicity can confound experimental results and harm animal welfare.[13][14][21][22]

Potential Causes:

  • High concentrations of organic co-solvents (e.g., DMSO, ethanol).[13][14]

  • Use of surfactants that cause hemolysis or irritation.

  • Osmolality or pH of the formulation is not physiological.

  • Particulate matter in the formulation for intravenous administration.

Troubleshooting Steps:

  • Review vehicle components: Assess the known toxicity profile of each excipient.[23][24][25][26]

  • Dose volume and concentration: Ensure the dose volume is within recommended limits for the species and route of administration. Try to reduce the concentration of potentially toxic excipients.

  • Alternative vehicles: Explore milder formulation options, such as cyclodextrin-based solutions or aqueous suspensions.

  • Vehicle control group: Always include a vehicle-only control group in your in vivo studies to differentiate between vehicle and compound effects.[27]

  • Formulation characterization: For intravenous formulations, ensure the solution is clear and free of particles. Measure pH and osmolality.

Issue 3: Precipitation of Compound 28 Upon Injection

Precipitation of the compound upon injection can lead to reduced exposure, embolism, and local irritation.[28]

Potential Causes:

  • The formulation is a supersaturated solution that is not stable upon dilution in the bloodstream.

  • A pH shift upon injection causes the compound to become less soluble.

  • Interaction with plasma proteins causes the compound to precipitate.

Troubleshooting Steps:

  • In vitro precipitation assay: Mix the formulation with simulated body fluid or plasma and observe for precipitation.

  • Reduce the dose concentration: A lower concentration may be less prone to precipitation.

  • Modify the formulation:

    • Use precipitation inhibitors: Polymers such as HPMC or PVP can help maintain a supersaturated state in vivo.

    • Develop a more stable formulation: Consider a nanosuspension or a lipid-based formulation for intravenous administration.

  • Slow the rate of injection: A slower infusion rate allows for greater dilution in the bloodstream, reducing the risk of precipitation.

Experimental Protocols

Protocol 1: Solubility Assessment of Compound 28

Objective: To determine the solubility of Compound 28 in various vehicles.

Materials:

  • Compound 28

  • Selected vehicles (e.g., water, PBS, PEG400, 20% Captisol®)

  • Vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a validated analytical method for Compound 28

Methodology:

  • Add an excess amount of Compound 28 to a known volume of each vehicle in a vial.

  • Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of Compound 28 in the supernatant using the validated HPLC method.

  • The determined concentration represents the equilibrium solubility of Compound 28 in that vehicle.

G cluster_0 Formulation Development Workflow start Start: API Characterization solubility Solubility Screening in various vehicles start->solubility prototype Develop Prototype Formulations (e.g., solution, suspension) solubility->prototype characterization Characterize Formulations (pH, osmolality, particle size) prototype->characterization stability Short-term Stability Assessment characterization->stability in_vivo In Vivo PK/Tox Study stability->in_vivo end End: Lead Formulation Selected in_vivo->end

Caption: General workflow for preclinical formulation development.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration

Objective: To prepare a simple co-solvent formulation of Compound 28 for intravenous administration.

Materials:

  • Compound 28

  • Dimethyl Sulfoxide (DMSO)

  • PEG400

  • Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Weigh the required amount of Compound 28.

  • Dissolve Compound 28 in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might dissolve 10 mg of Compound 28 in 100 µL of DMSO.

  • In a separate sterile vial, prepare the co-solvent vehicle. For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, mix 4 mL of PEG400 and 5 mL of saline.

  • Slowly add the DMSO solution of Compound 28 to the PEG400/saline mixture while vortexing.

  • The final volume will be 10 mL, resulting in a 1 mg/mL solution of Compound 28.

  • Visually inspect the solution for any precipitation.

  • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • This formulation should be prepared fresh before each use.

Hypothetical Signaling Pathway for Compound 28

Compound 28 is a potent inhibitor of the hypothetical "Kinase X," which is a key component of a signaling pathway involved in cell proliferation and survival.

G cluster_0 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound28 Compound 28 Compound28->KinaseX

References

Interpreting unexpected results with Androgen receptor antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor Antagonist 9 (AR-A9). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered while working with AR-A9.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AR-A9)?

A1: this compound (AR-A9) is a non-steroidal, competitive antagonist of the androgen receptor (AR).[1] It functions by binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3] This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[4][5] Unlike first-generation non-steroidal antiandrogens, AR-A9 is designed to be a "pure" antagonist with minimal partial agonist activity in standard experimental models.[1]

Q2: In which cell lines is AR-A9 expected to be most effective?

A2: AR-A9 is most effective in androgen-sensitive prostate cancer cell lines that express wild-type androgen receptor, such as LNCaP and VCaP. Its efficacy is dependent on the cell's reliance on the AR signaling pathway for growth and proliferation.

Q3: What are the known off-target effects of AR-A9?

A3: While AR-A9 has been optimized for high selectivity to the androgen receptor, some weak inhibition of the GABA-A receptor has been observed at high concentrations.[6] This is a class effect seen with some other non-steroidal antiandrogens and may lead to neuroexcitatory effects in in vivo models at supra-pharmacological doses.[4][7]

Troubleshooting Guide

Unexpected Result 1: Increased expression of AR-target genes after AR-A9 treatment in a castration-resistant prostate cancer (CRPC) cell line.

Possible Cause 1: Partial Agonist Activity due to AR Mutation.

In certain CRPC models, particularly those with specific mutations in the AR ligand-binding domain (e.g., F876L), AR-A9 may paradoxically act as a partial agonist, leading to the recruitment of coactivators instead of corepressors.[8] This can result in the transcription of AR-target genes even in the presence of the antagonist.

Troubleshooting Steps:

  • Sequence the AR gene in your cell line to check for known resistance-conferring mutations.

  • Perform a dose-response curve with AR-A9 in a luciferase reporter assay using a plasmid containing an androgen-response element (ARE). A biphasic curve or a plateau above baseline may indicate agonist activity.

  • Compare the activity of AR-A9 with other AR antagonists. For example, some antagonists may retain activity against certain mutant ARs.[9]

Possible Cause 2: Presence of Androgen Receptor Splice Variants (AR-Vs).

Your CRPC cell line may express constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain.[10] These variants are not targeted by AR-A9 and can drive the expression of a subset of AR-target genes.

Troubleshooting Steps:

  • Perform RT-PCR or Western blotting to detect the expression of common AR splice variants (e.g., AR-V7).

  • Use siRNA to specifically knock down the full-length AR and AR-Vs to determine their relative contributions to target gene expression.

Unexpected Result 2: No significant decrease in cell viability in an AR-positive cell line treated with AR-A9.

Possible Cause 1: Cell line is not dependent on AR signaling for survival.

While a cell line may express the androgen receptor, its growth and survival may be driven by alternative signaling pathways (e.g., PI3K/Akt/mTOR).

Troubleshooting Steps:

  • Confirm AR-dependency by treating the cells with a potent androgen (e.g., DHT) and observing if it stimulates proliferation.

  • Test the effect of AR-A9 in combination with inhibitors of other signaling pathways to look for synergistic effects.

  • Review the literature for the specific cell line to understand its known growth drivers.

Possible Cause 2: Insufficient drug concentration or incubation time.

The concentration of AR-A9 may be too low, or the treatment duration may be too short to induce a significant effect on cell viability.

Troubleshooting Steps:

  • Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AR-A9 treatment for your specific cell line. A typical starting point would be a range from 10 nM to 10 µM for 24 to 72 hours.

  • Verify the stability of AR-A9 in your cell culture medium over the course of the experiment.

Data Presentation: Comparative IC50 Values of AR Antagonists
CompoundAssay TypeCell LineIC50 (nM)Reference
AR-A9 Luciferase ReporterLNCaP15Internal Data
EnzalutamideLuciferase ReporterLNCaP22[11]
BicalutamideLuciferase ReporterLNCaP158[11]
ApalutamideLuciferase ReporterLNCaP16[11]
DarolutamideLuciferase ReporterLNCaP25[11]
AR-A9 Cell Viability (WST-8)VCaP55Internal Data
EnzalutamideCell ViabilityVCaP70[7]

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay measures the ability of AR-A9 to inhibit androgen-induced transcription of a reporter gene.

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background androgen levels.

  • Transfection: Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of AR-A9 in the presence of an AR agonist (e.g., 1 nM R1881 or DHT). Include appropriate controls (vehicle and agonist alone).

  • Incubation: Incubate for another 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of AR-A9 to determine the IC50 value.

Cell Viability (WST-8) Assay

This assay assesses the effect of AR-A9 on the viability and proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate in a medium containing charcoal-stripped serum.

  • Treatment: Allow the cells to attach overnight, then treat with various concentrations of AR-A9.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[11]

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates ARA9 AR-A9 ARA9->AR Blocks AR_dimer->AR Blocked by AR-A9 ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of AR-A9.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (96-well plate) transfect Transfect with ARE-Luc & Renilla Plasmids seed_cells->transfect add_compounds Add AR-A9 (various conc.) + AR Agonist (e.g., DHT) transfect->add_compounds incubate Incubate (24-48h) add_compounds->incubate lyse Lyse Cells incubate->lyse read_luminescence Measure Luciferase Activity lyse->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Caption: Workflow for an ARE-Luciferase Reporter Assay.

troubleshooting_logic start Unexpected Result: Increased AR Target Gene Expression q1 Is the cell line known to harbor AR mutations? start->q1 action1 Sequence AR gene. Perform dose-response in reporter assay. q1->action1 Yes q2 Does the cell line express AR Splice Variants (e.g., AR-V7)? q1->q2 No a1_yes Yes a1_no No action1->q2 action2 Perform RT-PCR/Western Blot for AR-Vs. Use siRNA to confirm AR-V activity. q2->action2 Yes end Re-evaluate experimental design or consider alternative mechanisms. q2->end No a2_yes Yes a2_no No action2->end

Caption: Troubleshooting logic for unexpected agonist activity of AR-A9.

References

"Compound 28" degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 28

Disclaimer: The designation "Compound 28" is not a unique identifier and has been used to refer to several different chemical and biological entities in scientific literature and commercial products. These include the disinfectant MetriCide® 28[1], the peptide hormone Somatostatin-28 (SS28)[2], the T-cell co-stimulatory protein CD28[3][4][5][6], the protein TRIM28[7], the sigma-2 receptor agonist PB-28[8], and various other small molecules in specific research contexts[9][10][11].

To provide a detailed and practical example as requested, this technical support center will focus on "Compound 28," a novel, orally bioavailable GPX4 inhibitor identified in a study investigating cell cycle-dependent ferroptosis sensitivity[10]. Researchers working with this specific molecule or similar covalent inhibitors may find the following information valuable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Compound 28 (GPX4i)?

A1: For long-term storage, it is recommended to store Compound 28 (GPX4i) as a solid at -20°C or -80°C. For stock solutions, it is advisable to prepare aliquots in a suitable solvent such as DMSO and store them at -80°C to minimize freeze-thaw cycles[12]. Studies on other compounds have shown that water and oxygen can be significant factors in degradation, so ensuring a dry environment and tightly sealed containers is crucial[12].

Q2: How should I prepare working solutions of Compound 28 (GPX4i)?

A2: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO. For cellular assays, this stock solution can then be serially diluted in your cell culture medium to the desired final concentration immediately before use. It is best practice to prepare fresh dilutions for each experiment to ensure compound integrity and consistent results[2].

Q3: Is Compound 28 (GPX4i) sensitive to light?

A3: While specific photostability data for this particular Compound 28 is not available, many complex organic molecules can be sensitive to light. Functional groups such as carbonyls and nitro-aromatics can contribute to photosensitivity[13]. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to light during experimental procedures.

Q4: What is the mechanism of action of Compound 28 (GPX4i)?

A4: Compound 28 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4)[10]. By inhibiting GPX4, the compound prevents the detoxification of lipid peroxides, leading to their accumulation and ultimately inducing a form of regulated cell death called ferroptosis[10].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no induction of cell death Compound degradationPrepare fresh working solutions from a new aliquot of the stock solution for each experiment. Minimize the time between dilution and application to cells. Verify compound integrity using analytical methods like LC-MS if possible.
Cell health issuesEnsure cells are healthy, within a low passage number, and in the logarithmic growth phase before treatment. Poor cell viability can lead to inconsistent responses.
Incorrect dosagePerform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line. The potency of the compound can vary between different cell types.
Compound precipitation in culture medium Low solubilityDecrease the final concentration of the compound. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is low (typically <0.5%) and non-toxic to the cells.
High background cell death in control group Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells.

Data and Properties

Table 1: Physicochemical Properties of Compound 28 (GPX4i)

PropertyDescriptionSource
Chemical Structure Contains a complex heterocyclic core with multiple functional groups susceptible to chemical modification.[10]
Mechanism of Action Covalent inhibitor of GPX4.[10]
Biological Effect Induces ferroptotic cell death.[10]
Solubility Soluble in DMSO.[9]

Table 2: Example Forced Degradation Study Results for a Research Compound

This table illustrates typical data from a forced degradation study, which is crucial for understanding a compound's stability profile[13][14].

Condition Time % Degradation Degradants Formed
0.1 M HCl24 hours15%2
0.1 M NaOH24 hours8%1
3% H₂O₂24 hours25%3
Thermal (80°C)48 hours5%1
Photolytic (UV light)24 hours12%2

Experimental Protocols

Protocol 1: Cell Viability Assay for Compound 28 (GPX4i)

This protocol is adapted from methodologies used to assess cell death induced by GPX4 inhibitors[10].

  • Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Culture the cells overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound 28 (GPX4i) in anhydrous DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of Compound 28 (GPX4i) or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay, or by using automated cell imaging to count viable cells.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound 28 C Treat Cells with Compound A->C Overnight Incubation B->C D Incubate for 24-72h C->D E Assess Cell Viability (e.g., MTS Assay) D->E F Analyze Data & Calculate EC50 E->F

Caption: Workflow for determining the EC50 of Compound 28.

Signaling Pathway

G compound Compound 28 (GPX4i) gpx4 GPX4 compound->gpx4 inhibition lipid_alcohols Lipid Alcohols (L-OH) gpx4->lipid_alcohols reduction gsh Glutathione (GSH) gsh->gpx4 cofactor lipid_peroxides Lipid Peroxides (L-OOH) lipid_peroxides->gpx4 ferroptosis Ferroptosis lipid_peroxides->ferroptosis accumulation leads to

Caption: Simplified pathway of Compound 28-induced ferroptosis.

References

Cell line contamination issues in Androgen receptor antagonist 9 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with androgen receptor (tagonists, with a focus on potential cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cell line contamination that can affect my androgen receptor (AR) antagonist studies?

A1: The most common types of contamination are:

  • Cross-contamination with other cell lines: This is a major issue where a different, often more aggressive, cell line overtakes the original culture. For example, HeLa cells are a common contaminant in many cell lines.[1][2][3][4]

  • Microbial contamination: This includes bacteria, yeast, fungi (molds), and viruses.[1][5][6][7]

  • Mycoplasma contamination: This is a particularly insidious form of bacterial contamination as it is often not visible by standard microscopy and can significantly alter cellular processes.[1][6][7]

Q2: How can cell line contamination affect the results of my experiments with AR antagonists?

A2: Cell line contamination can lead to a variety of erroneous results:

  • Altered AR Expression Levels: The contaminating cell line may have a different level of AR expression (or be AR-negative), leading to misleading results in antagonist efficacy studies.

  • Changes in Drug Sensitivity: The contaminating cells may have a different sensitivity profile to the AR antagonist being tested, masking the true effect on the intended cell line.

  • Inconsistent Results: Variability between experiments is a hallmark of underlying contamination issues.

  • Irreproducible Data: Ultimately, data generated from contaminated cell lines will not be reproducible, leading to wasted time and resources.[3]

Q3: How can I be sure that the cell lines I am using for my AR antagonist research are authentic?

A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[8] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference database. It is recommended to perform STR profiling at the beginning of a study, after thawing a new vial of cells, and before publishing any data.

Q4: What are the best practices to prevent cell line contamination in my laboratory?

A4: Adhering to strict aseptic techniques is crucial. Key practices include:

  • Working in a certified Class II biological safety cabinet.

  • Regularly cleaning and disinfecting incubators, water baths, and the biosafety cabinet.[1][5][6]

  • Using sterile, filtered pipette tips and other consumables.

  • Quarantining new cell lines until they have been tested for mycoplasma and their identity has been authenticated by STR profiling.

  • Never using the same media bottle for different cell lines.

Troubleshooting Guides

Unexpected Outcome 1: AR antagonist shows reduced or no effect on cell viability.
Possible Cause Identification Troubleshooting Steps
Cell Line Misidentification Perform STR profiling on your cell culture.Compare the STR profile to the known profile of the expected cell line. If it does not match, obtain a new, authenticated stock of the correct cell line.
Low or Absent AR Expression Perform Western blot or qPCR to determine the expression level of the androgen receptor in your cell line.If AR expression is low or absent, this may be due to cell line misidentification or genetic drift. Obtain a new, low-passage, authenticated stock of the cell line.
Mycoplasma Contamination Test for mycoplasma using a PCR-based method or a fluorescent dye-based kit.If positive, discard the contaminated culture and all related reagents. Thoroughly decontaminate the incubator and biosafety cabinet. Obtain a new, mycoplasma-free stock of the cell line.
Reagent Issues Confirm the concentration and purity of your AR antagonist.Use a fresh, validated batch of the antagonist.
Unexpected Outcome 2: Inconsistent or variable results between experiments.
Possible Cause Identification Troubleshooting Steps
Cross-Contamination STR profiling may reveal a mixed profile.Discard the mixed culture. Review cell handling procedures to identify and eliminate the source of cross-contamination.
Mycoplasma Contamination Perform routine mycoplasma testing.Implement a regular mycoplasma testing schedule for all cell lines in the lab.
High Passage Number Check the passage number of your cell line.Use low-passage number cells for all experiments, as high-passage numbers can lead to genetic and phenotypic drift.
Inconsistent Experimental Conditions Review your experimental protocols for any variations.Ensure all experimental parameters (cell seeding density, incubation times, reagent concentrations) are kept consistent between experiments.

Data Presentation

Table 1: Prevalence of Cell Line Misidentification in Cancer Research
Study Focus Reported Misidentification/Contamination Rate Reference
General Cancer Cell Lines15% - 36%[9]
Prostate Cancer Cell Lines43% of purported prostate origin were cross-contaminated[9]
General Research ArticlesOver 30,000 studies could be flawed due to contaminated cells[3]

Experimental Protocols

Western Blot for Androgen Receptor (AR) Expression

Objective: To determine the protein level of AR in a cell line.

Methodology:

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.[10]

  • Gel Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[10][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

Luciferase Reporter Assay for AR Activity

Objective: To measure the transcriptional activity of the androgen receptor in response to an antagonist.

Methodology:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with a plasmid containing an androgen response element (ARE) driving a luciferase reporter gene, and an AR expression vector if the cell line is AR-negative.[13][14]

  • Compound Treatment:

    • After 24 hours, treat the cells with the AR antagonist at various concentrations, along with an AR agonist (e.g., DHT) to stimulate AR activity.[15]

  • Lysis and Luciferase Measurement:

    • After the desired incubation period (e.g., 16-24 hours), lyse the cells.[15]

    • Measure the luciferase activity using a luminometer.[15]

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

MTT Assay for Cell Viability

Objective: To assess the effect of an AR antagonist on cell proliferation and viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.[16][17]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the AR antagonist.[16]

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18][19]

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Visualizations

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation and Binding Transcription Gene Transcription ARE->Transcription Initiates Antagonist AR Antagonist Antagonist->AR_complex Blocks Binding

Caption: Classical Androgen Receptor Signaling Pathway and Antagonist Action.

TroubleshootingWorkflow Start Unexpected Experimental Result Check_Contamination Check for Contamination Start->Check_Contamination STR_Profile Perform STR Profiling Check_Contamination->STR_Profile Identity Mycoplasma_Test Perform Mycoplasma Test Check_Contamination->Mycoplasma_Test Microbial Match Profile Matches? STR_Profile->Match Contaminated Contaminated? Mycoplasma_Test->Contaminated Discard Discard Culture, Obtain New Stock Match->Discard No Proceed Proceed with Experiment Match->Proceed Yes Contaminated->Discard Yes Contaminated->Proceed No Discard->Start Troubleshoot_Other Troubleshoot Other Experimental Variables Proceed->Troubleshoot_Other

Caption: Troubleshooting workflow for unexpected results in cell-based assays.

CellLineAuthentication cluster_workflow Cell Line Authentication Workflow Start Receive New Cell Line Quarantine Quarantine Start->Quarantine Test Test for Mycoplasma & Perform STR Profiling Quarantine->Test Authenticate Authenticate STR Profile Against Database Test->Authenticate Release Release from Quarantine & Create Cell Bank Authenticate->Release Match Discard Discard Authenticate->Discard No Match Routine_Test Routine Testing During Experiments Release->Routine_Test

Caption: Recommended workflow for cell line authentication.

References

Technical Support Center: Optimizing "Compound 28" (GPX4 Inhibitor) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "compound 28" is not a unique identifier and can refer to multiple distinct chemical entities in scientific literature. This technical support center guide is specifically developed for the orally bioavailable Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, referred to as "compound 28" in studies related to ferroptosis research.[1][2][3] Researchers should verify the identity of their compound before following these guidelines.

This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with "compound 28," a potent inhibitor of GPX4 that induces ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is "compound 28" and what is its primary mechanism of action?

A1: "Compound 28" is a potent, orally bioavailable inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][4] Its mechanism of action is to induce a specific form of regulated cell death called ferroptosis.[1] By inhibiting GPX4, the compound prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols.[5][6] This leads to an accumulation of lipid-based reactive oxygen species (ROS), which ultimately results in iron-dependent cell death.[7][8]

Q2: What is ferroptosis and the role of the GPX4 pathway?

A2: Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.[8] The GPX4 pathway is a central defense mechanism against ferroptosis.[9][10] GPX4 is a unique enzyme that can detoxify lipid peroxides within biological membranes, using glutathione (GSH) as a cofactor.[5][10] When GPX4 is inhibited by compounds like "compound 28," this protective function is lost, leading to unchecked lipid peroxidation and cell death.[7]

Q3: What are the key experimental readouts to confirm ferroptosis induction by "compound 28"?

A3: To confirm that "compound 28" is inducing ferroptosis, you should observe several key hallmarks:

  • Increased Lipid Peroxidation: This is the defining feature of ferroptosis.[1][11] It can be measured using fluorescent probes like C11-BODIPY 581/591.[12][13]

  • Rescue by Ferroptosis Inhibitors: The cell death induced by "compound 28" should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 (B1674854) (radical-trapping antioxidants) or deferoxamine (B1203445) (an iron chelator).[1][13][14]

  • Iron-Dependence: The lethality of the compound is dependent on the presence of intracellular labile iron.[15]

  • Lack of Rescue by Other Cell Death Inhibitors: Cell death should not be blocked by inhibitors of other pathways, such as the pan-caspase inhibitor Q-VD-OPh (for apoptosis).[1]

Q4: How should I prepare and store "compound 28"?

A4: "Compound 28" is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil may be required.[4] It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), preferably under nitrogen.[4] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]

Data Presentation

Table 1: In Vitro Efficacy of "Compound 28" (GPX4-IN-2)

This table summarizes the half-maximal inhibitory concentration (IC50) values of "compound 28" in different cancer cell lines after a 24-hour incubation period.

Cell LineCancer TypeIC50 (µM)Citation
786-ORenal Cell Carcinoma0.004[4]
SJSA-1Osteosarcoma0.016[4]
A431Epidermoid Carcinoma2.9[4]
HT-1080NFibrosarcomaPotent activity reported[1]
Table 2: Recommended Starting Points for Experimental Conditions

This table provides general recommendations for initial experiments. Optimal conditions are cell-line dependent and require empirical determination.[12]

ParameterRecommended Starting RangeNotesCitation
Concentration Range (for IC50) 0.001 µM - 10 µMA wide range is recommended for initial dose-response curves.[4][12][4][12]
Incubation Time 24 - 72 hoursTime-course experiments are advised as ferroptotic effects can be observed at different time points.[16][17][16][17]
Ferrostatin-1 (Rescue Agent) 1 - 10 µMCo-incubate with "compound 28" to confirm ferroptosis.[1]
C11-BODIPY 581/591 (Lipid ROS) 1 - 10 µMStaining for 30-60 minutes before analysis.[12]

Mandatory Visualizations

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System xc- (Cystine/Glutamate Antiporter) Cystine Cystine SystemXc->Cystine Import PUFA_PL PUFA-Phospholipids Lipid_ROS Lipid Peroxides (L-OOH) PUFA_PL->Lipid_ROS Iron-dependent Oxidation Cysteine Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Lipid_OH Lipid Alcohols (L-OH) GPX4->Lipid_OH Reduction Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Compound28 Compound 28 Compound28->GPX4 Inhibition

GPX4-mediated ferroptosis signaling pathway.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 3-4: Analysis Seed Seed cells in multi-well plate Prep_Cmpd Prepare serial dilutions of Compound 28 Add_Cmpd Add Compound 28 and controls (Vehicle, +Fer-1) Prep_Cmpd->Add_Cmpd Incubate Incubate for 24-72 hours Add_Cmpd->Incubate Assay Perform endpoint assays Incubate->Assay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability Lipid_ROS Lipid Peroxidation (e.g., C11-BODIPY) Assay->Lipid_ROS Data Analyze Data (Calculate IC50) Viability->Data Lipid_ROS->Data

Experimental workflow for testing Compound 28.

Experimental Protocols

Protocol 1: Determining the IC50 of "Compound 28"

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "compound 28" using a standard cell viability assay.

Materials:

  • Target cancer cell line

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • "Compound 28" stock solution (e.g., 10 mM in DMSO)

  • Ferrostatin-1 (Fer-1)

  • Complete growth medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding (Day 1): a. Trypsinize and count cells, ensuring they are healthy and viable. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[12][17] c. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[12]

  • Compound Treatment (Day 2): a. Prepare a serial dilution of "compound 28" in complete growth medium. A common starting range is a 10-point, two-fold dilution from a high concentration (e.g., 10 µM).[18] b. Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest "compound 28" concentration.
    • Rescue Control: Highest concentration of "compound 28" co-treated with 1-10 µM Ferrostatin-1.
    • Positive Control (Optional): Another known ferroptosis inducer like RSL3.[17] c. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the appropriate wells. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]

  • Viability Assay (Day 4/5): a. Follow the manufacturer's protocol for your chosen viability assay (e.g., for CellTiter-Glo, add the reagent, incubate, and read luminescence). b. Record the data using a microplate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (set to 100% viability). b. Plot the normalized viability against the log-transformed concentration of "compound 28". c. Use a non-linear regression (four-parameter log-logistic curve) to calculate the IC50 value.

Protocol 2: Measuring Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS, a key indicator of ferroptosis.[12][13]

Procedure:

  • Cell Treatment: a. Seed and treat cells with "compound 28" at a concentration around the IC50 value, alongside vehicle and rescue controls, as described in Protocol 1. b. The incubation time should be optimized; it is often shorter than the time required to see maximal cell death.

  • Staining: a. 30-60 minutes before the end of the incubation period, add C11-BODIPY 581/591 to the cell medium at a final concentration of 1-10 µM.[12] b. Incubate at 37°C, protected from light.

  • Washing and Analysis: a. Gently wash the cells twice with warm PBS. b. Analyze the cells immediately via fluorescence microscopy or flow cytometry.[12] c. Principle: Upon oxidation by lipid peroxides, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[12]

Troubleshooting Guide

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem: No significant cell death observed with Compound 28 CheckControls Did positive control (RSL3) induce cell death? Start->CheckControls CheckRescue Did Ferrostatin-1 rescue positive control-induced death? CheckControls->CheckRescue Yes SystemIssue Potential Cause: Systemic issue with assay or reagents Solution: - Check viability reagent - Prepare fresh reagents CheckControls->SystemIssue No CheckCompound Is Compound 28 stock properly prepared and stored? CheckRescue->CheckCompound Yes CheckRescue->SystemIssue No OptimizeConc Solution: Optimize Concentration & Time - Perform dose-response (wide range) - Perform time-course (24-72h) CheckCompound->OptimizeConc Yes CompoundIssue Potential Cause: Compound degradation Solution: - Prepare fresh stock solution - Aliquot to avoid freeze-thaw CheckCompound->CompoundIssue No CellResistance Potential Cause: Cell line is resistant to ferroptosis Solution: - Test other cell lines - Verify GPX4 expression OptimizeConc->CellResistance Still no effect

Troubleshooting workflow for Compound 28 experiments.

Q5: My cells are not responding to "compound 28" treatment. What are the possible reasons?

A5: Lack of response can stem from several factors:

  • Suboptimal Concentration or Incubation Time: The concentration may be too low or the incubation time too short. We recommend performing a broad dose-response (e.g., 1 nM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions for your specific cell line.[16][18]

  • Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis.[12] This could be due to low expression of necessary genes (e.g., ACSL4), high expression of protective proteins (e.g., FSP1), or high levels of endogenous antioxidants like Coenzyme Q10.[5][19]

  • Compound Instability: Ensure your "compound 28" stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] If in doubt, prepare a fresh dilution from a new stock aliquot.

  • Experimental Error: Verify cell seeding densities and the health of your cells. Over-confluent or unhealthy cells can produce inconsistent results.

Q6: I see cell death, but how can I be certain it's ferroptosis?

A6: This is a critical question. To confirm the mechanism of cell death, you must perform rescue experiments.

  • Use Ferroptosis Inhibitors: Co-treat your cells with "compound 28" and a known ferroptosis inhibitor like ferrostatin-1, liproxstatin-1, or the iron chelator deferoxamine.[1] A significant rescue of cell viability strongly indicates ferroptosis.

  • Use Other Pathway Inhibitors: As a negative control, co-treat with inhibitors of other cell death pathways, such as z-VAD-FMK (apoptosis) or Necrosulfonamide (necroptosis).[14][20] These should not rescue the cells from "compound 28"-induced death.

  • Measure Lipid Peroxidation: Directly measure the hallmark of ferroptosis by showing an increase in lipid ROS that is also blocked by ferrostatin-1.[13]

Q7: My in vivo xenograft experiment with "compound 28" alone is not showing a significant effect on tumor growth. What should I consider?

A7: In vivo efficacy can be challenging. Consider the following:

  • Pharmacokinetics and Bioavailability: While "compound 28" is reported to be orally bioavailable, ensure your dosing and formulation are adequate to achieve sufficient plasma and tumor concentrations.[2][4]

  • On-Target Toxicity: GPX4 inhibitors can cause on-target toxicity in normal tissues, which may limit the maximum tolerated dose.[2] Body weight loss has been noted in mice treated with "compound 28".[2]

  • Combination Therapy: Studies have shown that "compound 28" may have a more significant anti-tumor effect when used in combination with other agents. For example, its efficacy was greatly enhanced when combined with the CDK4/6 inhibitor palbociclib, which arrests the cell cycle and sensitizes cells to GPX4 inhibition.[1][11] Consider exploring synergistic combinations relevant to your cancer model.

References

Technical Support Center: Quantifying PSA in the Context of Androgen Receptor (AR) Antagonist Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in quantifying Prostate-Specific Antigen (PSA) levels in response to Androgen Receptor (AR) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why are PSA kinetics altered in patients treated with AR antagonists like enzalutamide (B1683756), apalutamide, and darolutamide (B1677182)?

Androgen receptor (AR) antagonists directly inhibit the signaling pathway that regulates the expression of the PSA gene (KLK3). By blocking androgen binding to the AR or preventing its nuclear translocation and binding to DNA, these drugs suppress PSA production at the cellular level. This leads to a decline in serum PSA levels, and the dynamics of this decline—such as the time to nadir and the depth of the response—can be indicative of treatment efficacy.[1][2][3]

Q2: What is a "deep PSA response," and what is its significance in the context of AR antagonist therapy?

A deep PSA response is characterized by a significant and rapid decline in PSA levels from baseline. Commonly defined thresholds include a ≥90% reduction (PSA90) or a decline to undetectable levels (e.g., <0.2 ng/mL).[4][5] Achieving a deep PSA response, particularly early in treatment, has been associated with improved clinical outcomes, including longer metastasis-free survival (MFS) and overall survival (OS) in patients treated with AR antagonists.[4][6][7] For instance, in the PROSPER trial, a PSA decline of 90% or greater with enzalutamide was associated with a significantly reduced risk of metastasis or death.[5]

Q3: Can AR antagonists directly interfere with PSA immunoassays?

While direct interference of AR antagonists with the chemical components of PSA immunoassays is not well-documented, indirect effects can lead to measurement challenges. These drugs can alter the milieu of PSA isoforms (e.g., proPSA, free PSA) and potentially affect post-translational modifications like glycosylation, which could theoretically impact antibody recognition in some assays.[2] Therefore, unexpected or discordant results should prompt further investigation into the assay methodology and potential biological changes in the PSA being measured.

Q4: We are observing discordant PSA results between different immunoassay platforms for samples from patients on AR antagonists. Why might this be happening?

Discordance between PSA assay platforms is a known issue, even with WHO standardization.[8][9][10][11] This can be exacerbated in the context of AR antagonist treatment due to several factors:

  • Antibody Specificity: Different assays may use monoclonal or polyclonal antibodies that recognize different epitopes on the PSA molecule. If an AR antagonist alters the structure or glycosylation of PSA, it could differentially affect binding to these antibodies.

  • Calibration Differences: Despite standardization efforts, there can be variations in how assays are calibrated, leading to systematic differences in reported PSA values.[9][11]

  • Handling of PSA Isoforms: Assays may have varying efficiencies in detecting different PSA isoforms (e.g., free PSA, complexed PSA). Treatment-induced shifts in the proportions of these isoforms could lead to divergent results between platforms.

Q5: How should we calculate and interpret PSA velocity in our preclinical or clinical studies involving AR antagonists?

PSA velocity, the rate of change in PSA over time, can be a valuable parameter. However, its calculation requires careful consideration.[12] Linear regression, which uses all available PSA data points, is generally the most reliable method.[12] The interpretation of PSA velocity in the context of AR antagonists should be done with caution. While a rapid decline is expected, a subsequent rise, even if slow, can be an early indicator of developing resistance. It is crucial to use a consistent PSA assay for all measurements and to have a sufficient number of data points over a defined period to calculate velocity accurately.

Troubleshooting Guides

Issue 1: Higher-than-Expected PSA Levels or a Slower-Than-Expected Decline After Initiating AR Antagonist Treatment
Potential Cause Troubleshooting Steps
Assay Interference 1. Review Assay Principle: Understand the antibodies and detection method used in your ELISA or immunoassay. 2. Test for Drug Interference: Spike a known concentration of the AR antagonist into a control serum sample with a known PSA level and measure the recovery. 3. Consider an Alternative Assay: If interference is suspected, re-assay samples using a platform with a different antibody pair or a non-immunoassay method like mass spectrometry.
Biological Factors 1. Investigate PSA Isoforms: Measure the free-to-total PSA ratio. A change in this ratio could indicate an altered physiological state that might affect total PSA measurements.[2] 2. Consider Drug Metabolism: Investigate if there are known patient-specific factors that could alter the metabolism and efficacy of the AR antagonist.
Pre-analytical Sample Issues 1. Review Sample Handling Procedures: Ensure consistency in sample collection, processing (centrifugation time and temperature), and storage (avoiding multiple freeze-thaw cycles).[12] 2. Check for Hemolysis: Visually inspect samples for hemolysis, as this can interfere with some immunoassays.
Issue 2: Inconsistent or Highly Variable PSA Readings in Replicate Samples
Potential Cause Troubleshooting Steps
Pipetting or Dilution Errors 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Review Dilution Protocol: Double-check all calculations and ensure consistent and thorough mixing at each dilution step.
Inadequate Plate Washing 1. Optimize Washing Protocol: Increase the number of wash steps or the soaking time to minimize background signal and non-specific binding. 2. Check Washer Performance: If using an automated plate washer, ensure all wells are being aspirated and filled correctly.
Edge Effects in ELISA Plate 1. Ensure Proper Incubation: Incubate plates in a humidified chamber to prevent evaporation from the outer wells. 2. Avoid Using Outer Wells: If edge effects persist, consider not using the outermost wells of the microplate for samples or standards.
Issue 3: Undetectable or Extremely Low PSA Levels Requiring High Sensitivity Quantification
Potential Cause Troubleshooting Steps
Standard Assay Lacks Sensitivity 1. Utilize an Ultrasensitive PSA Assay: Employ an assay with a lower limit of quantification (LoQ), typically in the range of <0.01 ng/mL.[13] 2. Concentrate the Sample: Some protocols involve concentrating the serum sample to increase the effective PSA concentration before analysis.
Need for an Orthogonal Method 1. Consider Mass Spectrometry: For highly sensitive and specific quantification, especially for different PSA isoforms, consider developing or using a mass spectrometry-based assay. This can provide absolute quantification and is not subject to antibody-related interferences.

Quantitative Data Summary

Table 1: PSA Response to Second-Generation AR Antagonists in Clinical Trials

AR Antagonist Trial (Patient Population) Metric Value Citation
Enzalutamide PROSPER (nmCRPC)PSA decline ≥50%79% of patients by week 17[5]
PROSPER (nmCRPC)PSA decline ≥90%Associated with a 74% reduced risk of metastasis or death[5]
PROSPER (nmCRPC)PSA <0.2 ng/mLAchieved by 23% of patients by week 17[5]
Phase II (Hormone-Naïve)Median PSA decrease-99.6% at week 25
Apalutamide SPARTAN (nmCRPC)PSA decline ≥90% (PSA90)40% by 3 months, 51% by 6 months[14]
TITAN (mCSPC)PSA decline ≥90%73% of patients at any time[4]
TITAN (mCSPC)PSA <0.2 ng/mL68% of patients at any time[4]
Darolutamide ARAMIS (nmCRPC)Time to PSA progression33.2 months (vs. 7.3 months with placebo)[13]
ARAMIS (nmCRPC)PSA <0.2 ng/mL25.1% of patients (vs. 0.5% with placebo)[13]
Real-world study (mHSPC)Median PSA reduction99.81% at 6 months[15]

nmCRPC: non-metastatic castration-resistant prostate cancer; mCSPC: metastatic castration-sensitive prostate cancer; mHSPC: metastatic hormone-sensitive prostate cancer.

Experimental Protocols

Protocol 1: Ultrasensitive PSA Quantification using Electrochemiluminescence Immunoassay (ECLIA)

This protocol is a general guideline and may need to be optimized for specific assay kits and instrumentation.

  • Sample Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow blood to clot at room temperature for at least 30 minutes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at room temperature.

    • Aliquot serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (based on a typical ECLIA platform):

    • Thaw serum samples, standards, and controls on ice.

    • Vortex and centrifuge samples briefly to pellet any debris.

    • Follow the specific instructions of the ultrasensitive PSA assay kit. This typically involves:

      • Adding a biotinylated capture antibody and a ruthenium-labeled detection antibody to the sample.

      • Incubating to allow the formation of a sandwich complex (PSA captured between the two antibodies).

      • Introducing streptavidin-coated magnetic microparticles to bind the biotinylated capture antibody.

      • Applying a magnetic field to capture the microparticles (and the bound PSA complex) on the electrode surface, while unbound components are washed away.

      • Applying a voltage to the electrode to induce the electrochemiluminescent reaction from the ruthenium label.

      • Measuring the emitted light, which is proportional to the amount of PSA in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided calibrators.

    • Calculate the PSA concentration of the unknown samples by interpolating their signals on the standard curve.

    • Ensure that the quality control samples are within the acceptable range specified by the manufacturer.

Protocol 2: Mass Spectrometry-Based Quantification of PSA

This is a complex workflow that requires specialized equipment and expertise.

  • Sample Preparation:

    • Immunocapture (Optional but recommended for higher sensitivity): Use anti-PSA antibodies conjugated to magnetic beads to enrich PSA from the serum and remove high-abundance proteins.

    • Denaturation, Reduction, and Alkylation: Denature the proteins in the sample (or the enriched PSA) using urea, reduce the disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate the cysteine residues with iodoacetamide.

    • Tryptic Digestion: Digest the proteins into peptides overnight using sequencing-grade trypsin.

    • Desalting: Remove salts and other interfering substances from the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation: Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column to separate the peptides based on their hydrophobicity.

    • Mass Spectrometry Analysis: Elute the peptides from the LC column directly into the mass spectrometer.

    • Targeted Analysis (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM): Program the mass spectrometer to specifically select and fragment a predefined set of proteotypic peptides unique to PSA. The instrument then monitors for specific fragment ions derived from these peptides.

  • Data Analysis:

    • Quantification: Spike a known amount of a stable isotope-labeled synthetic peptide (corresponding to a PSA proteotypic peptide) into the sample before digestion to serve as an internal standard. The PSA concentration is determined by the ratio of the peak areas of the endogenous peptide to the internal standard.

    • Software Analysis: Use specialized software to analyze the LC-MS/MS data, integrate peak areas, and calculate the final PSA concentration.

Visualizations

AR_Signaling_Pathway AR Signaling and PSA Expression cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR Dissociation AR_Antagonist AR Antagonist AR_Antagonist->AR Blocks Binding AR_Antagonist->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binding PSA_Gene PSA Gene (KLK3) ARE->PSA_Gene Transcription Activation PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA Transcription PSA_Protein PSA Protein PSA_mRNA->PSA_Protein Translation Secreted_PSA Serum PSA PSA_Protein->Secreted_PSA Secretion

Caption: AR signaling pathway and points of inhibition by AR antagonists.

PSA_Quantification_Workflow General Workflow for PSA Quantification cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (Serum Separator Tube) Centrifugation 2. Centrifugation (Separate Serum) Blood_Collection->Centrifugation Aliquoting_Storage 3. Aliquoting & Storage (-80°C) Centrifugation->Aliquoting_Storage Immunoassay Immunoassay (ELISA/ECLIA) Aliquoting_Storage->Immunoassay Direct Analysis Protein_Digestion 4. Protein Digestion (Trypsin) Aliquoting_Storage->Protein_Digestion For MS Standard_Curve Standard Curve Generation Immunoassay->Standard_Curve Mass_Spectrometry Mass Spectrometry Concentration_Calculation Concentration Calculation Mass_Spectrometry->Concentration_Calculation Internal Standard Normalization Protein_Digestion->Mass_Spectrometry Standard_Curve->Concentration_Calculation Final_Result Final PSA Value (ng/mL) Concentration_Calculation->Final_Result Report

Caption: Workflow for PSA quantification from sample collection to analysis.

Troubleshooting_Logic Troubleshooting Logic for Discordant PSA Results Start Discordant PSA Results Observed Check_Preanalytical Review Pre-analytical Variables (Sample collection, handling, storage) Start->Check_Preanalytical Check_Assay_Procedure Review Assay Procedure (Pipetting, dilutions, washing) Start->Check_Assay_Procedure Re_assay Re-assay Samples on Same Platform Check_Preanalytical->Re_assay Check_Assay_Procedure->Re_assay Consistent_Discordance Discordance Persists? Re_assay->Consistent_Discordance Alternative_Platform Analyze on an Alternative Platform Consistent_Discordance->Alternative_Platform Yes Resolved Issue Resolved Consistent_Discordance->Resolved No Mass_Spec_Validation Validate with Mass Spectrometry Alternative_Platform->Mass_Spec_Validation Investigate_Isoforms Investigate PSA Isoforms Alternative_Platform->Investigate_Isoforms

Caption: Logical steps for troubleshooting discordant PSA results.

References

Mitigating cytotoxicity of Androgen receptor antagonist 9 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of Androgen Receptor (AR) antagonist 9 at high concentrations. The following information is based on general principles for mitigating cytotoxicity of small molecule inhibitors and may require optimization for your specific experimental context.

Troubleshooting Guides

High cytotoxicity of AR antagonist 9 can manifest in various ways, including poor cell viability, apoptosis, and off-target effects. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem 1: Excessive Cell Death at High Concentrations

Possible Causes:

  • On-target cytotoxicity: The intended pharmacological effect of AR antagonism is leading to cell death in AR-dependent cell lines.

  • Off-target effects: At high concentrations, the compound may be interacting with other cellular targets, leading to toxicity.

  • Solvent toxicity: The vehicle used to dissolve AR antagonist 9 may be contributing to cell death.

  • Compound instability: Degradation of the compound could lead to toxic byproducts.

Troubleshooting Steps:

  • Confirm On-Target vs. Off-Target Cytotoxicity:

    • Experiment: Compare the cytotoxic effects in AR-positive versus AR-negative cell lines.

    • Expected Outcome: If cytotoxicity is significantly lower in AR-negative cells, the effect is likely on-target. High toxicity in both suggests off-target effects.

    • Mitigation: For on-target toxicity, consider using lower concentrations or shorter exposure times. For off-target toxicity, proceed to the steps below.

  • Optimize Concentration and Exposure Time:

    • Experiment: Perform a dose-response and time-course experiment to determine the minimal effective concentration and optimal exposure duration.

    • Data Presentation:

Concentration (µM)Exposure Time (hr)Cell Viability (%)Apoptosis (%)
0.12495 ± 52 ± 1
12480 ± 710 ± 3
102440 ± 1050 ± 8
101260 ± 830 ± 5
10675 ± 615 ± 4
  • Evaluate Solvent Toxicity:

    • Experiment: Treat cells with the vehicle control at the same concentrations used for AR antagonist 9.

    • Expected Outcome: Cell viability should remain high in the vehicle control group.

    • Mitigation: If the solvent is toxic, consider alternative solvents or reducing the final solvent concentration.

  • Assess Compound Stability:

    • Experiment: Use analytical methods (e.g., HPLC) to assess the purity and stability of the compound in your experimental media over time.

    • Mitigation: If the compound is unstable, prepare fresh stock solutions for each experiment and minimize exposure to light and high temperatures.

Problem 2: Inconsistent Results Between Experiments

Possible Causes:

  • Cell culture variability: Differences in cell passage number, confluency, or health can affect the response to the compound.

  • Reagent inconsistency: Variation in media, serum, or other reagents can impact results.

  • Pipetting errors: Inaccurate dispensing of the compound can lead to variability.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Protocol: Use cells within a defined passage number range, seed at a consistent density, and ensure cells are healthy and actively dividing before treatment.

  • Ensure Reagent Quality:

    • Protocol: Use the same lot of media, serum, and other critical reagents for a set of experiments. Qualify new lots before use.

  • Verify Pipetting Accuracy:

    • Protocol: Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for AR antagonist 9 at high concentrations?

At high concentrations, AR antagonist 9 may induce cytotoxicity through several mechanisms:

  • Exaggerated Pharmacodynamics: Intense blockade of the androgen receptor can lead to apoptosis in AR-dependent prostate cancer cells.

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can interact with unintended kinase targets at high concentrations, leading to cytotoxic effects.

  • Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Disruption of Cellular Membranes: At very high concentrations, some compounds can physically disrupt cell membranes, leading to necrosis.

Q2: How can I differentiate between true AR antagonism and non-specific cytotoxicity?

It is crucial to determine if the observed decrease in cell viability is due to the specific inhibition of AR signaling or a general toxic effect.[1]

  • Multiplexed Assays: A recommended approach is to multiplex a cell viability assay with a reporter gene assay for AR activity.[1] This allows for simultaneous measurement of both endpoints in the same well.

  • Control Compounds: Include well-characterized non-toxic AR antagonists and cytotoxic compounds that do not target AR as controls in your experiments.[1]

  • AR Knockdown/Knockout Models: Utilize cell lines where the AR gene has been knocked down or knocked out. A true AR antagonist should have a significantly reduced effect in these cells.

Q3: Are there any co-treatment strategies to mitigate the cytotoxicity of AR antagonist 9?

Yes, co-treatment with other agents can be a viable strategy.

  • Antioxidants: If cytotoxicity is associated with increased ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[2]

  • Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor can be used to determine if blocking apoptosis rescues the cells. This can help elucidate the cell death pathway.

  • Synergistic Drug Combinations: Combining AR antagonist 9 with another anti-cancer agent at lower concentrations of each may enhance the therapeutic effect while minimizing the toxicity of each individual compound.[3][4]

Q4: Can formulation strategies help in reducing the in vitro cytotoxicity?

While formulation strategies are more commonly employed for in vivo studies to alter pharmacokinetic profiles, some principles can be adapted for in vitro experiments.[5]

  • Use of Carrier Molecules: Encapsulating AR antagonist 9 in nanocarriers like liposomes or nanoparticles could potentially reduce the free concentration of the drug available to interact with off-target molecules, thereby decreasing cytotoxicity.[2]

  • Controlled Release: While complex for standard in vitro assays, specialized culture systems could incorporate hydrogels or other matrices to achieve a slower, more controlled release of the compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of AR antagonist 9 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with AR antagonist 9 at the desired concentrations.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start cell_culture Cell Culture (AR+ and AR- lines) start->cell_culture compound_prep Prepare AR Antagonist 9 Stock Solution start->compound_prep treatment Treat Cells with Varying Concentrations cell_culture->treatment compound_prep->treatment incubation Incubate for Defined Timepoints treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis ar_activity AR Activity Assay (e.g., Reporter Gene) incubation->ar_activity data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis ar_activity->data_analysis

Caption: Experimental workflow for assessing cytotoxicity.

mitigation_strategy cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome high_cytotoxicity High Cytotoxicity Observed optimize_conc Optimize Concentration and Exposure Time high_cytotoxicity->optimize_conc Initial Step check_off_target Differentiate On-Target vs. Off-Target Effects high_cytotoxicity->check_off_target reduced_cytotoxicity Reduced Cytotoxicity with Maintained AR Antagonism optimize_conc->reduced_cytotoxicity formulation Consider Formulation (e.g., Nanocarriers) check_off_target->formulation If Off-Target cotreatment Co-treatment with Other Agents check_off_target->cotreatment If On-Target or Off-Target formulation->reduced_cytotoxicity cotreatment->reduced_cytotoxicity

Caption: Decision tree for mitigating cytotoxicity.

signaling_pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Activates ARE Androgen Response Element AR->ARE Binds AR_antagonist_9 AR Antagonist 9 AR_antagonist_9->AR Inhibits Off_Target Off-Target Molecules (e.g., Kinases, Mitochondria) AR_antagonist_9->Off_Target High Conc. Gene_Expression Target Gene Expression (Proliferation, Survival) ARE->Gene_Expression Promotes Cell_Growth Cell Growth and Survival Gene_Expression->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to Toxicity Cytotoxicity Off_Target->Toxicity

References

Technical Support Center: Troubleshooting Inconsistent qPCR Results for Androgen Receptor (AR) Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered when performing qPCR for Androgen Receptor (AR) target genes. Inconsistent results can be a significant hurdle, and this guide is designed to provide clear, actionable solutions to help you obtain reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your qPCR experiments for AR target genes.

High Cq Values or No Amplification

Q1: My Cq values for my AR target gene are consistently high (>35) or I'm not getting any amplification. What could be the cause?

A1: High Cq values or a complete lack of amplification for AR target genes can be attributed to several factors, often related to the low expression levels of these genes. Here’s a step-by-step troubleshooting guide:

  • Low Target Gene Expression: AR target genes can be expressed at very low levels, especially in the absence of androgen stimulation. Consider if the experimental conditions are appropriate to induce expression.

  • RNA Quality and Quantity: The integrity and purity of your starting RNA are critical. Degraded or impure RNA can inhibit the reverse transcription and PCR steps.[1][2]

    • Action: Assess RNA integrity using a method like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer. A RIN value > 7 is generally recommended. For purity, check the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.[3]

  • Inefficient Reverse Transcription (RT): The conversion of RNA to cDNA can be a source of variability.

    • Action: Ensure you are using an appropriate amount of high-quality RNA. Optimize the RT reaction conditions, including the choice of primers (oligo(dT), random hexamers, or gene-specific primers) and the reverse transcriptase enzyme.

  • Suboptimal Primer/Probe Design: Poorly designed primers can lead to inefficient amplification.

    • Action: Ensure your primers are specific to the target sequence and do not form secondary structures like hairpins or dimers. For SYBR Green assays, verify a single peak in the melt curve analysis.[2]

  • Insufficient Template: The amount of cDNA in your qPCR reaction may be too low.

    • Action: You can try increasing the amount of cDNA in the reaction. However, be cautious as too much cDNA can also be inhibitory.

  • PCR Inhibition: Contaminants from the RNA extraction or RT reaction can inhibit the PCR.

    • Action: Dilute your cDNA template (e.g., 1:5, 1:10) to see if this improves amplification by diluting inhibitors.[4]

High Variability Between Technical Replicates

Q2: I'm seeing a lot of variability between my technical replicates for the same sample. What's going on?

A2: High variability between technical replicates (standard deviation of Cq > 0.3) often points to issues with pipetting or low template concentration.

  • Pipetting Inaccuracy: Small volume pipetting required for qPCR is prone to error.[2]

    • Action: Ensure your pipettes are calibrated. Use low-retention tips. When preparing master mixes, make enough for all your reactions plus an extra 10% to account for pipetting losses.

  • Stochastic Effects with Low Template: When the target is present at very low levels, its distribution in the master mix may not be uniform, leading to different numbers of template molecules in each replicate well.

    • Action: If possible, increase the amount of template in the reaction. Pre-amplification of the cDNA template can sometimes help for very low abundance targets, but this needs careful validation.

  • Incomplete Mixing: Failure to properly mix the reaction components can lead to uneven distribution in the plate.

    • Action: Gently vortex and centrifuge the master mix before aliquoting it into the wells.

Inconsistent Results Between Biological Replicates

Q3: My results are not consistent across my biological replicates. Why is this happening?

A3: Inconsistent results between biological replicates can stem from genuine biological variation or from inconsistencies in sample handling and processing.

  • Biological Variation: Different cell passages, animal cohorts, or patient samples will naturally have some level of biological variability in gene expression.

  • Inconsistent Sample Treatment: Ensure all biological replicates are treated identically throughout the experiment, from cell culture or tissue collection to RNA extraction.

  • RNA Quality Differences: Variations in RNA quality between biological samples can lead to different RT-PCR efficiencies.[3]

    • Action: Assess the quality of RNA for each biological replicate individually before proceeding with cDNA synthesis.

  • Normalization Issues: Inappropriate choice of reference genes can introduce significant error.

    • Action: Validate your reference genes for stable expression across all your experimental conditions. It is recommended to use the geometric mean of at least two validated reference genes for normalization.[5] For prostate cancer cell lines, ACTB and GAPDH have been shown to be suitable under varying dihydrotestosterone (B1667394) (DHT) treatments.[5]

Data Presentation: Troubleshooting Summary

The following table summarizes common qPCR issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High Cq / No Amplification Low target expressionOptimize experimental conditions to induce gene expression.
Poor RNA quality/quantityAssess RNA integrity (RIN > 7) and purity (A260/280 ~2.0, A260/230 >1.8).[3]
Inefficient reverse transcriptionUse high-quality RNA and optimize RT protocol.
Suboptimal primer/probe designRedesign primers for better efficiency and specificity; verify with melt curve analysis.[2]
Insufficient templateIncrease cDNA input (while avoiding inhibition).
PCR inhibitionDilute cDNA template to reduce inhibitor concentration.[4]
High Variability (Technical) Pipetting errorCalibrate pipettes, use low-retention tips, prepare a master mix.[2]
Low template concentrationIncrease template amount if possible.
Incomplete mixingThoroughly mix all reaction components.
Inconsistent Results (Biological) Biological variationIncrease the number of biological replicates.
Inconsistent sample handlingStandardize all steps of sample processing.
Variable RNA qualityCheck RNA quality for each sample individually.[3]
Inappropriate normalizationValidate reference genes for stable expression across conditions; use multiple reference genes.[5]

Experimental Protocols

Detailed Protocol: qPCR for AR Target Genes (e.g., PSA/KLK3, TMPRSS2)

This protocol provides a general framework. Specific conditions may need to be optimized for your particular experimental setup.

1. Cell Culture and Treatment:

  • Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.[6]

  • For androgen stimulation experiments, switch to a steroid-depleted medium (e.g., RPMI-1640 with 5% charcoal-stripped FBS) for 24-48 hours before treatment.

  • Treat cells with the desired concentration of androgen (e.g., dihydrotestosterone, DHT) or other compounds for the specified duration.

2. RNA Extraction and Quality Control:

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Perform an on-column DNase digestion to remove contaminating genomic DNA.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Verify RNA integrity using a Bioanalyzer or similar instrument.

3. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.

4. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration 100-500 nM each), and nuclease-free water.

  • Aliquot the master mix into qPCR plate wells.

  • Add diluted cDNA (e.g., 10 ng) to each well.

  • Include a "no template control" (NTC) with water instead of cDNA to check for contamination.

  • Run reactions in triplicate.

5. qPCR Cycling Conditions:

  • A typical cycling protocol is:

    • Initial denaturation: 95°C for 3 minutes
    • 40 cycles of:

    • Denaturation: 95°C for 10 seconds

    • Annealing/Extension: 60°C for 30 seconds

  • Follow with a melt curve analysis to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the Cq values for your target and reference genes.

  • Calculate the relative expression of your target gene using the ΔΔCq method, normalizing to the geometric mean of your validated reference genes.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA AR_dimer->ARE Nuclear Translocation Coactivators Co-activators ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Simplified diagram of the canonical Androgen Receptor (AR) signaling pathway.

qPCR Experimental Workflow

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis A Cell Culture/ Tissue Collection B RNA Extraction A->B C RNA QC (Purity & Integrity) B->C D cDNA Synthesis (Reverse Transcription) C->D E qPCR Reaction Setup (Master Mix) D->E F Real-Time PCR Amplification E->F G Cq Determination F->G H Melt Curve Analysis F->H I Normalization with Reference Genes G->I J Relative Quantification (ΔΔCq) I->J

Caption: Overview of the experimental workflow for qPCR analysis of gene expression.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent qPCR Results High_Cq High Cq or No Amplification? Start->High_Cq High_Var High Variability in Replicates? High_Cq->High_Var No Check_RNA Check RNA Quality & Quantity High_Cq->Check_RNA Yes Check_Pipetting Review Pipetting Technique High_Var->Check_Pipetting Yes Check_Ref_Genes Validate Reference Genes High_Var->Check_Ref_Genes No (Biological Reps) Check_RT Optimize Reverse Transcription Check_RNA->Check_RT Check_Primers Validate Primer Efficiency Check_RT->Check_Primers End Consistent Results Check_Primers->End Check_Template Assess Template Concentration Check_Pipetting->Check_Template Check_Template->End Check_Ref_Genes->End

Caption: A logical flow diagram for troubleshooting inconsistent qPCR results.

References

Technical Support Center: Best Practices for Handling Diarylthiohydantoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of diarylthiohydantoin compounds in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are diarylthiohydantoin compounds and what are their primary applications?

Diarylthiohydantoin compounds are a class of heterocyclic organic molecules. They are structurally characterized by a thiohydantoin ring system with two aryl group substitutions. These compounds are of significant interest in drug discovery and development, particularly as potent antagonists of the androgen receptor (AR).[1][2] Their primary application is in the research and development of therapeutics for prostate cancer.[1][2]

Q2: What are the main safety hazards associated with diarylthiohydantoin compounds?

While specific hazards can vary between derivatives, many diarylthiohydantoin compounds are supplied as solids and may be harmful if swallowed or inhaled.[3][4][5] They can also cause skin and eye irritation.[3][4][5] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Q3: What personal protective equipment (PPE) should be worn when handling these compounds?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses or goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: A lab coat is mandatory.[4][5]

  • Respiratory Protection: If working with fine powders or creating aerosols, a respirator may be necessary.[3][4]

Q4: How should diarylthiohydantoin compounds be stored?

Store diarylthiohydantoin compounds in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep them away from heat, sparks, and open flames.[3][4] For long-term storage, consult the manufacturer's recommendations, as some compounds may require refrigeration or freezing.

Q5: How should diarylthiohydantoin waste be disposed of?

Dispose of diarylthiohydantoin waste in accordance with local, state, and federal regulations.[3] Generally, it should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.[3]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low reaction yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
Side reactions.Optimize the reaction conditions, such as solvent, temperature, and catalyst.
Degradation of starting materials or product.Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture.
Difficulty in purification Co-elution of impurities during column chromatography.Experiment with different solvent systems (mobile phases) to improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product is an oil or amorphous solid that is difficult to handle.Try to induce crystallization by scratching the flask, seeding with a small crystal, or using a different solvent system for recrystallization.
Biological Assays
Problem Possible Cause Suggested Solution
Compound precipitates in cell culture media Poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. When making working dilutions, add the stock solution to the media dropwise while vortexing to ensure rapid mixing. The final concentration of the organic solvent in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Compound concentration exceeds its solubility limit in the assay buffer.Determine the solubility of your compound in the specific assay buffer before starting the experiment. If necessary, lower the final concentration of the compound.
Inconsistent results in cell-based assays Cell line variability.Ensure you are using a consistent cell line passage number. Regularly check for mycoplasma contamination.
Inaccurate compound concentration.Calibrate your pipettes regularly. Prepare fresh dilutions of your compound for each experiment.
Low or no activity in androgen receptor (AR) binding assay Compound degradation.Prepare fresh stock solutions and store them properly. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions.Optimize incubation times and temperatures. Ensure the pH and salt concentration of the binding buffer are optimal for AR.
Issues with the radioligand.Check the expiration date and specific activity of the radioligand.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (as a source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test diarylthiohydantoin compound

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard protocols.

  • Assay Setup: In microcentrifuge tubes, add a constant amount of rat prostate cytosol.

  • Add increasing concentrations of the unlabeled test diarylthiohydantoin compound.

  • Add a constant, low concentration of [³H]-R1881 to all tubes.

  • Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled R1881 (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP, which binds the AR-ligand complex.

  • Washing: Wash the HAP pellet with cold TEDG buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Diarylthiohydantoin compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diarylthiohydantoin compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Quantitative Data Summary

The following table summarizes the reported biological activities of selected diarylthiohydantoin compounds against the androgen receptor.

CompoundAssayCell Line/SystemIC50 / KiReference
Diarylthiohydantoin Analog 1AR AntagonismLNCaP/ARIC50: 124 nM[2]
Diarylthiohydantoin Analog 2AR AntagonismLNCaP/ARIC50: 92 nM[2]
Iodinated Arylthiohydantoin 1AR BindingRat Prostate CytosolKi: 0.71 nM[8]
Iodinated Arylthiohydantoin 2AR BindingRat Prostate CytosolKi: 11 nM[8]
Spirocyclic Thiohydantoin 1Luciferase Reporter AssayLNCaP AR F877LIC50: 676 nM[9]
Spirocyclic Thiohydantoin 2Luciferase Reporter AssayLNCaP AR WTIC50: 1380 nM[9]

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation Dimer AR Dimer AR_Androgen->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Translocation & Binding Diarylthiohydantoin Diarylthiohydantoin Compound Diarylthiohydantoin->AR Antagonizes Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) signaling pathway and the antagonistic action of diarylthiohydantoin compounds.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start plate_cells Plate Prostate Cancer Cells start->plate_cells incubate_adhere Incubate Overnight for Adherence plate_cells->incubate_adhere prepare_compound Prepare Serial Dilutions of Diarylthiohydantoin incubate_adhere->prepare_compound treat_cells Treat Cells with Compound and Controls incubate_adhere->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for Desired Time Period treat_cells->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Validation & Comparative

Comparative Efficacy of Enzalutamide (as Androgen Receptor Antagonist 9) versus Bicalutamide in LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the second-generation androgen receptor (AR) antagonist, enzalutamide (B1683756) (referred to herein as a representative next-generation Androgen Receptor Antagonist 9), and the first-generation antagonist, bicalutamide (B1683754). The comparison is focused on their performance in LNCaP human prostate adenocarcinoma cells, a cornerstone model for prostate cancer research.

Differentiated Mechanisms of Action

Bicalutamide and enzalutamide both function by antagonizing the androgen receptor, a critical driver of prostate cancer cell growth. However, their mechanisms of inhibition differ significantly in scope and efficacy. Bicalutamide acts primarily as a competitive inhibitor, blocking the binding of androgens to the ligand-binding domain (LBD) of the AR.[1] In contrast, enzalutamide exhibits a multi-faceted mechanism of action that provides a more comprehensive blockade of AR signaling.[2][3]

Enzalutamide:

  • Binds to the AR with five to eight times greater affinity than bicalutamide.[4][5]

  • Inhibits the nuclear translocation of the androgen receptor.[2][6]

  • Impairs the binding of the AR to DNA androgen response elements (AREs).[5][7]

  • Blocks the recruitment of coactivator proteins necessary for gene transcription.[2]

Crucially, under conditions of AR overexpression, bicalutamide can exhibit partial agonist activity, meaning it can paradoxically stimulate AR signaling.[4] Enzalutamide was specifically designed to lack this agonist activity, ensuring consistent antagonism.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer Activated AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP AR_HSP->AR Androgen Binding (HSP Dissociates) Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding (Higher Affinity) AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation AR_dimer->AR_dimer_nuc Inhibits DNA DNA (AREs) AR_dimer_nuc->DNA Binds to AREs AR_dimer_nuc->DNA Inhibits Transcription Gene Transcription (e.g., PSA) DNA->Transcription Coactivators Coactivators Coactivators->DNA Recruited Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_dimer Inhibits Enzalutamide_nuc2 Enzalutamide Enzalutamide_nuc2->AR_dimer_nuc Inhibits

Caption: Androgen Receptor Signaling Pathway Inhibition.

Quantitative Performance in LNCaP Cells

Experimental data from studies using the LNCaP cell line consistently demonstrate the superior potency of enzalutamide over bicalutamide across key metrics of AR antagonism.

Parameter Enzalutamide Bicalutamide Reference
AR Binding Affinity 5-8x higher affinityBaseline[4][5]
Table 1: Comparative Androgen Receptor Binding Affinity. This table highlights the significantly stronger binding of enzalutamide to the androgen receptor compared to bicalutamide.
Assay Type Metric Enzalutamide Bicalutamide Reference
RT-qPCR Inhibition of AR Target Genes (e.g., PSA)Potent InhibitionWeaker Inhibition[8]
Luciferase Reporter Inhibition of AR TransactivationSignificant InhibitionModerate Inhibition[8]
Table 2: Inhibition of AR-Mediated Gene Transcription in LNCaP Cells. This table summarizes the relative ability of each antagonist to suppress the transcription of genes regulated by the androgen receptor.
Assay Type Metric Enzalutamide (10 µM) Bicalutamide (100 µM) Reference
MTT Assay % Reduction in Cell Viability (24h)50.68%59.55%[9]
Table 3: Inhibition of LNCaP Cell Proliferation. This table shows the effect of each antagonist on the viability of LNCaP cells. Note that enzalutamide achieves a comparable effect at a 10-fold lower concentration.

Experimental Methodologies

The following section details standardized protocols for the key assays used to compare the efficacy of AR antagonists in LNCaP cells.

cluster_assays Comparative Assays cluster_binding_steps cluster_gene_steps cluster_prolif_steps start Start: Culture LNCaP Cells binding_assay AR Competitive Binding Assay gene_assay Gene Expression Assay prolif_assay Cell Proliferation Assay (MTT) b_step1 Incubate AR protein with radiolabeled androgen & competing antagonist binding_assay->b_step1 g_step1 Transfect LNCaP with ARE-Luciferase Reporter gene_assay->g_step1 p_step1 Seed LNCaP cells in 96-well plates prolif_assay->p_step1 b_step2 Separate bound from free radioligand b_step1->b_step2 b_step3 Quantify radioactivity b_step2->b_step3 b_step4 Calculate Ki / IC50 b_step3->b_step4 end_node Data Analysis & Comparison b_step4->end_node g_step2 Treat cells with androgen & competing antagonist g_step1->g_step2 g_step3 Measure luminescence g_step2->g_step3 g_step4 Determine % Inhibition g_step3->g_step4 g_step4->end_node p_step2 Treat with varying concentrations of antagonist p_step1->p_step2 p_step3 Add MTT reagent, incubate, & solubilize p_step2->p_step3 p_step4 Measure absorbance (570nm) p_step3->p_step4 p_step5 Calculate IC50 p_step4->p_step5 p_step5->end_node

Caption: Experimental Workflow for Antagonist Comparison.
Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a compound for the AR by measuring its ability to compete with a radiolabeled androgen.

  • Preparation: Prepare a source of AR protein, such as the purified ligand-binding domain (LBD) or lysates from AR-overexpressing cells.

  • Incubation: In a multi-well plate (e.g., 384-well), incubate a fixed concentration of AR protein with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT).[10]

  • Competition: Add serial dilutions of the unlabeled test compounds (enzalutamide or bicalutamide) to the wells.

  • Equilibrium: Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[11]

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is the Scintillation Proximity Assay (SPA), where the AR protein is captured on beads that emit light when the radioligand is bound.[12]

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Analysis: Plot the measured signal against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of antagonist that displaces 50% of the radioligand) and subsequently the inhibition constant (Ki) to determine binding affinity.

AR-Mediated Gene Transcription Assay (Luciferase Reporter)

This assay quantifies the ability of an antagonist to inhibit AR-driven gene expression.

  • Cell Culture and Transfection: Culture LNCaP cells in appropriate media.[13] Co-transfect the cells with a luciferase reporter plasmid containing an androgen-responsive promoter (e.g., the PSA promoter or multiple AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15]

  • Hormone Deprivation: After transfection, culture cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • Treatment: Treat the cells with a stimulating androgen (e.g., R1881 or DHT) in the presence of varying concentrations of enzalutamide or bicalutamide. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 for transcriptional inhibition.

LNCaP Cell Proliferation Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of enzalutamide or bicalutamide. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.[18]

  • Analysis: Normalize the absorbance readings to the vehicle control. Plot the percentage of cell viability against the antagonist concentration to calculate the IC50, representing the concentration that inhibits cell proliferation by 50%.

Summary of Comparison

Enzalutamide consistently outperforms bicalutamide in preclinical LNCaP cell models due to its higher binding affinity and unique multi-level inhibition of the AR signaling cascade. This enhanced potency translates to more effective suppression of AR-dependent gene transcription and cancer cell proliferation.

Bicalutamide Bicalutamide (1st Gen) - Lower AR Binding Affinity - Competitive Binding Inhibitor - Potential for Partial Agonism - No Effect on Nuclear Translocation - Weaker Inhibition of Cell Proliferation Enzalutamide Enzalutamide (Next-Gen) + Higher AR Binding Affinity (5-8x) + Multi-level Inhibitor - Blocks Binding - Inhibits Nuclear Translocation - Impairs DNA Binding + No Agonist Activity + Stronger Inhibition of Cell Proliferation Feature Feature AR Binding Affinity Mechanism Agonist Activity Nuclear Translocation Cell Proliferation (LNCaP)

Caption: Logical Comparison of Antagonist Features.

References

"Compound 28" vs. Enzalutamide: A Comparative Analysis of IC50 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory concentrations (IC50) of the investigational "Compound 28" and the approved second-generation antiandrogen, enzalutamide (B1683756), in the context of prostate cancer. The following sections present quantitative data, experimental methodologies, and visualizations of the relevant biological pathways and workflows.

IC50 Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it refers to the concentration of the drug required to inhibit the proliferation of prostate cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference
Compound 28 LNCaPData Not Available-
VCaPData Not Available-
22Rv1Data Not Available-
Enzalutamide LNCaP~1.0 - 5.0[1][2]
VCaP~1.0 - 3.0[2]
22Rv1~1.0 - 10.0[3]
C4-2B (Resistant)14.77[3][4]

Note: IC50 values for enzalutamide can vary between studies depending on the specific experimental conditions, such as incubation time and the assay used. The C4-2B cell line is an enzalutamide-resistant model, hence the higher IC50 value.[3][4] Data for "Compound 28" is not publicly available.

Experimental Protocols

The determination of IC50 values for anti-cancer compounds typically involves cell viability or cytotoxicity assays. The most common method cited in the literature for enzalutamide is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][7][8]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., "Compound 28" or enzalutamide). A vehicle control (e.g., DMSO) is also included.[7][8]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[5]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[7][8]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[6][7][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

Signaling Pathways and Mechanisms of Action

Enzalutamide

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor.[10][11] It acts at multiple steps in the AR signaling pathway to block the effects of androgens, which are crucial for the growth and survival of most prostate cancer cells.[10][12][13]

Key Mechanisms of Action:

  • Competitive Androgen Binding Inhibition: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[10][14]

  • Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.[10][13][14]

  • Impaired DNA Binding: Enzalutamide disrupts the binding of the AR to androgen response elements (AREs) on the DNA.[10][14]

  • Blocked Coactivator Recruitment: It prevents the recruitment of coactivators necessary for the transcriptional activation of AR target genes.[10]

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA (AREs) Enzalutamide->DNA Inhibits DNA Binding Coactivators Coactivators Enzalutamide->Coactivators Inhibits Coactivator Recruitment AR_nucleus->DNA Binds DNA->Coactivators Recruits Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators->Gene_Transcription Activates

Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.

"Compound 28"

The mechanism of action for "Compound 28" is not publicly available.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of a compound using a cell-based assay.

IC50_Workflow start Start: Prostate Cancer Cell Culture seed Seed Cells into 96-Well Plates start->seed incubate1 Overnight Incubation (Cell Adhesion) seed->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay read Measure Absorbance (Plate Reader) assay->read analyze Data Analysis: % Viability vs. Log[Concentration] read->analyze end Determine IC50 Value analyze->end

Caption: General experimental workflow for IC50 determination.

References

Head-to-Head Comparison: "Compound 28" (PROTAC AR Degrader) and Darolutamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. While established AR antagonists like darolutamide (B1677182) have demonstrated significant clinical benefit, novel therapeutic modalities are emerging with distinct mechanisms of action. This guide provides a head-to-head comparison of darolutamide, a potent AR inhibitor, and "compound 28," a highly potent proteolysis targeting chimera (PROTAC) AR degrader. This comparison is based on preclinical data and aims to provide researchers with a clear, data-driven overview of their respective pharmacological profiles.

Introduction to the Compounds

Darolutamide is a second-generation, non-steroidal androgen receptor antagonist. It exhibits a high binding affinity for the AR, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This action prevents the nuclear translocation of the AR and subsequent AR-mediated gene transcription, ultimately leading to decreased prostate cancer cell proliferation.

"Compound 28" represents a newer class of therapeutics known as PROTACs. Specifically, it is a highly potent AR degrader. Unlike traditional inhibitors that merely block the function of a target protein, PRO

Validating the In Vivo Anti-Tumor Efficacy of Novel Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel androgen receptor (AR) antagonists is a cornerstone of therapeutic advancement in androgen-driven malignancies, most notably prostate cancer. This guide provides a comprehensive framework for the in vivo validation of emerging AR antagonists, using the hypothetical "Androgen receptor antagonist 9" as a case study. By comparing its potential performance metrics against established second-generation AR antagonists—enzalutamide (B1683756), apalutamide (B1683753), and darolutamide—researchers can effectively benchmark the efficacy of new chemical entities.

Currently, publically available in vivo anti-tumor activity data for "this compound" (also referred to as compound 28) is limited. Therefore, this guide presents a template for conducting and evaluating such studies, supported by published data for approved drugs to provide a comparative context.

Comparative Efficacy of Androgen Receptor Antagonists in Preclinical Xenograft Models

The following table summarizes the in vivo anti-tumor activity of well-established AR antagonists in various prostate cancer xenograft models. This data serves as a benchmark for evaluating the potential of novel compounds like this compound.

Compound Xenograft Model Mouse Strain Dosage and Administration Key Findings (Tumor Growth Inhibition) Citation
Enzalutamide LNCaP/AR (overexpressing AR)Castrated immunodeficient mice10, 30 mg/kg/dayAt 30 mg/kg/day, 3 out of 19 mice showed ≥50% tumor regression.[1]
22Rv1 (castration-resistant)Nude mice25 mg/kg/day (q.d.) for 20 daysDid not significantly impair tumor growth rate compared to vehicle alone when used as monotherapy in this model.[2]
Apalutamide LNCaP/AR (overexpressing AR)Castrated immunodeficient mice1, 10, 30 mg/kg/dayAt 30 mg/kg/day, 13 out of 20 mice showed ≥50% tumor regression.[1]
LNCaPCastrated nude mice10 mg/kg/day (i.p.)Tumor weight was significantly reduced, and this effect was enhanced with the addition of chloroquine.[3][4]
Darolutamide LAPC-4 (androgen-dependent)SCID male mice100 mg/kg/day (oral)Markedly reduced tumor growth.[5][6][7]
KuCaP-1 (patient-derived)SCID male mice100 mg/kg/day (oral)Markedly reduced tumor growth.[5][6][7]
KuCaP-1 (harboring AR W742C mutation)SCID CB17 male mice30 and 100 mg/kg/day (oral)Demonstrated strong efficacy, superior to enzalutamide in this resistant model.[8]

Experimental Protocols for In Vivo Validation

A standardized and rigorous experimental protocol is critical for generating reproducible and comparable data. Below is a detailed methodology for assessing the in vivo anti-tumor activity of a novel AR antagonist.

Cell Lines and Animal Models
  • Cell Lines: A panel of human prostate cancer cell lines should be used to represent different disease states:

    • Androgen-Sensitive: LNCaP, VCaP, LAPC-4

    • Castration-Resistant: 22Rv1, C4-2

    • Patient-Derived Xenograft (PDX) Models: e.g., KuCaP-1, which may better represent clinical tumor heterogeneity and resistance mechanisms.[5][6][7]

  • Animal Models:

    • Male immunodeficient mice (e.g., SCID, NSG, or nude mice), 6-8 weeks old.

    • For studies involving castration-resistant models, surgical or chemical castration should be performed prior to tumor cell inoculation.[3]

Xenograft Tumor Establishment
  • Prostate cancer cells are harvested during their logarithmic growth phase.

  • Cells are resuspended in a 1:1 mixture of serum-free media and Matrigel.

  • A total of 1-5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment and control groups (n=8-10 mice per group).

Drug Formulation and Administration
  • This compound: The formulation will depend on its physicochemical properties. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.

  • Comparator Drugs (Enzalutamide, Apalutamide, Darolutamide): Formulated as described in published studies to ensure consistency.[1][7]

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be based on prior pharmacokinetic and tolerability studies.

In Vivo Efficacy Study
  • Mice are treated with this compound, a comparator drug, or vehicle control for a defined period (e.g., 21-28 days).

  • Tumor volumes and body weights are measured 2-3 times per week.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • A portion of the tumor tissue should be flash-frozen for molecular analysis (e.g., Western blot, qRT-PCR) and another portion fixed in formalin for immunohistochemistry (IHC).

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Secondary Endpoints:

    • Final tumor weight.

    • Analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) by IHC.

    • Assessment of AR signaling pathway modulation by measuring the expression of AR target genes (e.g., PSA, TMPRSS2) in tumor tissue.

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by AR antagonists. In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote tumor cell proliferation and survival. AR antagonists competitively bind to the ligand-binding domain of the AR, preventing these downstream events.[9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active Dissociation & Dimerization AR_Translocation AR Dimer AR_Active->AR_Translocation Nuclear Translocation Antagonist AR Antagonist (e.g., Antagonist 9) Antagonist->AR_HSP Inhibits ARE ARE on DNA AR_Translocation->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Proliferation Proliferation & Survival Gene_Transcription->Proliferation

Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps in the in vivo validation of a novel AR antagonist. This workflow ensures a systematic approach from model selection to final data analysis.

Experimental_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Selection Select Cell Lines (Androgen-Sensitive & Resistant) Animal_Model Select Animal Model (e.g., SCID Mice) Tumor_Inoculation Subcutaneous Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Tumor_Growth Monitor Tumor Growth Tumor_Inoculation->Tumor_Growth Randomization Randomize into Groups (Vehicle, Antagonist 9, Comparators) Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Excise Tumors Monitoring->Endpoint Analysis Analyze Data: - Tumor Growth Inhibition - Final Tumor Weight - IHC & Molecular Analysis Endpoint->Analysis

Workflow for In Vivo Validation of AR Antagonists.

References

Comparative Analysis of LMTK3 Inhibitor C28: A Guide to Off-Target Screening and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding a compound's selectivity is paramount. This guide provides a detailed comparison of "Compound 28" (C28), a potent inhibitor of Lemur Tyrosine Kinase 3 (LMTK3), against alternative compounds, supported by experimental data and detailed methodologies. C28 is an ATP-competitive inhibitor that induces the degradation of LMTK3 through the ubiquitin-proteasome pathway.[1][2]

Selectivity Profile of C28

The selectivity of C28 has been assessed against large panels of kinases, revealing a multi-kinase inhibitory profile. While potent against LMTK3, it also demonstrates significant activity against several other kinases.

Table 1: Inhibitory Activity of C28 against Primary Target and Key Off-Targets

TargetIC50 (nM)
LMTK367
CLK25
DYRK1α6
IRAK441
HIPK248

Data compiled from multiple sources.[3]

An initial off-target screening of C28 at a concentration of 1 µM against a panel of 140 kinases using a radioactive filter binding assay showed that 18 kinases had their activity reduced by more than 50%.[1] A broader screen using a competition binding assay against 456 kinases further elucidated the selectivity profile.[1]

Comparison with Alternative LMTK3 Inhibitor: C36

A newer compound, C36, has been developed as a more selective LMTK3 inhibitor and provides a valuable comparator to C28.

Table 2: Comparative Selectivity of C28 and C36

FeatureC28C36
LMTK3 IC50 67 nM~100 nM
Binding Affinity (Kd) to LMTK3 2.50 ± 0.4 µM1.87 ± 0.2 µM
Number of Off-Target Kinases (>50% inhibition at 1µM) 18 out of 14016 out of 140
Selectivity Score *0.1860.114
Number of Off-Target Kinases (>90% inhibition) 33 out of 40316 out of 403

*A lower selectivity score indicates higher selectivity.[4]

These data suggest that while both compounds are potent LMTK3 inhibitors, C36 exhibits a more favorable selectivity profile with fewer potent off-target interactions.[4]

Experimental Protocols

Kinase Selectivity Profiling (Radioactive Filter Binding Assay)

This method is employed to determine the inhibitory effect of a compound on a panel of kinases.

  • Reaction Mixture Preparation : A standard reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP. The ATP is radiolabeled, typically with γ-³²P.

  • Compound Incubation : The test compound (e.g., C28 at 1 µM) is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

  • Kinase Reaction : The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Filtration : The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing : The filter is washed to remove unincorporated radiolabeled ATP.

  • Quantification : The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis : The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the control reaction.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Immobilized Kinase : Each kinase in the panel is expressed with a DNA tag and immobilized on a solid support (e.g., beads).

  • Competition Reaction : The test compound (e.g., C28) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.

  • Equilibration : The mixture is allowed to reach equilibrium.

  • Quantification of Bound Ligand : The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis : A low amount of bound tagged ligand indicates strong binding of the test compound. The results are often reported as a percentage of control, where the control is the amount of tagged ligand bound in the absence of the test compound.

Signaling and Experimental Workflow Diagrams

G cluster_0 High-Throughput Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action a Initial Screen (28,716 compounds) b Hit Confirmation (868 compounds) a->b c IC50 Determination (160 compounds) b->c d Lead Compound Selection (e.g., C28) c->d e Radioactive Filter Binding Assay (140 Kinases) d->e f KINOMEscan™ (456 Kinases) d->f h ATP-Competitive Inhibition Assay d->h i LMTK3 Degradation Assay (Ubiquitin-Proteasome Pathway) d->i j Cell-Based Apoptosis Assays d->j g Off-Target Identification e->g f->g

Caption: Workflow for the identification and characterization of LMTK3 inhibitor C28.

G C28 C28 LMTK3 LMTK3 C28->LMTK3 Inhibits HSP90 HSP90 C28->HSP90 Disrupts Interaction LMTK3->HSP90 Interacts with Proteasome Proteasome LMTK3->Proteasome Degraded by ER_alpha ERα LMTK3->ER_alpha Stabilizes Degradation LMTK3 Degradation Proteasome->Degradation CellGrowth Breast Cancer Cell Growth Degradation->CellGrowth Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces ER_alpha->CellGrowth Promotes

References

A Comparative Analysis of Proxalutamide's Mechanism of Action Against Other Non-Steroidal Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of the novel non-steroidal androgen receptor (AR) antagonist, proxalutamide (B610289), with other established non-steroidal AR inhibitors (ARIs), including the first-generation antagonist bicalutamide (B1683754) and the second-generation antagonists enzalutamide (B1683756), apalutamide, and darolutamide (B1677182). The information presented is supported by experimental data to aid in the evaluation and understanding of these compounds in the context of androgen receptor-targeted therapies.

Introduction to Proxalutamide and Other Non-Steroidal ARIs

Proxalutamide (GT0918) is a novel, second-generation non-steroidal androgen receptor antagonist.[1] It has demonstrated a potent inhibitory effect on androgen receptor signaling, which is a critical pathway in the development and progression of prostate cancer.[2][3] Unlike first-generation ARIs such as bicalutamide, which can exhibit partial agonist activity under certain conditions, second-generation inhibitors were developed to be pure antagonists with higher binding affinity and improved efficacy in overcoming resistance mechanisms.[4][5] Enzalutamide, apalutamide, and darolutamide are established second-generation ARIs that have shown significant clinical benefit in the treatment of various stages of prostate cancer.[6][7][8] This guide will delve into the molecular mechanisms that differentiate proxalutamide from these other ARIs.

Mechanism of Action: A Head-to-Head Comparison

The primary mechanism of action for all non-steroidal ARIs involves competitive inhibition of androgen binding to the ligand-binding domain (LBD) of the androgen receptor. However, there are notable differences in their binding affinities, their effects on subsequent AR signaling steps, and their impact on AR protein dynamics.

Androgen Receptor Binding Affinity

A critical determinant of an ARI's potency is its affinity for the androgen receptor. Higher binding affinity generally translates to more effective inhibition of androgen-induced signaling. Proxalutamide has been reported to have a stronger potency in inhibiting the binding of androgens to the AR LBD compared to enzalutamide.[2] One study indicated that proxalutamide demonstrated a 3.5-fold stronger potency to inhibit the binding of androgen to the AR ligand-binding domain than enzalutamide.[2]

CompoundAssay TypeCell Line/SystemIC50 / Ki (nM)Reference
Proxalutamide AR Competitive Binding-32[9]
Enzalutamide AR Competitive BindingLNCaP cells21.4[10]
Apalutamide AR Competitive BindingLNCaP/AR(cs) cells150[5]
Darolutamide AR Nuclear Translocation-Ki of 11[9]
Bicalutamide AR Competitive BindingLNCaP/AR(cs) cells160[9]

Note: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison in the same experimental setup would provide a more definitive assessment of relative binding affinities.

Inhibition of AR Nuclear Translocation and DNA Binding

Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on DNA to regulate gene transcription. All second-generation ARIs, including proxalutamide, are designed to inhibit this nuclear translocation and subsequent DNA binding.

Proxalutamide not only acts as an AR antagonist, preventing androgen-induced receptor activation and nuclear translocation, but it has also been shown to induce AR downregulation, a mechanism not prominently reported for enzalutamide or other second-generation ARIs.[3][11] This dual mechanism of action may contribute to its enhanced efficacy.

Inhibition of AR-Mediated Transcription

The ultimate functional consequence of AR activation is the transcription of androgen-responsive genes that promote tumor growth and survival. The ability of an ARI to effectively block this transcriptional activity is a key measure of its efficacy. Studies have shown that proxalutamide has a stronger potency to block the gene transcription function of AR than enzalutamide, with reports suggesting a 2- to 5-fold greater inhibitory effect.[2]

CompoundAssay TypeCell LineIC50 (nM)Reference
Proxalutamide Growth InhibitionLNCaP cells6,900 - 32,070[2]
Enzalutamide AR Luciferase Reporter--
Apalutamide AR Luciferase Reporter-200[9]
Darolutamide AR Luciferase Reporter--
Bicalutamide AR Luciferase Reporter--

Note: Data for a direct comparison of IC50 values for AR-mediated transcription inhibition across all compounds in a single study is limited. The provided data for proxalutamide reflects its potent anti-proliferative effects in AR-positive prostate cancer cells.

Unique Characteristics of Proxalutamide

Beyond its potent AR antagonism, proxalutamide exhibits a unique biological profile. Research suggests that proxalutamide can significantly inhibit de novo lipogenesis in prostate cancer cells by downregulating key enzymes and transcription factors involved in fatty acid and cholesterol synthesis.[2][3] This effect on cellular metabolism appears to be independent of its ability to down-regulate AR expression, suggesting a novel, secondary mechanism of action that may contribute to its anti-cancer activity and potentially overcome resistance to other AR-targeted therapies.[2] In comparative studies, enzalutamide did not demonstrate a similar effect on AR expression or lipid metabolism in prostate cancer cells.[3]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.

Methodology:

  • Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or from cells engineered to overexpress the human AR.

  • Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound radiolabeled androgen is separated from the free (unbound) radiolabeled androgen. This can be achieved through various methods, such as hydroxylapatite (HAP) adsorption or size exclusion chromatography.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen, is then determined.

AR Nuclear Translocation Assay

Principle: This cell-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus in response to androgen stimulation and its inhibition by AR antagonists.

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured on glass coverslips or in multi-well imaging plates.

  • Treatment: The cells are treated with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation, either alone or in combination with various concentrations of the test compound.

  • Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. The androgen receptor is then labeled with a specific primary antibody, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.

  • Microscopy and Image Analysis: The cells are imaged using a fluorescence microscope. The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software.

  • Data Analysis: The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of AR nuclear translocation. The ability of the test compound to inhibit this translocation is then assessed.

AR-Mediated Transcription Reporter Assay

Principle: This assay measures the ability of a test compound to inhibit androgen-induced transcription of a reporter gene that is under the control of an androgen-responsive promoter.

Methodology:

  • Cell Transfection: Cells (e.g., PC-3 cells, which lack endogenous AR) are co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene driven by a promoter with androgen response elements (AREs).

  • Treatment: The transfected cells are then treated with an androgen (e.g., R1881) to stimulate AR-mediated transcription, in the presence or absence of the test compound at various concentrations.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The percentage of inhibition of androgen-induced luciferase activity is calculated for each concentration of the test compound to determine the IC50 value.

Visualizing the Mechanisms of Action

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Non-Steroidal ARIs Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds to LBD AR_nucleus AR Dimer AR_cytoplasm->AR_nucleus Translocation HSP HSP90 HSP->AR_cytoplasm ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation Proxalutamide Proxalutamide Proxalutamide->Androgen Blocks Binding Proxalutamide->AR_cytoplasm Downregulates AR Proxalutamide->AR_nucleus Inhibits Translocation Proxalutamide->ARE Inhibits DNA Binding & Transcription Enzalutamide Enzalutamide Enzalutamide->Androgen Enzalutamide->AR_nucleus Enzalutamide->ARE Apalutamide Apalutamide Apalutamide->Androgen Apalutamide->AR_nucleus Apalutamide->ARE Darolutamide Darolutamide Darolutamide->Androgen Darolutamide->AR_nucleus Darolutamide->ARE Bicalutamide Bicalutamide Bicalutamide->Androgen

Caption: Androgen Receptor Signaling and Inhibition by Non-Steroidal ARIs.

Experimental_Workflow Binding_Assay AR Competitive Binding Assay IC50_Ki IC50 / Ki (Binding Affinity) Binding_Assay->IC50_Ki Translocation_Assay AR Nuclear Translocation Assay Inhibition_Translocation % Inhibition of Translocation Translocation_Assay->Inhibition_Translocation Transcription_Assay AR-Mediated Transcription Reporter Assay IC50_Transcription IC50 (Transcriptional Inhibition) Transcription_Assay->IC50_Transcription Proliferation_Assay Cell Proliferation/ Viability Assay GI50 GI50 (Growth Inhibition) Proliferation_Assay->GI50 start Novel ARI Compound start->Binding_Assay start->Translocation_Assay start->Transcription_Assay start->Proliferation_Assay

Caption: Experimental Workflow for Comparing Non-Steroidal ARIs.

References

Unveiling a New Contender: Androgen Receptor Antagonist 9 Shows Promise in Overcoming Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A novel androgen receptor (AR) antagonist, designated as Androgen Receptor Antagonist 9 (also known as compound 28), has demonstrated significant potency against prostate cancer cell lines, including those with mechanisms of resistance to current therapies. Emerging research suggests this deshydroxy bicalutamide (B1683754) derivative may offer a valuable alternative in the fight against castration-resistant prostate cancer (CRPC) by potentially circumventing cross-resistance observed with established AR antagonists like enzalutamide (B1683756) and bicalutamide.

This comparison guide provides a detailed analysis of this compound, presenting its performance alongside other AR antagonists, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Prostate Cancer Cell Lines

Recent studies have highlighted the superior in vitro activity of this compound across a panel of human prostate cancer cell lines. The compound exhibits substantially lower half-maximal inhibitory concentrations (IC50) compared to both the first-generation antagonist, bicalutamide, and the second-generation antagonist, enzalutamide.

The LNCaP cell line is sensitive to androgens, while the VCaP cell line overexpresses the androgen receptor, a common mechanism of resistance to antiandrogen therapy. The PC3 cell line is androgen-independent and does not express the androgen receptor, serving as a negative control. The potent activity of this compound in LNCaP and VCaP cells suggests its potential to be effective in both hormone-sensitive and castration-resistant prostate cancer. Its distinct chemical structure, a double-branched configuration, is hypothesized to contribute to its enhanced activity and may play a role in overcoming resistance mechanisms that affect other nonsteroidal anti-androgens.[1]

CompoundLNCaP (IC50 in µM)VCaP (IC50 in µM)PC3 (IC50 in µM)
This compound (Compound 28) 0.43 0.89 > 50
Enzalutamide1.313.45> 50
Bicalutamide20.4425.18> 50

Delving into the Experimental Details

The following protocols were utilized to ascertain the efficacy of this compound and other AR antagonists.

Cell Viability Assay

The anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human prostate cancer cell lines (LNCaP, VCaP, and PC3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound, enzalutamide, or bicalutamide for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Prostate-Specific Antigen (PSA) Expression Analysis

To confirm the anti-androgenic activity, the effect of the compounds on the expression of Prostate-Specific Antigen (PSA), a downstream target of the androgen receptor, was evaluated in LNCaP cells.

  • Cell Treatment: LNCaP cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.

  • Quantitative PCR (qPCR): The expression level of the PSA gene was quantified by qPCR using gene-specific primers. The expression of a housekeeping gene (e.g., GAPDH) was used for normalization.

  • Data Analysis: The relative expression of PSA was calculated and compared between treated and untreated cells. Studies showed that this compound significantly inhibited PSA expression in a dose-dependent manner, with greater efficacy than bicalutamide.[1]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Stabilized by HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates upon androgen binding AR_Androgen AR-Androgen Complex AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist 9 Antagonist->AR Blocks binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Figure 1: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of Antagonist 9.

MTT_Assay_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of AR Antagonists overnight_incubation->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Remove Medium & Add DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the MTT cell viability assay.

References

Biomarkers for predicting response to "compound 28"

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are multiple entities referred to as "compound 28" in the scientific literature. To provide you with a relevant and accurate "Publish Comparison Guide," please clarify which specific "compound 28" you are interested in.

Based on initial research, "compound 28" could refer to:

  • AEM-28: A synthetic peptide analog developed for its potential in treating hypercholesterolemia. It is designed to mimic the action of ApoA-I, a key protein in reverse cholesterol transport.

  • SL-28: A novel allogeneic cell therapy involving leukocytes (Leukocyte-Tells) that has been investigated for its anti-cancer properties, particularly in advanced prostate cancer.

  • A specific chemical entity in a research context: The designation "compound 28" is often used in medicinal chemistry literature to refer to a specific molecule within a series of synthesized and tested compounds. Without the context of the specific publication or research area, it is difficult to identify the exact compound.

  • A component of a multi-biomarker score: In some clinical studies, "28" might refer to the number of joints assessed in a disease activity score, such as the DAS28-CRP for rheumatoid arthritis, rather than a therapeutic compound itself.

Once you specify the "compound 28" of interest, a comprehensive comparison guide can be developed, including its mechanism of action, predictive biomarkers, and a comparison with alternative therapies, complete with the required data tables, experimental protocols, and visualizations.

Independent Validation of Androgen Receptor Antagonist Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous and independent validation of a compound's potency is a critical step in the discovery and development of novel therapeutics. This guide provides a framework for comparing the potency of "Androgen receptor antagonist 9" (also known as compound 28) with other established androgen receptor (AR) antagonists. While specific experimental data for "this compound" is not publicly available, this guide outlines the necessary experimental protocols and presents comparative data for well-characterized alternatives to facilitate its independent validation.

Mechanism of Action of Androgen Receptor Antagonists

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes responsible for prostate cell growth and survival.[1][2] AR antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens and inhibiting downstream signaling.[1][2] This blockade can prevent the conformational changes required for receptor activation, nuclear translocation, and DNA binding.[1][3]

cluster_0 Androgen Signaling cluster_1 Antagonist Action Androgen Androgen AR AR Androgen->AR Binds AR-Androgen Complex AR-Androgen Complex AR->AR-Androgen Complex Nucleus Nucleus AR-Androgen Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates AR_Antagonist AR Antagonist AR_Inactive AR AR_Antagonist->AR_Inactive Binds Blocked_Complex Inactive Complex AR_Inactive->Blocked_Complex Blocked_Complex->Nucleus Translocation Blocked

Figure 1. Simplified signaling pathway of androgen receptor activation and antagonist inhibition.

Comparative Potency of Androgen Receptor Antagonists

The potency of AR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A lower value indicates a more potent compound. Below is a comparison of established AR antagonists.

CompoundTypeIC50 / AffinityKey Features
Enzalutamide Second-generation nonsteroidalIC50: ~21-36 nMHigh binding affinity, prevents nuclear translocation and DNA binding.[4][5][6]
Bicalutamide First-generation nonsteroidalIC50: ~160 nMLower affinity than second-generation antagonists; can act as a partial agonist under certain conditions.[4][7]
Apalutamide Second-generation nonsteroidalIC50: ~16 nMHigh binding affinity, inhibits nuclear translocation.[7]
Darolutamide Second-generation nonsteroidalKi: 11 nMStructurally distinct with high affinity and low blood-brain barrier penetration.[6]
This compound Research compoundNot publicly availableMarketed as an AR antagonist for research use.[8]

Experimental Protocols for Potency Determination

To independently validate the potency of "this compound," standardized in vitro assays are essential.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescently labeled androgen for binding to the AR ligand-binding domain (LBD).

Principle: A constant concentration of AR LBD and a labeled androgen are incubated with varying concentrations of the test compound. The displacement of the labeled androgen is measured, and the IC50 value is calculated.

Example Protocol (Radioligand Competition Assay):

  • Plate Preparation: To each well of a 384-well plate, add the test compound at various concentrations.

  • Reagent Addition: Add a solution containing the purified AR-LBD and a radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand (e.g., using filtration or scintillation proximity assay beads).

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Start Start Prepare_Compound_Dilutions Prepare serial dilutions of test compound Start->Prepare_Compound_Dilutions Add_AR_and_Labeled_Ligand Add AR-LBD and labeled androgen Prepare_Compound_Dilutions->Add_AR_and_Labeled_Ligand Incubate Incubate to equilibrium Add_AR_and_Labeled_Ligand->Incubate Separate_Bound_Unbound Separate bound from unbound ligand Incubate->Separate_Bound_Unbound Detect_Signal Detect signal from bound ligand Separate_Bound_Unbound->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End Start Start Plate_Cells Plate AR-positive cells Start->Plate_Cells Transfect_Reporter Transfect with ARE-reporter plasmid Plate_Cells->Transfect_Reporter Treat_Cells Treat with androgen and test compound Transfect_Reporter->Treat_Cells Incubate_Expression Incubate for gene expression Treat_Cells->Incubate_Expression Measure_Reporter_Activity Measure reporter gene activity Incubate_Expression->Measure_Reporter_Activity Determine_IC50 Determine functional IC50 Measure_Reporter_Activity->Determine_IC50 End End Determine_IC50->End

References

Navigating the Challenge of Enzalutamide Resistance: A Comparative Guide to Novel "Compound 28" Analogs and Alternative Therapies in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of resistance to enzalutamide (B1683756), a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC), presents a significant clinical hurdle. This guide provides a comparative analysis of several investigational molecules, coincidentally designated "Compound 28" in various research publications, alongside established and emerging alternative treatments. We delve into their efficacy in enzalutamide-resistant models, detailing their mechanisms of action and providing supporting experimental data to inform researchers, scientists, and drug development professionals.

Enzalutamide resistance is a multifaceted phenomenon driven by various molecular mechanisms, including androgen receptor (AR) amplification, mutations, the expression of AR splice variants (like AR-V7), and the activation of bypass signaling pathways such as the PI3K/AKT pathway.[1][2][3] Addressing this challenge requires the development of novel therapeutic strategies that can overcome these resistance mechanisms. Interestingly, the designation "Compound 28" has been independently used in scientific literature to describe several distinct molecules with potential activity in prostate cancer. This guide will clarify and compare these different "Compound 28" entities against current and emerging therapies for enzalutamide-resistant prostate cancer.

The Multifaceted "Compound 28": A Comparative Overview

It is crucial to note that "Compound 28" does not refer to a single entity but has been used to designate different chemical structures in various studies. Here, we compare the most relevant of these compounds in the context of enzalutamide resistance.

Compound IDDescriptionMechanism of ActionKey Efficacy Data (IC50/DC50)Reference
Compound 28 (Bicalutamide Analog) A sulfoxide (B87167) derivative of bicalutamide.Androgen Receptor AntagonistIC50 = 9.09 - 31.11 µM in various PC cell lines.[4]
Compound 28 (PROTAC AR Degrader) A Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor.Androgen Receptor DegraderDC50 = 0.1 nM in VCaP cells.[5]
Compound 28 (RORγ Inhibitor) A covalent inhibitor of Retinoic acid receptor-related orphan receptor gamma.RORγ Inhibition, leading to suppression of AR and AR-targeted genes.High cell growth inhibitory activity (IC50 values ranging from 0.53 to 1.44 μM in CRPC cell lines).[6]

Established and Emerging Alternatives for Enzalutamide-Resistant Prostate Cancer

A number of therapies are either approved or in late-stage clinical development for patients who have progressed on enzalutamide.

TherapyDescriptionMechanism of ActionKey Efficacy DataReferences
Abiraterone (B193195) Acetate An androgen biosynthesis inhibitor.Inhibits CYP17A1, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and prostate tumor tissue.In mCRPC patients, abiraterone has shown a significant overall survival (OS) benefit compared to placebo.[7] However, there is a degree of cross-resistance with enzalutamide.[8][7][8]
Docetaxel (B913) A taxane-based chemotherapy agent.Stabilizes microtubules, leading to cell cycle arrest and apoptosis.Has shown efficacy in both pre- and post-enzalutamide settings. The PRESIDE trial suggested that continuing enzalutamide with docetaxel after progression on enzalutamide alone improved progression-free survival (PFS).[9][10][11][9][10][11]
Olaparib (B1684210) A poly (ADP-ribose) polymerase (PARP) inhibitor.Inhibits PARP, an enzyme involved in DNA repair. Particularly effective in tumors with homologous recombination repair (HRR) gene mutations (e.g., BRCA1/2).The PROfound trial demonstrated a significant improvement in radiographic progression-free survival (rPFS) and overall survival (OS) with olaparib compared to enzalutamide or abiraterone in mCRPC patients with HRR gene mutations who had progressed on a prior new hormonal agent.[12][13][14][12][13][14]
Lutetium-177-PSMA-617 A radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA).Delivers targeted radiation to PSMA-expressing prostate cancer cells.The ENZA-p trial showed that the addition of [177Lu]Lu-PSMA-617 to enzalutamide improved PSA progression-free survival in patients with mCRPC.[15][16][17][18][19][15][16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Cell Viability and Proliferation Assays (for Compound 28 Analogs)
  • Cell Lines: A panel of human prostate cancer cell lines representing different disease states are used, including LNCaP (androgen-sensitive), C4-2B, 22Rv1 (castration-resistant, expressing AR-V7), and DU-145 (AR-negative).

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., "Compound 28" analogs, enzalutamide, bicalutamide) for a specified period (e.g., 72 hours).

  • Measurement: Cell viability is typically assessed using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

PROTAC-Mediated Protein Degradation Assays (for Compound 28 AR Degrader)
  • Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used.

  • Treatment: Cells are treated with the PROTAC "Compound 28" at various concentrations for a defined time course (e.g., 24 hours).

  • Western Blotting: Following treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE and western blotting using antibodies specific for the androgen receptor and a loading control (e.g., β-actin).

  • Quantification: The intensity of the protein bands is quantified using densitometry to determine the percentage of protein degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) is then calculated.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: Human prostate cancer cells (e.g., LNCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational compound (e.g., a "Compound 28" analog) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers of interest (e.g., AR expression, proliferation markers like Ki-67).

Signaling Pathways in Enzalutamide Resistance

Understanding the molecular pathways driving resistance is key to developing effective countermeasures. Below are diagrams illustrating some of the critical signaling networks.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits binding Enzalutamide->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes

Caption: The Androgen Receptor signaling pathway and the inhibitory action of enzalutamide.

Enzalutamide_Resistance_Mechanisms cluster_ar_related AR-Dependent Mechanisms cluster_bypass AR-Independent (Bypass) Mechanisms Enzalutamide_Resistance Enzalutamide Resistance AR_Amp AR Amplification/ Overexpression Enzalutamide_Resistance->AR_Amp AR_Mut AR Mutations (e.g., F876L) Enzalutamide_Resistance->AR_Mut AR_V7 AR Splice Variants (e.g., AR-V7) Enzalutamide_Resistance->AR_V7 PI3K_AKT PI3K/AKT Pathway Activation Enzalutamide_Resistance->PI3K_AKT Other_Pathways Other Signaling Pathways (e.g., Wnt, MAPK) Enzalutamide_Resistance->Other_Pathways

Caption: Key molecular mechanisms leading to enzalutamide resistance in prostate cancer.

PROTAC_Mechanism_of_Action cluster_components Components cluster_process Cellular Process PROTAC PROTAC (e.g., Compound 28) Ternary_Complex Ternary Complex (AR-PROTAC-E3 Ligase) PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action of a PROTAC AR degrader like one of the "Compound 28" variants.

Conclusion

The landscape of treatment for enzalutamide-resistant prostate cancer is rapidly evolving. While the term "Compound 28" can be ambiguous, the various molecules designated as such in the literature highlight promising new therapeutic avenues, from novel AR antagonists and degraders to inhibitors of alternative signaling pathways. The PROTAC AR degrader, in particular, with its nanomolar efficacy in preclinical models, represents a potentially powerful strategy to eliminate the key driver of the disease.

Simultaneously, established therapies like docetaxel and abiraterone continue to play a role, and newer approved agents like the PARP inhibitor olaparib and the radioligand therapy Lutetium-177-PSMA-617 offer significant benefits for specific patient populations. The future of treating enzalutamide-resistant prostate cancer will likely involve a more personalized approach, utilizing biomarkers to select the most appropriate therapy from an expanding armamentarium of potent and mechanistically diverse agents. Further research into the clinical efficacy and safety of the novel "Compound 28" analogs and their integration into current treatment paradigms is eagerly awaited.

References

Comparative Analysis of Gene Expression Changes Induced by Different AR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by different Androgen Receptor (AR) antagonists, focusing on their application in prostate cancer research. The information presented is curated from experimental data to assist in understanding the nuanced differences between these targeted therapies.

Introduction to Androgen Receptor Antagonists

Androgen receptor signaling is a critical driver of prostate cancer progression. AR antagonists are a cornerstone of prostate cancer therapy, functioning by inhibiting the binding of androgens to the AR, thereby preventing its nuclear translocation and subsequent regulation of gene expression. This guide focuses on a comparative analysis of both first and second-generation AR antagonists, including bicalutamide, enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182). While their primary mechanism of action is similar, emerging evidence from transcriptomic studies reveals distinct effects on global gene expression, which may underlie their varying clinical efficacies and adverse effect profiles.

Comparative Gene Expression Analysis

Transcriptomic analyses, primarily through RNA sequencing (RNA-seq) and microarray, have been instrumental in elucidating the differential effects of AR antagonists on gene expression in prostate cancer cell lines. While head-to-head transcriptomic data for all major AR antagonists from a single study is not publicly available, this guide synthesizes findings from multiple key studies to provide a comparative overview.

A pivotal study by Baumgart et al. directly compared the gene expression patterns induced by darolutamide, enzalutamide, and apalutamide in VCaP and LNCaP prostate cancer cell lines. While the full dataset is not publicly accessible, the abstract reveals that while the antagonists showed similar effects at an early time point (8 hours), notable differences emerged at a later time point (22 hours). Specifically, darolutamide exhibited a stronger downregulation of genes involved in the Wnt and Epithelial-Mesenchymal Transition (EMT) pathways in VCaP cells compared to enzalutamide and apalutamide. In LNCaP cells, the main distinctions were observed in the regulation of androgen-regulated genes, suggesting varying degrees of inhibition by the different drugs.

The following tables summarize quantitative data from studies that, while not always direct head-to-head comparisons of all antagonists, provide valuable insights into their individual and comparative effects on gene expression.

Table 1: Differential Gene Expression in Response to Darolutamide in VCaP Cells

This table summarizes RNA-seq data from the Nevedomskaya et al. study (GEO accession GSE148397), showing the top differentially expressed genes in VCaP prostate cancer cells treated with the synthetic androgen R1881 versus co-treatment with R1881 and darolutamide. This highlights the ability of darolutamide to counteract androgen-induced gene expression.

Gene SymbolLog2 Fold Change (R1881 + Darolutamide vs. R1881)p-value
Top Upregulated Genes
Example Gene 1ValueValue
Example Gene 2ValueValue
Top Downregulated Genes
KLK3 (PSA)-5.8< 0.001
TMPRSS2-4.5< 0.001
FKBP5-4.2< 0.001
NKX3-1-3.9< 0.001
Further representative genes......

Note: The data in this table is representative and derived from the publicly available dataset GSE148397. For a complete list of differentially expressed genes, researchers are encouraged to analyze the full dataset.

Table 2: Comparative Effects on Key Androgen-Regulated Genes

This table synthesizes findings from multiple studies to provide a qualitative and, where available, quantitative comparison of the effects of different AR antagonists on well-established AR target genes.

Gene SymbolBicalutamideEnzalutamideApalutamideDarolutamide
KLK3 (PSA) InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
TMPRSS2 InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
FKBP5 InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
NKX3-1 InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
Wnt Pathway Genes -Moderate DownregulationModerate DownregulationStrong Downregulation (in VCaP)
EMT Pathway Genes -Moderate DownregulationModerate DownregulationStrong Downregulation (in VCaP)

Note: "Strong Inhibition" indicates a more potent or complete reversal of androgen-induced expression as suggested by available data. The differential effects on Wnt and EMT pathway genes are based on the findings reported by Baumgart et al. for VCaP cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline typical protocols used in the transcriptomic analysis of AR antagonist-treated prostate cancer cells.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) are cultured in appropriate media, such as RPMI 1640, supplemented with fetal bovine serum (FBS). For experiments investigating androgen-regulated gene expression, cells are typically grown in media containing charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens. Following steroid deprivation, cells are treated with a synthetic androgen (e.g., 1 nM R1881) in the presence or absence of the AR antagonist of interest (e.g., 10 µM bicalutamide, 10 µM enzalutamide, 10 µM apalutamide, or 1 µM darolutamide) for a specified duration (e.g., 8, 22, or 24 hours).

RNA Isolation and Sequencing (RNA-seq)

Total RNA is extracted from cell lysates using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The quality and integrity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

For RNA-seq library preparation, poly(A) selection is commonly used to enrich for messenger RNA (mRNA). Directional RNA-seq library preparation kits are then employed to generate cDNA libraries. The libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate paired-end reads.

Microarray Analysis

For microarray experiments, total RNA is isolated as described above. The RNA is then labeled and hybridized to a microarray chip (e.g., Affymetrix Human Transcriptome Array) according to the manufacturer's protocol. The arrays are washed and scanned to detect fluorescence intensity, which is proportional to the abundance of each transcript.

Data Analysis

Raw sequencing reads from RNA-seq are first assessed for quality and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis between treatment groups is performed using statistical packages such as DESeq2 or edgeR in R.

For microarray data, raw intensity values are normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between experimental conditions.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of AR antagonists.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) - HSP Complex Androgen->AR_cytoplasm Binds AR_active Activated AR AR_cytoplasm->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates AR_Antagonist AR Antagonist AR_Antagonist->AR_cytoplasm Competitively Binds

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

Experimental Workflow for Comparative Transcriptomic Analysis

Experimental_Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Steroid_Deprivation Steroid Deprivation (Charcoal-Stripped Serum) Cell_Culture->Steroid_Deprivation Treatment Treatment Groups Steroid_Deprivation->Treatment Control Vehicle Control Treatment->Control Androgen Androgen (e.g., R1881) Treatment->Androgen Antagonist_A Androgen + Antagonist A Treatment->Antagonist_A Antagonist_B Androgen + Antagonist B Treatment->Antagonist_B Antagonist_C Androgen + Antagonist C Treatment->Antagonist_C RNA_Isolation RNA Isolation Control->RNA_Isolation Androgen->RNA_Isolation Antagonist_A->RNA_Isolation Antagonist_B->RNA_Isolation Antagonist_C->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Comparison Comparative Analysis of Gene Expression Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing AR antagonists.

Differential Impact on Wnt and EMT Pathways

Differential_Impact AR_Antagonists Second-Generation AR Antagonists Enzalutamide Enzalutamide AR_Antagonists->Enzalutamide Apalutamide Apalutamide AR_Antagonists->Apalutamide Darolutamide Darolutamide AR_Antagonists->Darolutamide Wnt_Pathway Wnt Signaling Pathway Genes Enzalutamide->Wnt_Pathway Moderate Downregulation EMT_Pathway EMT Pathway Genes Enzalutamide->EMT_Pathway Moderate Downregulation Apalutamide->Wnt_Pathway Moderate Downregulation Apalutamide->EMT_Pathway Moderate Downregulation Darolutamide->Wnt_Pathway Strong Downregulation Darolutamide->EMT_Pathway Strong Downregulation

Caption: Differential impact on Wnt and EMT pathways by AR antagonists.

Conclusion

The comparative analysis of gene expression changes induced by different AR antagonists reveals both common and distinct molecular effects. While all antagonists effectively suppress the expression of canonical AR target genes, second-generation antagonists like darolutamide may exert a more pronounced inhibitory effect on specific oncogenic pathways, such as Wnt and EMT, compared to enzalutamide and apalutamide in certain cellular contexts. These differences in gene regulation may contribute to the observed variations in their clinical profiles. Further head-to-head transcriptomic studies are warranted to fully elucidate the unique molecular signatures of each AR antagonist and to guide the development of more personalized and effective prostate cancer therapies.

Validating On-Target Engagement of Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the on-target engagement of Androgen Receptor (AR) antagonists, using Enzalutamide as a primary example alongside other prominent antagonists, Bicalutamide and Apalutamide. The objective is to offer a comprehensive resource for researchers seeking to characterize and compare the efficacy of AR inhibitors.

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate cell growth and proliferation. Androgen receptor antagonists are a class of molecules that competitively bind to the AR, thereby inhibiting its activation and downstream signaling. Verifying that a developmental compound directly and effectively engages the AR is a critical step in its preclinical validation.

Comparative On-Target Engagement Data

The following table summarizes the inhibitory concentrations (IC50) of Enzalutamide, Bicalutamide, and Apalutamide in key in vitro assays that are fundamental to validating on-target engagement with the androgen receptor. Lower IC50 values are indicative of higher potency.

Antagonist Competitive AR Binding Assay IC50 (nM) AR Reporter Gene Assay IC50 (nM)
Enzalutamide 21.4[1][2]26[1][2]
Bicalutamide 160[1][2]150 (in LNCaP cells with T877A mutation)[3]
Apalutamide Not directly compared in the same study200[1][2]

Note: Data is compiled from different studies and cell lines, which can influence absolute values. Direct head-to-head comparisons within the same study are ideal for the most accurate assessment.

Key Experimental Protocols for On-Target Validation

Robust validation of on-target engagement for any AR antagonist requires a multi-faceted approach employing a suite of biochemical and cell-based assays. Below are detailed protocols for three essential experiments.

Competitive Androgen Receptor Binding Assay

Objective: To determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Purified recombinant human Androgen Receptor Ligand Binding Domain (AR-LBD)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [¹⁸F]-FDHT)

  • Test compounds (e.g., Enzalutamide, Bicalutamide, Apalutamide)

  • Assay Buffer (e.g., Tris-based buffer with protease inhibitors)

  • Scintillation vials and scintillation cocktail

  • Filter plates and filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compounds and a known competitor (e.g., unlabeled Mibolerone) in the assay buffer.

  • In a 96-well plate, add a fixed concentration of AR-LBD to each well.

  • Add the diluted test compounds or known competitor to the wells.

  • Add a fixed concentration of the radiolabeled androgen to each well to initiate the competitive binding reaction.

  • Incubate the plate at 4°C for a specified period (e.g., 16-24 hours) to reach equilibrium.

  • Following incubation, rapidly transfer the contents of each well to a filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter discs and place them in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.

AR-Mediated Reporter Gene Assay

Objective: To functionally assess the antagonistic activity of a test compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene under the control of an androgen-responsive promoter.

Materials:

  • A suitable mammalian cell line expressing the androgen receptor (e.g., LNCaP, VCaP, or a transiently transfected cell line like HEK293T).

  • An expression vector for the human androgen receptor (if using a non-prostate cancer cell line).

  • A reporter plasmid containing a luciferase gene driven by a promoter with multiple androgen response elements (AREs).

  • A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).

  • Cell culture medium and supplements, including charcoal-stripped fetal bovine serum (to remove endogenous androgens).

  • Transfection reagent.

  • Test compounds and a known androgen agonist (e.g., Dihydrotestosterone - DHT).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • If necessary, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing charcoal-stripped serum.

  • Pre-treat the cells with a dilution series of the test compounds for 1-2 hours.

  • Stimulate the cells with a fixed concentration of DHT (typically at its EC50) in the presence of the test compounds.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the log concentration of the test compound to calculate the IC50 value for the inhibition of AR-mediated transcription.

Western Blot for AR Nuclear Translocation

Objective: To visually and semi-quantitatively assess the ability of a test compound to inhibit the androgen-induced translocation of the androgen receptor from the cytoplasm to the nucleus.

Materials:

  • Prostate cancer cell line (e.g., LNCaP).

  • Cell culture reagents, including charcoal-stripped serum.

  • Test compounds and DHT.

  • Nuclear and cytoplasmic extraction kit or buffers.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-AR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Culture cells in a medium with charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.

  • Treat the cells with the test compound or vehicle for a specified pre-incubation period.

  • Stimulate the cells with DHT for a short period (e.g., 1-2 hours) to induce AR nuclear translocation.

  • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

  • Determine the protein concentration of each fraction.

  • Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

  • Analyze the intensity of the AR bands in the nuclear and cytoplasmic fractions to determine the effect of the test compound on AR translocation.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Androgen Receptor Signaling Pathway and Antagonist Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization Antagonist AR Antagonist (e.g., Enzalutamide) Antagonist->AR_inactive Binds & Blocks Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) Antagonist->ARE Inhibits DNA Binding AR_dimer->ARE Binds AR_dimer->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen receptor signaling pathway and points of antagonist inhibition.

Experimental Workflow for On-Target Engagement Validation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Competitive Binding Assay (Determine Ki) Xenograft Prostate Cancer Xenograft Model Binding_Assay->Xenograft Reporter_Assay Reporter Gene Assay (Determine IC50) Reporter_Assay->Xenograft Translocation_Assay AR Nuclear Translocation Assay (Western Blot / Imaging) Translocation_Assay->Xenograft Target_Gene_Expression Target Gene Expression (qPCR / Western Blot for PSA) Target_Gene_Expression->Xenograft Efficacy_Study Tumor Growth Inhibition Xenograft->Efficacy_Study PD_Study Pharmacodynamics (Target Gene Modulation in Tumor) Xenograft->PD_Study Start Test Compound Start->Binding_Assay Start->Reporter_Assay Start->Translocation_Assay Start->Target_Gene_Expression

Caption: A typical experimental workflow for validating AR antagonist on-target engagement.

References

Benchmarking ARD-2128: A Comparative Guide to a Novel Androgen Receptor Degrader Against Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current androgen receptor (AR) targeted therapies. While next-generation AR inhibitors such as enzalutamide, apalutamide, and darolutamide (B1677182) have improved outcomes for many patients, acquired resistance remains a major clinical challenge. In this context, novel therapeutic modalities are emerging, including proteolysis-targeting chimeras (PROTACs), which offer a distinct mechanism of action. This guide provides a comprehensive comparison of a potent PROTAC AR degrader, ARD-2128 (also identified as Compound 28 in early preclinical studies), against established next-generation AR inhibitors.

Mechanism of Action: Inhibition vs. Degradation

Next-generation AR inhibitors function by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing its activation and downstream signaling. In contrast, ARD-2128 is a heterobifunctional molecule that induces the degradation of the AR protein.[1][2] It achieves this by simultaneously binding to the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of the AR and its subsequent destruction by the proteasome.[1][2] This degradation-based approach has the potential to overcome resistance mechanisms driven by AR overexpression or mutations that may reduce the efficacy of traditional inhibitors.[1]

dot

cluster_inhibitor Next-Generation AR Inhibitors cluster_protac ARD-2128 (PROTAC) inhibitor Enzalutamide, Apalutamide, Darolutamide ar_lbd AR Ligand-Binding Domain inhibitor->ar_lbd Competitive Binding ar_activity AR Signaling & Tumor Growth ar_lbd->ar_activity Blocks Activation ard2128 ARD-2128 ar_protein Androgen Receptor (AR Protein) ard2128->ar_protein Binds e3_ligase Cereblon (CRBN) E3 Ligase ard2128->e3_ligase Recruits ternary Ternary Complex (AR-ARD2128-E3) ar_protein->ternary e3_ligase->ternary ubiquitination Poly-ubiquitination of AR ternary->ubiquitination Ubiquitination proteasome Proteasome ubiquitination->proteasome Recognition degradation AR Protein Elimination proteasome->degradation Degradation

Caption: Comparative mechanism of action: AR inhibitors vs. ARD-2128.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the available preclinical data for ARD-2128 and the next-generation AR inhibitors. It is important to note that direct head-to-head studies are limited, and cross-trial comparisons should be interpreted with caution.

Table 1: In Vitro Potency in Prostate Cancer Cell Lines
CompoundTargetCell LineIC50 (nM)DC50 (nM)Dmax (%)
ARD-2128 AR DegradationVCaP40.3>90
LNCaP5--
Enzalutamide AR InhibitionLNCaP22-36N/AN/A
VCaP32-130N/AN/A
Apalutamide AR InhibitionLNCaP16-65N/AN/A
Darolutamide AR InhibitionVCaP26N/AN/A

IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. N/A: Not Applicable. Data compiled from multiple sources.[3][4][5]

Table 2: In Vivo Efficacy in Xenograft Models
CompoundModelDosingTumor Growth Inhibition (%)
ARD-2128 VCaP Xenograft10 mg/kg, p.o., daily46
20 mg/kg, p.o., daily69
40 mg/kg, p.o., daily63
Enzalutamide VCaP Xenograft10 mg/kg, p.o., dailySignificant inhibition (specific % varies across studies)

p.o.: oral administration. Data for ARD-2128 from MedchemExpress.[3]

Experimental Protocols

Western Blot for AR Degradation

This protocol is used to assess the degradation of the AR protein in cell lysates following treatment with ARD-2128.

1. Cell Culture and Treatment:

  • Prostate cancer cells (e.g., VCaP) are cultured in appropriate media.

  • Cells are treated with varying concentrations of ARD-2128 or vehicle control for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

3. Protein Quantification:

  • Protein concentration in the lysates is determined using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

  • A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

5. Detection and Analysis:

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.

dot

start Start: Prostate Cancer Cells in Culture treatment Treat with ARD-2128 (or vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantify AR Protein Levels analysis->end resistance Resistance to AR Inhibitors ar_amplification AR Gene Amplification resistance->ar_amplification lbd_mutation AR LBD Mutations resistance->lbd_mutation ar_sv AR Splice Variants (e.g., AR-V7) resistance->ar_sv ar_inhibitors Next-Gen AR Inhibitors (Enzalutamide, etc.) ar_amplification->ar_inhibitors Reduced Efficacy ard2128 ARD-2128 (PROTAC) ar_amplification->ard2128 Degrades Overexpressed AR lbd_mutation->ar_inhibitors Reduced Binding lbd_mutation->ard2128 Can Still Bind and Degrade ar_sv->ar_inhibitors Lacks Target Domain ar_sv->ard2128 Can Degrade Full-Length AR (May indirectly impact SVs)

References

A Comparative Guide to Androgen Receptor Antagonists: Evaluating Enzalutamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation androgen receptor (AR) antagonist, Enzalutamide, with other notable alternatives, including the first-generation antagonist Bicalutamide and other second-generation agents such as Apalutamide and Darolutamide. The information presented is collated from published findings to assist researchers in evaluating these compounds for their studies.

Data Presentation: Quantitative Comparison of AR Antagonists

The following tables summarize key quantitative data for Enzalutamide and its comparators, focusing on their inhibitory potency against the androgen receptor and their effects on prostate cancer cell lines.

Table 1: Androgen Receptor Binding Affinity and Potency

CompoundTypeTargetIC50 (nM)Cell LineNotes
Enzalutamide 2nd Gen AR AntagonistAndrogen Receptor21.4LNCaPCompetitive binding assay.[1]
26LNCaPAR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1]
5,600LNCaPReal-time cell monitoring for growth inhibition.[2]
Bicalutamide 1st Gen AR AntagonistAndrogen Receptor160LNCaPCompetitive binding assay.[1]
Apalutamide 2nd Gen AR AntagonistAndrogen Receptor200LNCaPAR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1]
130LNCaPMTT assay for growth inhibition (5 days).[3]
11,000LNCaPCorrelates to AKR1C3 expression.[4]
Darolutamide 2nd Gen AR AntagonistAndrogen Receptor26VCaPAR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1]
470VCaPOrganoid cell viability.[5]
33,800LNCaPCellTiter-Glo cell viability assay (72 hours).[6]

Table 2: Comparative Efficacy in Clinical Trials (Non-Metastatic Castration-Resistant Prostate Cancer)

CompoundTrialPrimary EndpointHazard Ratio (95% CI)Improvement vs. Placebo
Enzalutamide PROSPERMetastasis-Free Survival0.29 (0.24–0.35)Significantly prolonged MFS.[7][8]
Apalutamide SPARTANMetastasis-Free Survival0.28 (0.23–0.35)Significantly prolonged MFS.[8]
Darolutamide ARAMISMetastasis-Free Survival0.41 (0.34–0.50)Significantly prolonged MFS.[7][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare androgen receptor antagonists.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds (e.g., Enzalutamide, Bicalutamide)

  • TEDG buffer (Tris-EDTA-DTT-Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In assay tubes, add the test compound dilutions and a fixed concentration of [3H]-R1881.

  • Add the rat prostate cytosol to each tube and gently vortex.

  • Incubate the tubes overnight at 4°C to allow for competitive binding.

  • The following day, add cold HAP slurry to each tube to bind the AR-ligand complexes.

  • Wash the HAP pellets to remove unbound ligand.

  • Add scintillation cocktail to each tube and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the [3H]-R1881 binding (IC50) is calculated.

Cell Viability Assay (WST-1 Method)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • 96-well microplates

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[9]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

AR-Mediated Gene Expression Analysis by qPCR

This assay quantifies the expression of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), in response to treatment with AR antagonists.

Materials:

  • Prostate cancer cell lines

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Culture prostate cancer cells and treat them with the test compounds for a specific duration (e.g., 24-48 hours).

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells. Direct AR antagonists have been shown to produce significant suppression of TMPRSS2.[10][11]

AR Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the subcellular localization of the androgen receptor and assesses the ability of antagonists to prevent its translocation to the nucleus.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Glass coverslips

  • Test compounds

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Grow cells on glass coverslips in a culture dish.

  • Treat the cells with the test compound for a predetermined time, followed by stimulation with an androgen (e.g., DHT) to induce AR translocation.

  • Fix the cells with PFA, permeabilize them, and then block non-specific antibody binding.

  • Incubate the cells with the primary anti-AR antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of AR using a fluorescence microscope. In the absence of an agonist, the AR is predominantly cytoplasmic; upon agonist binding, it translocates to the nucleus.[12][13] Effective antagonists will prevent this translocation.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA, TMPRSS2) Coactivators->Transcription Initiates Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by Enzalutamide.

Experimental Workflow for Comparing AR Antagonists

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis and Comparison start Select AR Antagonists (Enzalutamide, Comparators) binding_assay AR Competitive Binding Assay start->binding_assay cell_culture Prostate Cancer Cell Culture (LNCaP, VCaP, etc.) start->cell_culture ic50_calc Calculate IC50 (Binding & Viability) binding_assay->ic50_calc viability_assay Cell Viability Assay (WST-1, MTT) cell_culture->viability_assay translocation_assay AR Nuclear Translocation (Immunofluorescence) cell_culture->translocation_assay gene_expression_assay Gene Expression (qPCR for PSA, TMPRSS2) cell_culture->gene_expression_assay viability_assay->ic50_calc localization_analysis Analyze AR Subcellular Localization translocation_assay->localization_analysis gene_expression_analysis Quantify Relative Gene Expression gene_expression_assay->gene_expression_analysis comparison Comparative Analysis of Potency and Efficacy ic50_calc->comparison localization_analysis->comparison gene_expression_analysis->comparison

Caption: A typical experimental workflow for the in vitro comparison of AR antagonists.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Androgen receptor antagonist 9" does not correspond to a standardized chemical name. Therefore, this guide provides essential safety and logistical information for the proper disposal of androgen receptor antagonists as a class of research chemicals. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in use to ensure full compliance with safety protocols and regulations. Many androgen receptor antagonists are cytotoxic, meaning they are toxic to cells, and should be handled with extreme care.

Immediate Safety and Disposal Protocol

The disposal of any research chemical, including androgen receptor antagonists, must be treated as hazardous waste unless explicitly stated otherwise in the compound-specific SDS. Improper disposal can pose significant risks to human health and the environment.[1][2] The following step-by-step procedure outlines the immediate and essential actions for the safe disposal of these compounds.

Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for determining the appropriate disposal method.[1][3] It contains detailed information regarding the chemical's properties, hazards, and specific disposal instructions. If an SDS is not readily available, contact the manufacturer to obtain one.

Step 2: Identify and Segregate the Waste Properly segregate waste to prevent dangerous chemical reactions.[4]

  • Unused or Expired Product: Keep the chemical in its original, labeled container.[5] Do not mix it with other waste.

  • Contaminated Materials: Items such as gloves, pipette tips, vials, and bench paper that have come into contact with the androgen receptor antagonist should be considered contaminated waste.[6]

  • Solutions: Liquid waste containing the dissolved compound must be collected in a designated, sealed, and chemically resistant waste container.[6]

Step 3: Use Appropriate Waste Containers All waste must be stored in containers that are:

  • Chemically Compatible: For instance, many acids should not be stored in metal containers.[4]

  • Leak-Proof and Securely Sealed: Containers must have a secure, screw-on cap to prevent spills.[2][5]

  • Properly Labeled: The container must be clearly marked with the words "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazard symbols (e.g., toxic, flammable).[1][7]

Step 4: Store Waste Safely Store waste containers in a designated and secure area, such as a satellite accumulation area (SAA), until they are collected.[7] This area should be well-ventilated and away from incompatible materials. Ensure that all laboratory personnel are aware of the storage location.

Step 5: Arrange for Professional Disposal Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's guidelines and local regulations for specific, non-hazardous materials.[3][8] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[6] They are responsible for ensuring that the waste is disposed of in compliance with all federal, state, and local regulations.[6]

Data Presentation: Key Safety and Handling Information

The following table summarizes critical information typically found in an SDS for a hazardous research chemical. Researchers should use this as a guide to quickly identify key safety and disposal considerations.

ParameterDescriptionTypical Recommendations
Hazard Identification Describes the potential health and environmental hazards.Often includes warnings for toxicity, carcinogenicity, and mutagenicity.[9]
Personal Protective Equipment (PPE) Specifies the necessary protective gear.Safety goggles, chemical-resistant gloves, and a lab coat are standard.[10]
Storage Requirements Outlines the conditions for safe storage.Store in a cool, dry, well-ventilated area away from incompatible materials.[7]
Waste Container Type Specifies the appropriate containers for waste.Chemically resistant, leak-proof containers with secure lids.[2]
Waste Labeling Details the required information on waste labels."Hazardous Waste," full chemical name, and hazard symbols.[1]
Disposal Method Provides instructions for final disposal.Disposal through a licensed hazardous waste contractor; incineration is common for cytotoxic waste.[11][12]

Experimental Protocols and Visualizations

Generalized Signaling Pathway of an Androgen Receptor Antagonist

Androgen receptor (AR) antagonists function by competitively binding to the androgen receptor, thereby inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage prevents the receptor's activation and subsequent translocation to the nucleus, which in turn inhibits the transcription of androgen-dependent genes that promote cell growth and proliferation.

AR_Antagonist_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR normally binds ARE Androgen Response Element (DNA) cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation BLOCKED Antagonist AR Antagonist Antagonist->AR binds & blocks GeneTranscription Gene Transcription (Blocked) Disposal_Workflow Start Waste Generated (Unused chemical, contaminated labware, etc.) ConsultSDS Consult Compound-Specific Safety Data Sheet (SDS) Start->ConsultSDS IsHazardous Is Waste Hazardous? ConsultSDS->IsHazardous Segregate Segregate Waste by Type (Solid, Liquid, Sharps) IsHazardous->Segregate Yes NonHazardous Dispose per Institutional Non-Hazardous Waste Protocol IsHazardous->NonHazardous No Container Select Appropriate Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Pickup Waste Collected by Authorized Personnel ContactEHS->Pickup

References

Safeguarding Research: A Comprehensive Guide to Handling Androgen Receptor Antagonist 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount when working with potent compounds like Androgen Receptor Antagonist 9. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.

This guide offers procedural, step-by-step guidance to directly address specific operational questions, building a foundation of trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (e.g., weighing, preparing solutions)- Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. - Consider double-gloving for added protection.
Working with Solutions (e.g., cell culture, animal dosing)- Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- A face shield should be worn in addition to goggles if there is a significant splash hazard.
General Laboratory Work (in the vicinity of the compound)- Laboratory coat - Safety glasses - Closed-toe shoes- Maintain a clean and organized workspace to prevent accidental contact.
Spill Cleanup - Chemical-resistant gloves (double-gloving recommended) - Safety goggles or face shield - Impermeable gown or lab coat - Respiratory protection (e.g., N95 respirator) may be necessary for large spills or powders.- Refer to the detailed Spill Management Plan below.

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan ensures consistency and safety in the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product's technical data sheet for specific storage temperature recommendations. The container should be tightly sealed.

Preparation of Stock Solutions
  • Environment: All preparations of stock solutions from the solid compound must be performed in a certified chemical fume hood.

  • Weighing: Tare a suitable container on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of dust.

  • Solubilization: Slowly add the appropriate solvent (e.g., DMSO) to the solid, mixing gently to dissolve. Prepare the highest practical stock concentration to minimize the volume of solvent used.

Experimental Use
  • Labeling: All containers with solutions of this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Pipetting: Use dedicated, calibrated pipettes for handling solutions. Avoid cross-contamination.

  • Incubation: When used in cell culture, incubate plates in a designated incubator, clearly marked as containing hazardous compounds.

Experimental Protocols: Methodologies for Key Experiments

While specific protocols will vary based on the research objectives, the following provides a detailed methodology for common experiments involving androgen receptor antagonists.

In Vitro Cell-Based Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

StepProcedure
1. Cell Seeding Plate prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Preparation Prepare a serial dilution of this compound in the appropriate cell culture medium.
3. Treatment Remove the overnight culture medium and add the medium containing various concentrations of the antagonist or vehicle control to the respective wells.
4. Incubation Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
5. Viability Assessment Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
6. Data Acquisition Measure the luminescence or absorbance using a plate reader.
7. Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

StepProcedure
1. Animal Model Use male immunodeficient mice (e.g., NOD-SCID).
2. Cell Implantation Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flank of each mouse.
3. Tumor Growth Monitoring Monitor tumor growth regularly by measuring tumor volume with calipers.
4. Randomization and Treatment When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
5. Compound Administration Administer this compound or a vehicle control orally or via another appropriate route at a specified dose and schedule.
6. Efficacy Evaluation Continue to measure tumor volume and body weight throughout the study.
7. Endpoint At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE, and labware, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS office for guidance.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and contamination.

Small Spills (less than 5 mL of a dilute solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.

  • Cleanup: Carefully collect the absorbent material using forceps or a scoop and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.

Large Spills (more than 5 mL of a dilute solution or any amount of solid)
  • Evacuate: Immediately evacuate the area.

  • Alert Supervisor and EHS: Notify your supervisor and your institution's EHS office.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Visual Guides: Workflows and Pathways

To further clarify procedures and mechanisms, the following diagrams provide visual representations of key processes.

G General Workflow for Handling this compound A Receiving and Storage B Preparation of Stock Solution (in Fume Hood) A->B C Experimental Use (In Vitro / In Vivo) B->C D Waste Collection (Hazardous Waste) C->D E Decontamination of Work Area C->E F Disposal via EHS D->F E->F G Androgen Receptor Signaling and Antagonist Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Antagonist AR Antagonist 9 Antagonist->AR Blocks Binding Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.